molecular formula C19H30O B1248925 Androstan-17-one

Androstan-17-one

Cat. No.: B1248925
M. Wt: 274.4 g/mol
InChI Key: YJDYCULVYZDESB-HQEMIIEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstan-17-one represents the fundamental saturated sterane structure of the C19 androstane series, a crucial scaffold in steroid chemistry and biology . As a parent compound, it is devoid of oxygen-containing functional groups at the C3 and C17 positions, which are characteristic of its many biologically significant derivatives. This makes it an invaluable reference standard and a key starting material in metabolic and synthetic pathways research. Researchers utilize this compound to study the biosynthesis and interconversion of potent steroid hormones. Its structure serves as the backbone for active androgens like testosterone and dihydrotestosterone (DHT), as well as estrogens . The specific stereochemistry of substituents added to this core (such as 5α- vs. 5β-reduction) dictates its downstream biological activity and metabolic fate, influencing receptor binding and physiological outcomes . Investigation into these pathways is critical for understanding endocrine function, metabolic diseases, and the development of hormone-related therapies. This product is provided as a high-purity chemical entity for research applications exclusively. It is intended for use in analytical methods, as a standard in mass spectrometry and metabolomics studies, and for in vitro biochemical research . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1

InChI Key

YJDYCULVYZDESB-HQEMIIEJSA-N

Isomeric SMILES

C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C

Synonyms

5 alpha-androstan-17-one
androstan-17-one

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one is a foundational molecule in the landscape of steroid chemistry and endocrinology. As a saturated derivative of the androstane (B1237026) steroid nucleus, it and its various isomers are pivotal endogenous metabolites of potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). A comprehensive understanding of the chemical properties, stereochemistry, and metabolic pathways of this compound is critical for researchers in fields ranging from medicinal chemistry and drug discovery to clinical diagnostics and endocrinology. This technical guide provides a detailed overview of the core chemical and structural aspects of this compound, with a focus on its most biologically relevant isomers.

Chemical Structure and Stereochemistry

The core structure of this compound is a tetracyclic hydrocarbon featuring a cyclopentanoperhydrophenanthrene skeleton. The molecule is characterized by a ketone group at the C-17 position. The stereochemistry of the androstane nucleus, particularly at the C-5 position, gives rise to two primary isomers: 5α-androstan-17-one and 5β-androstan-17-one. The "α" configuration indicates that the hydrogen atom at C-5 is oriented below the plane of the steroid nucleus, resulting in a trans-fusion of the A and B rings and a relatively planar molecule. Conversely, the "β" configuration signifies that the hydrogen at C-5 is above the plane, leading to a cis-fusion of the A and B rings and a more bent overall structure.

Further stereochemical variations arise from the orientation of substituents, most notably a hydroxyl group at the C-3 position, leading to biologically significant isomers such as androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one).[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its isomers are crucial for their biological activity and analytical characterization. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound Isomers
Property5α-Androstan-17-oneAndrosterone (3α-hydroxy-5α-androstan-17-one)Epiandrosterone (3β-hydroxy-5α-androstan-17-one)5β-Androstan-17-one
Molecular Formula C₁₉H₃₀O[2]C₁₉H₃₀O₂[3]C₁₉H₃₀O₂[1]C₁₉H₃₀O
Molecular Weight 274.45 g/mol [2]290.44 g/mol [3]290.44 g/mol [4]274.45 g/mol
CAS Number 963-74-6[2]53-41-8[5]481-29-8[1]36378-49-1[6]
Melting Point Not available181-184 °C[5][7]174-177 °C[4]Not available
Boiling Point Not available372.52 °C (estimate)[7]Not availableNot available
Solubility in Water Poorly soluble11.5 mg/L at 23.5 °C[7]Poorly solublePoorly soluble
Solubility in Organic Solvents Soluble in ethanol (B145695), chloroformSoluble in acetonitrile (B52724) (1 mg/ml), ethanol (1 mg/ml), methanol (B129727) (1 mg/ml)[8]Soluble in alcohols and chloroform[4]Soluble in organic solvents
LogP (Octanol/Water Partition Coefficient) 5.7 (Computed)[2]3.69[3]3.7 (Computed)5.7 (Computed)
Table 2: Spectroscopic Data for 5α-Androstan-17-one
Spectroscopic TechniqueKey Data Points
¹H NMR Data available in spectral databases, typically showing characteristic peaks for the steroid nucleus.
¹³C NMR Chemical shifts have been assigned for the 19 carbon atoms of the androstane skeleton.[9][10]
FTIR Characteristic C=O stretching vibration for the ketone at C-17.[2]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 274, with characteristic fragmentation patterns.[2]

Metabolic Pathways Involving this compound

This compound and its derivatives are key intermediates in the metabolic pathways of androgens. They are primarily formed from the metabolism of dehydroepiandrosterone (B1670201) (DHEA) and testosterone. A significant route for the formation of 5α-reduced androgens is the "backdoor pathway," which bypasses testosterone as an intermediate in the synthesis of DHT.[6][11][12][13][14]

metabolic_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA CYP17A1 Androstanedione 5α-Androstanedione Progesterone->Androstanedione 5α-Reductase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone 17β-HSD Androstenedione->Androstanedione 5α-Reductase DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase Androsterone Androsterone Androstanedione->Androsterone 3α-HSD (AKR1C2) Epiandrosterone Epiandrosterone Androstanedione->Epiandrosterone 3β-HSD (AKR1C1) Androstanediol Androstanediol Androsterone->Androstanediol 17β-HSD Androstanediol->DHT CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD SRD5A 5α-Reductase AKR1C2 AKR1C2 AKR1C1 AKR1C1

Metabolic Pathways of this compound Formation.

Experimental Protocols

Synthesis of 5α-Androstan-17-one

A common synthetic route to 5α-androstan-17-one involves the reduction of the double bond in dehydroepiandrosterone (DHEA) followed by oxidation of the 3β-hydroxyl group. The following is a representative protocol.

Materials:

Procedure:

  • Hydrogenation of DHEA:

    • Dissolve DHEA in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

    • Evaporate the solvent under reduced pressure to obtain the crude 3β-hydroxy-5α-androstan-17-one (epiandrosterone).

  • Oxidation to 5α-Androstan-17-one:

    • Dissolve the crude epiandrosterone in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise with stirring until a persistent orange color is observed.

    • Stir the reaction for a few hours at room temperature.

    • Quench the reaction by adding isopropanol (B130326) until the solution turns green.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 5α-androstan-17-one.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard technique for the analysis of steroids. The following protocol outlines a general procedure for the analysis of this compound.

Materials:

  • This compound standard

  • Sample containing this compound (e.g., biological extract)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Extract the steroids from the sample matrix using a suitable solvent like ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a solution of MSTFA in pyridine.

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of any hydroxylated steroids present. This step increases the volatility of the analytes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (typical):

      • Injector temperature: 280°C

      • Oven temperature program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (typical):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-500.

      • Ion source temperature: 230°C.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

    • Quantify the analyte using an internal standard and a calibration curve if necessary.

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Biological Sample extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction drying Drying and Evaporation extraction->drying add_reagent Add Derivatizing Agent (e.g., MSTFA in Pyridine) drying->add_reagent heating Heating (60-70°C) add_reagent->heating injection Injection into GC-MS heating->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Identification by Retention Time and Mass Spectrum detection->identification quantification Quantification identification->quantification

Workflow for GC-MS Analysis of this compound.

Conclusion

This compound and its isomers represent a cornerstone in the study of steroid biochemistry and physiology. Their diverse stereochemistries give rise to a range of biological activities and metabolic fates. A thorough understanding of their chemical properties, structures, and the analytical methods used for their characterization is indispensable for professionals in drug development and endocrine research. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into this important class of molecules.

References

An In-depth Technical Guide to the Biological Functions of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstan-17-one and its isomers, principally 3α-hydroxy-5α-androstan-17-one (androsterone) and 3β-hydroxy-5α-androstan-17-one (epiandrosterone), are endogenous steroid hormones with a range of biological activities. Primarily known as metabolites of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), they possess weak androgenic properties. More recently, their roles as neurosteroids, specifically as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, have garnered significant interest. This technical guide provides a comprehensive overview of the biological functions of this compound, its metabolic pathways, and its interactions with key cellular targets. It includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and diagrams of relevant signaling and metabolic pathways to support further research and drug development efforts.

Introduction

This compound is a 17-ketosteroid that exists in various isomeric forms, with androsterone (B159326) and its 3β-epimer, epiandrosterone (B191177), being the most biologically relevant. These compounds are integral to the metabolic cascade of androgens and have been identified as signaling molecules in their own right. While their androgenic potential is considerably lower than that of testosterone or DHT, their physiological concentrations and diverse activities necessitate a thorough understanding of their biological roles. This guide will delve into the core biological functions of this compound, focusing on its androgenic and neurosteroid activities.

Androgenic Activity

Androsterone and epiandrosterone are classified as weak androgens. Their activity is mediated through binding to and activation of the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.

Receptor Binding and Potency

The androgenic potency of this compound isomers is significantly lower than that of testosterone and DHT. This is reflected in their binding affinity for the androgen receptor. While specific Ki values for androsterone and epiandrosterone are not consistently reported in the literature, their relative binding affinity (RBA) is known to be low. For context, DHT binds to the AR with approximately twice the affinity of testosterone. Weak androgens like androsterone exhibit a much lower affinity.

Table 1: Androgen Receptor Binding Affinity (Illustrative)

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881)Reference
Methyltrienolone (R1881)100%By definition
Dihydrotestosterone (DHT)~50-100%
Testosterone~25-50%
Androsterone Low (<5%)
Epiandrosterone Low (<5%)

Note: Specific RBA values for androsterone and epiandrosterone are not consistently available and are generally reported as low. The values presented are estimations based on qualitative descriptions in the literature.

Neurosteroid Activity

Androsterone is recognized as a neurosteroid, a class of steroids that are synthesized in the brain or accumulate there and can rapidly modulate neuronal excitability. Its primary neuroactive function is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation

Androsterone enhances the activity of the GABA-A receptor by binding to a site distinct from the GABA binding site. This potentiation of GABA-induced chloride currents leads to neuronal hyperpolarization and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects observed with some neurosteroids. The 3α-hydroxy configuration of androsterone is crucial for this activity, as its 3β-epimer, epiandrosterone, is largely inactive at the GABA-A receptor.

Table 2: GABA-A Receptor Modulation (Illustrative for related compounds)

CompoundActionEC50 for PotentiationReference
Androsterone Positive Allosteric ModulatorNot consistently reported
5α-androstane-3α,17β-diolPositive Allosteric Modulator5 µM
AllopregnanolonePositive Allosteric Modulator~10-500 nM

Metabolism of this compound

This compound isomers are key intermediates in the metabolism of androgens. They are formed from testosterone and DHEA and can be interconverted with other steroids.

Metabolic Pathways

Androsterone is primarily produced in the liver from the metabolism of testosterone. The metabolic pathways involve the enzymes 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).

  • Formation from Testosterone: Testosterone is first converted to dihydrotestosterone (DHT) by 5α-reductase. DHT is then metabolized by 3α-HSD to 5α-androstane-3α,17β-diol. Subsequent oxidation at the 17-position by 17β-HSD yields androsterone.

  • Formation from DHEA: Dehydroepiandrosterone (DHEA) can be converted to androstenedione (B190577), which is then reduced by 5α-reductase to 5α-androstanedione. 3α-HSD then reduces the 3-keto group to form androsterone.

  • "Backdoor" Pathway: Androsterone is also an intermediate in the "backdoor" pathway of DHT synthesis, which bypasses testosterone. In this pathway, 17α-hydroxyprogesterone is converted through a series of steps to androsterone, which is then converted to androstanediol and subsequently to DHT.

Epiandrosterone is a metabolite of DHT and can also be produced from DHEA via the action of 5α-reductase and 3β-hydroxysteroid dehydrogenase.

Key Metabolic Enzymes

The metabolism of this compound is governed by the activity of several hydroxysteroid dehydrogenases.

Table 3: Key Enzymes in this compound Metabolism

EnzymeReaction CatalyzedCofactorReference
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Reversible conversion of androstanedione (B1670583) to androsterone.NAD(P)H/NAD(P)+
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Reversible conversion of androsterone to 5α-androstane-3α,17β-diol.NAD(P)H/NAD(P)+
5α-Reductase Conversion of androstenedione to 5α-androstanedione.NADPH

Note: Kinetic parameters for these enzymes with this compound isomers as substrates are not consistently reported in a standardized format.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of this compound isomers to the androgen receptor.

Objective: To measure the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-Methyltrienolone (R1881) (radioligand)

  • Unlabeled R1881 (for standard curve)

  • Test compounds (Androsterone, Epiandrosterone)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled R1881 and test compounds in an appropriate solvent (e.g., ethanol). Prepare the radioligand solution in the assay buffer at a concentration near its Kd for the AR.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: Radioligand and AR-containing cytosol.

    • Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration of unlabeled R1881.

    • Test Compound Wells: Radioligand, AR-containing cytosol, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration.

  • Quantification: Add scintillation cocktail to the wells containing the bound radioligand and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., R1881 or DHT).

Androgen_Receptor_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Detection & Analysis Prepare_AR Prepare AR Source (e.g., rat prostate cytosol) Assay_Setup Set up Assay in 96-well Plate - Total Binding - Non-specific Binding - Test Compound Concentrations Prepare_AR->Assay_Setup Prepare_Ligands Prepare Radiolabeled Ligand ([3H]-R1881) and Test Compounds Prepare_Ligands->Assay_Setup Incubate Incubate at 4°C (18-24 hours) Assay_Setup->Incubate Separate Separate Bound from Free Ligand (e.g., HAP precipitation) Incubate->Separate Wash Wash to Remove Unbound Ligand Separate->Wash Detect Add Scintillation Cocktail & Measure Radioactivity Wash->Detect Analyze Calculate Specific Binding, IC50, and RBA Detect->Analyze

Androgen Receptor Binding Assay Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Metabolite Analysis

This protocol provides a general workflow for the quantitative analysis of this compound isomers in urine.

Objective: To extract, derivatize, and quantify androsterone and epiandrosterone from a urine sample.

Materials:

  • Urine sample

  • Internal standards (e.g., deuterated androsterone)

  • β-glucuronidase/arylsulfatase

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagents (e.g., MSTFA, TMCS)

  • Organic solvents (e.g., hexane, ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of urine, add the internal standards.

    • Perform enzymatic hydrolysis to deconjugate the steroid glucuronides and sulfates.

    • Extract the steroids from the urine matrix using SPE.

  • Derivatization:

    • Evaporate the solvent from the extracted sample.

    • Add the derivatization reagent to convert the hydroxyl and keto groups of the steroids into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers).

    • Heat the sample to complete the derivatization reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The gas chromatograph separates the different steroid derivatives based on their boiling points and interactions with the column.

    • The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify androsterone and epiandrosterone based on their retention times and mass spectra.

    • Quantify the analytes by comparing the peak areas of their characteristic ions to those of the internal standards.

GC_MS_Steroid_Analysis_Workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Analysis Add_IS Add Internal Standards to Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Add_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Hydrolysis->SPE Evaporate Evaporate to Dryness SPE->Evaporate Derivatize Add Derivatization Reagent (e.g., MSTFA) and Heat Evaporate->Derivatize Inject Inject Derivatized Sample into GC-MS Derivatize->Inject Separate Chromatographic Separation in GC Inject->Separate Detect_Fragment Mass Spectrometric Detection and Fragmentation Separate->Detect_Fragment Identify Identify Peaks by Retention Time and Mass Spectra Detect_Fragment->Identify Quantify Quantify using Internal Standards Identify->Quantify

GC-MS Workflow for Urinary Steroid Analysis

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol describes a method to assess the modulatory effects of this compound isomers on GABA-A receptor function.

Objective: To measure the effect of a test compound on GABA-activated chloride currents in neurons or cell lines expressing GABA-A receptors.

Materials:

  • Cultured neurons or HEK293 cells transfected with GABA-A receptor subunits

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • External and internal recording solutions

  • GABA

  • Test compounds (Androsterone, Epiandrosterone)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Prepare cultured neurons or transfected cells on coverslips for recording.

  • Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 3-5 MΩ) and fill with the internal recording solution.

  • Recording:

    • Obtain a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a baseline concentration of GABA to elicit a control chloride current.

    • Co-apply the test compound with GABA and record the change in current amplitude and kinetics.

    • Perform a washout by perfusing with the external solution to ensure the effect is reversible.

    • Apply a range of concentrations of the test compound to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude, activation, and deactivation kinetics of the GABA-activated currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA current by the test compound.

    • Plot the percentage potentiation against the log concentration of the test compound to determine the EC50.

Patch_Clamp_Workflow cluster_prep 1. Preparation cluster_recording 2. Recording Setup cluster_application 3. Drug Application cluster_analysis 4. Data Analysis Cell_Prep Prepare Cultured Neurons or Transfected Cells Seal Form Giga-seal Cell_Prep->Seal Pipette_Prep Pull and Fill Glass Micropipette Pipette_Prep->Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Voltage Clamp Cell (e.g., -60 mV) Whole_Cell->Voltage_Clamp Baseline Apply GABA (Control) Voltage_Clamp->Baseline Co_Application Co-apply Test Compound with GABA Baseline->Co_Application Washout Washout with External Solution Co_Application->Washout Measure Measure Current Amplitude and Kinetics Washout->Measure Calculate Calculate % Potentiation Measure->Calculate Dose_Response Generate Dose-Response Curve and Determine EC50 Calculate->Dose_Response

Patch-Clamp Workflow for GABA-A Receptor Modulation

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways involving this compound.

Metabolic Pathway of Androsterone Formation

This diagram illustrates the primary metabolic routes leading to the formation of androsterone from testosterone and DHEA.

Androsterone_Metabolic_Pathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase DHEA Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Androstanediol 5α-Androstane-3α,17β-diol DHT->Androstanediol 3α-HSD Androstanedione 5α-Androstanedione Androstenedione->Androstanedione 5α-Reductase Androsterone Androsterone Androstanediol->Androsterone 17β-HSD (oxidation) Androstanedione->Androsterone 3α-HSD

Metabolic Pathway of Androsterone Formation

GABA-A Receptor Modulation by Androsterone

This diagram illustrates the mechanism of positive allosteric modulation of the GABA-A receptor by androsterone.

GABA_A_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Androsterone Androsterone Androsterone->GABA_A_Receptor Binds to allosteric site Cl_Influx Increased Cl- Influx GABA_A_Receptor->Cl_Influx Potentiates channel opening Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

GABA-A Receptor Modulation by Androsterone

Conclusion

This compound and its isomers are multifaceted steroid molecules with important biological functions. While their androgenic activity is weak, their role as neurosteroids, particularly as modulators of the GABA-A receptor, presents an exciting area for further investigation and potential therapeutic development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of the biological significance of this compound. Further research is warranted to fully elucidate the quantitative aspects of its interactions with cellular targets and to explore its therapeutic potential in neurological and psychiatric disorders.

An In-depth Technical Guide to Androstan-17-one Derivatives and their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Androstan-17-one derivatives. These compounds, built upon the core androstane (B1237026) steroid scaffold, are a subject of intense research due to their diverse pharmacological activities, including potential applications in cancer therapy, anti-inflammatory treatments, and as modulators of key enzymatic pathways.

Core Concepts and Synthetic Strategies

This compound and its derivatives are typically synthesized from readily available steroid precursors, with dehydroepiandrosterone (B1670201) (DHEA) being a common starting material.[1][2][3] Synthetic modifications are strategically introduced at various positions of the steroid nucleus to modulate biological activity, with the C-3, C-16, and C-17 positions being frequent sites for chemical alterations. Common synthetic transformations include the introduction of heterocyclic rings, modification of existing functional groups, and the creation of novel side chains.

A variety of synthetic methodologies are employed, ranging from classical organic reactions to more modern techniques. For instance, the synthesis of 17-picolinylidene androstane derivatives has been achieved with high efficiency from dehydroepiandrosterone.[3] Similarly, novel androstane-N-cyclohexyl-17-carboxamides have been synthesized starting from 16-dehydropregnenolone (B108158) acetate.[4] The choice of synthetic route is often dictated by the desired structural modifications and the target biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, including their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound ReferenceMolecular FormulaYield (%)Melting Point (°C)Spectroscopic Data Highlights
1a [2]C₂₁H₃₂N₂O98281¹H NMR and MS data available in the source.
2a [2]C₂₅H₄₁N₃O81217¹H NMR and MS data available in the source.
3a [2]C₂₇H₄₃N₃O68235¹H NMR and MS data available in the source.
4a [2]C₂₆H₃₂N₂O₂64196¹H NMR and MS data available in the source.
5 [4]C₂₆H₃₇NO₂70154-156¹H-NMR: δH 6.74 (amide proton); ¹³C-NMR: δC 165.1 (amide carbonyl); FAB+-MS: m/z 440 [M+H]⁺.[4]
17β-hydroxy-2-oxa-5α-androstan-3-one (6) [5]C₁₈H₂₈O₃--¹H NMR and MS data available in the source.[5]
3β-amino-5α-androstan-17-one [6]C₁₉H₃₁NO91167-168¹³C NMR data provided in the source.[6]

Table 2: Biological Activity of Selected this compound Derivatives

Compound/Derivative ClassTargetBiological EffectIC₅₀ Values
17β-N-(4-phenylcarbamoyl) androst-4-en-3-one (B577213) derivatives [7]5α-reductase type 2 (5RD5A2)InhibitionCompound 3: 0.112 ± 0.045 nM; Compound 4: 0.167 ± 0.056 nM
17(E)-picolinylidene androstanes [3]Prostate Cancer Cells (PC3)Antiproliferative activity-
17α-picolyl and 17(E)-picolinylidene androstane derivatives [8]Aldo-keto reductase 1C3 (AKR1C3)Inhibition-
Androst[3,2-c]pyrazole derivatives (e.g., 9d) [9]5α-reductase and Androgen Receptor (AR)Dual inhibition and antagonism< 1 µM for 5α-reductase
5α-androstane-3β,17β-diol (3β-Adiol) [10][11][12]Estrogen Receptor β (ERβ)Inhibition of prostate cancer cell migration-
17-(2′-oxazolyl)- and 17-(2′-thiazolyl)-androstene derivatives [13]17α-hydroxylase-C17,20-lyase (P45017α)Inhibition17-(5′-methyl-2′-thiazolyl) derivative showed high potency.
17-imidazolyl, pyrazolyl, and isoxazolyl androstene derivatives [14]Human Cytochrome C17,20-lyase (P45017α)Inhibition17β-(4'imidazolyl) derivatives were potent inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

Synthesis of 17β-cyano-17α-methylamino-androst-5-en-3β-ol (1a)[2]

To a stirred solution of dehydroepiandrosterone (0.29 g, 1 mmol) in absolute ethanol (B145695), methylamine (B109427) (40% in water, 1 mL) was added. Subsequently, a solution of potassium cyanide (0.13 g, 2 mmol) in ethanol (5 mL) was added dropwise. The reaction mixture was stirred for a specified period, and the resulting product was purified by crystallization from a suitable solvent to yield white crystals of 1a.

Synthesis of N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide (5)[4]

To a solution of 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid (100 mg, 0.28 mmol) in CH₂Cl₂ under a stream of dry nitrogen, SOCl₂ (387 µL) was added and the mixture was stirred for 6 hours at room temperature to form the corresponding acyl chloride. Cyclohexylamine was then added, and the reaction mixture was stirred to completion. The crude product was purified by recrystallization from n-hexane:EtOAc (1:1) to afford compound 5 as a white powder.

Synthesis of 17β-hydroxy-2-oxa-5α-androstan-3-one (6)[5]

17β-acetoxy-5α-androst-1-en-3-one (4a) (1.7 g, 5 mmol) was dissolved in isopropyl alcohol (30 mL), and a solution of Na₂CO₃ (1.1 g, 10 mmol) in water (10 mL) was added. The mixture was heated to reflux. A warm solution of NaIO₄ (7.7 g, 36 mmol) and KMnO₄ (0.05 g, 0.32 mmol) in 100 mL of water was added dropwise over 45 minutes. After an additional hour of heating, the mixture was cooled, and inorganic salts were filtered off. The resulting seco-acid was then subjected to reduction with NaBH₄ in an aqueous NaOH solution to yield the target lactone 6.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various signaling pathways. A key area of investigation is their role as enzyme inhibitors in cancer progression.

Inhibition of 5α-Reductase

Certain androstane-17-carboxamide derivatives are potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[4][7] By blocking this conversion, these compounds can mitigate the androgen-driven proliferation of prostate cancer cells.

five_alpha_reductase_inhibition Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase Substrate DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Activation FiveAlphaReductase->DHT Conversion Androstan17oneDeriv This compound Derivative Androstan17oneDeriv->FiveAlphaReductase Inhibition GeneTranscription Gene Transcription (Proliferation) AR->GeneTranscription Stimulation ER_beta_pathway ThreeBetaAdiol 5α-androstane-3β,17β-diol (3β-Adiol) ER_beta Estrogen Receptor β (ERβ) ThreeBetaAdiol->ER_beta Activation E_cadherin E-cadherin Expression ER_beta->E_cadherin Induction CellMigration Cell Migration E_cadherin->CellMigration Inhibition synthesis_workflow StartMaterial Starting Material (e.g., DHEA) Step1 Step 1: Modification (e.g., Oxidation, Reduction) StartMaterial->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Purification1 Purification Intermediate1->Purification1 Step2 Step 2: Functionalization (e.g., Heterocycle formation) Purification1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Purification2 Purification Intermediate2->Purification2 FinalProduct Final this compound Derivative Purification2->FinalProduct

References

In-Depth Technical Guide to Androstan-17-one Metabolism and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstan-17-one, a central molecule in steroid metabolism, serves as a precursor and intermediate in the biosynthesis and catabolism of numerous androgens. A comprehensive understanding of its metabolic fate is critical for research in endocrinology, pharmacology, and drug development. This technical guide provides a detailed overview of the core metabolic pathways of this compound, the key enzymes involved, and their kinetic properties. Furthermore, it offers detailed experimental protocols for the analysis of this compound and its metabolites in biological matrices, alongside visual representations of the metabolic and experimental workflows.

Core Metabolic Pathways of this compound

The metabolism of this compound is primarily governed by the stereochemistry of its A/B ring junction (5α or 5β) and the activity of a series of hydroxysteroid dehydrogenases (HSDs) and reductases. The principal pathways involve the reduction of the 17-keto group and the 3-keto group (if present), leading to the formation of various biologically active and inactive metabolites.

Metabolism of 5α-Androstan-17-one

5α-Androstan-17-one is a key intermediate in the androgen metabolic pathway. Its metabolism is characterized by the following key enzymatic reactions:

  • Reduction at C-3: 5α-androstan-3,17-dione, a precursor to 5α-androstan-17-one metabolites, is converted to androsterone (B159326) by 3α-hydroxysteroid dehydrogenase (3α-HSD) and to epiandrosterone (B191177) by 3β-hydroxysteroid dehydrogenase (3β-HSD). Androsterone (3α-hydroxy-5α-androstan-17-one) is a neurosteroid with weak androgenic activity. Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is also a weak androgen and a metabolite of dihydrotestosterone (B1667394) (DHT).

  • Reduction at C-17: The 17-keto group of 5α-androstan-17-one can be reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form androstanols. For instance, 5α-androstanedione is converted to DHT, a potent androgen, by 17β-HSD.

Biosynthesis of Androsterone and Epiandrosterone

Androsterone and its isomer, epiandrosterone, are significant metabolites of testosterone (B1683101) and dihydrotestosterone (DHT). The formation of these compounds can also proceed from androstenedione (B190577) through the action of 5α-reductase to form 5α-androstanedione, which is then converted to androsterone and epiandrosterone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively.[1]

Metabolic Pathway of 5-alpha-Androstan-17-one Androstenedione Androstenedione Androstanedione 5α-Androstanedione Androstenedione->Androstanedione 5α-reductase Androsterone Androsterone (3α-hydroxy-5α-androstan-17-one) Androstanedione->Androsterone 3α-HSD Epiandrosterone Epiandrosterone (3β-hydroxy-5α-androstan-17-one) Androstanedione->Epiandrosterone 3β-HSD DHT Dihydrotestosterone (DHT) Androstanedione->DHT 17β-HSD Androstanediol 5α-Androstanediol Androsterone->Androstanediol 17β-HSD DHT->Androstanediol 3α/3β-HSD

Metabolic conversion of Androstenedione to key 5α-androstane metabolites.

Quantitative Data on Key Metabolic Enzymes

The efficiency of this compound metabolism is determined by the kinetic parameters of the involved enzymes. This data is crucial for predictive modeling of steroid flux and understanding the impact of enzyme inhibitors.

EnzymeSubstrateTissue/Cell TypeKmVmaxReference
5α-Reductase AndrostenedioneHuman Prostate (Epithelium)120 ± 10 nM73 ± 8 pmol/mg protein/h[2]
AndrostenedioneHuman Prostate (Stroma)668 ± 121 nM415 ± 73 pmol/mg protein/h[2]
3β-HSD Dihydrotestosterone (DHT)Rat Type I 3β-HSD (expressed)4.02 µM-[3]
17β-HSD 5α-dihydrotestosterone (DHT)Rat Type I 3β-HSD (expressed)7.97 µM-[3]

Detailed Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for research and clinical applications. The following sections provide detailed protocols for their analysis in urine and plasma.

Urinary Metabolite Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of total (conjugated and unconjugated) this compound metabolites in urine.[4][5]

3.1.1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 1-2 mL of urine, add an internal standard (e.g., deuterated androsterone).

    • Add 1 mL of acetate (B1210297) buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 55°C for 3 hours to deconjugate the steroids.[6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[7]

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove interferences.[7]

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the steroids with 3 mL of methanol or ethyl acetate.[7]

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 100 µL of methoxyamine hydrochloride in pyridine (B92270) to protect the keto-groups and incubate at 60°C for 1 hour.[8]

    • Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers and incubate at 70°C for 1 hour.[8]

3.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-1 or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 4 minutes, ramp at 6°C/min to 150°C, hold for 8 minutes, ramp at 8°C/min to 280°C, hold for 10 minutes, and finally ramp at 12°C/min to 320°C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Ion Source Temperature: 230°C.[8]

    • Transfer Line Temperature: 300°C.[8]

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Workflow for urinary steroid metabolite analysis by GC-MS.
Plasma this compound and Metabolite Analysis by LC-MS/MS

This protocol details a method for the simultaneous quantification of multiple steroids, including this compound metabolites, in human plasma.[9]

3.2.1. Sample Preparation

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • To 100-200 µL of plasma, add an internal standard solution (e.g., deuterated analogs).

    • Add 3 parts of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 5 parts of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

    • Vortex for 5 minutes and centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a stream of nitrogen at 40-55°C.

    • Reconstitute the residue in 100 µL of 50% methanol.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 0.5 mM ammonium (B1175870) fluoride.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.3-0.4 mL/min.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B and gradually increase to elute the steroids. For example: 0-0.5 min, 40% B; 0.5-4.0 min, 40-55% B; 4.0-6.5 min, 55-75% B; 6.5-7.2 min, 75-90% B; followed by re-equilibration.

    • Column Temperature: 40-50°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The metabolism of this compound is a complex process involving multiple enzymes and pathways that are crucial for maintaining androgen homeostasis. The methodologies detailed in this guide provide a robust framework for the accurate investigation of these metabolic pathways. A thorough understanding of this compound metabolism is paramount for the development of novel therapeutics targeting androgen-related pathologies and for the interpretation of steroid profiles in clinical and research settings. The continued advancement of analytical techniques, such as high-resolution mass spectrometry, will further enhance our ability to unravel the intricacies of steroid metabolism.

References

An In-depth Technical Guide on the Core Mechanism of Action of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstan-17-one and its isomers are endogenous steroid hormones that play a crucial role in androgen biosynthesis and metabolism. While not potent androgens themselves, they serve as key intermediates in the "backdoor pathway," an alternative route to the potent androgen dihydrotestosterone (B1667394) (DHT). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its metabolic fate, interaction with the androgen receptor (AR), and the subsequent signaling pathways. Detailed experimental protocols for assessing the androgenic activity of these compounds are also provided, along with quantitative data on their biological activity.

Introduction

This compound, with the core chemical structure of a saturated C19 steroid with a ketone group at the 17th position, exists in various isomeric forms, primarily 5α-androstan-17-one and 5β-androstan-17-one. These compounds are metabolites of dehydroepiandrosterone (B1670201) (DHEA) and other androgens. While their direct androgenic activity is weak, their significance lies in their role as precursors in alternative androgen synthesis pathways, particularly the "backdoor pathway," which bypasses testosterone (B1683101) in the formation of DHT. This pathway is critical during fetal development for male sexual differentiation and can be activated in certain pathological conditions, contributing to hyperandrogenism. Understanding the mechanism of action of this compound and its metabolites is therefore essential for research in endocrinology, reproductive biology, and the development of therapies for androgen-related disorders.

Metabolic Pathways of this compound: The Backdoor Pathway to DHT

The primary mechanism of action of this compound is its role as an intermediate in the "backdoor pathway" of DHT synthesis. This pathway is distinct from the classical pathway where testosterone is converted to DHT by the enzyme 5α-reductase. The backdoor pathway is particularly important in fetal male sexual development and can be activated in conditions such as congenital adrenal hyperplasia.[1][2]

The key steps involving this compound isomers in the backdoor pathway are:

  • Formation of Androsterone (B159326) and Epiandrosterone (B191177): 5α-androstanedione is converted to androsterone (3α-hydroxy-5α-androstan-17-one) and epiandrosterone (3β-hydroxy-5α-androstan-17-one) by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD), respectively.[3][4]

  • Conversion to Androstanediol: Androsterone is then converted to 5α-androstane-3α,17β-diol (androstanediol) by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3]

  • Final Conversion to DHT: Finally, androstanediol is oxidized to the potent androgen DHT by an oxidative 3α-HSD enzyme.[2]

dot graph "Backdoor_Pathway_of_DHT_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

// Nodes Progesterone [label="Progesterone"]; "17OH-Progesterone" [label="17α-Hydroxyprogesterone"]; "5a-Pregnanedione" [label="5α-Pregnanedione"]; "17OH-Allopregnanolone" [label="17α-Hydroxy-\nallopregnanolone"]; Androstanedione [label="5α-Androstanedione"]; Androsterone [label="Androsterone\n(3α-hydroxy-5α-androstan-17-one)", fillcolor="#FBBC05"]; Androstanediol [label="5α-Androstane-3α,17β-diol"]; DHT [label="Dihydrotestosterone\n(DHT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Progesterone -> "5a-Pregnanedione" [label="5α-reductase"]; "17OH-Progesterone" -> "17OH-Allopregnanolone" [label="5α-reductase, 3α-HSD"]; "5a-Pregnanedione" -> Androstanedione [label="CYP17A1"]; "17OH-Allopregnanolone" -> Androsterone [label="CYP17A1 (17,20-lyase)"]; Androstanedione -> Androsterone [label="3α-HSD"]; Androsterone -> Androstanediol [label="17β-HSD"]; Androstanediol -> DHT [label="oxidative 3α-HSD"];

{rank=same; Progesterone; "17OH-Progesterone"} {rank=same; "5a-Pregnanedione"; "17OH-Allopregnanolone"} {rank=same; Androstanedione; Androsterone} } this compound as a key intermediate in the backdoor pathway.

Interaction with the Androgen Receptor and Downstream Signaling

While this compound itself has weak affinity for the androgen receptor (AR), its conversion to DHT is the critical step for androgenic activity. DHT is the most potent endogenous androgen, binding to the AR with high affinity and activating downstream signaling pathways.

Androgen Receptor Binding and Activation

Androsterone, an isomer of this compound, is considered a weak androgen with a potency approximately 1/7th that of testosterone.[3] Direct, high-affinity binding of this compound to the AR has not been extensively documented, suggesting its primary role is that of a metabolic precursor.

Upon formation via the backdoor pathway, DHT binds to the AR in the cytoplasm. This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs). The activated AR-DHT complex then translocates to the nucleus.

Nuclear Translocation and Gene Regulation

In the nucleus, the AR-DHT complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits co-activators and the general transcription machinery, leading to the transcription of androgen-responsive genes.

Key androgen-responsive genes regulated by the AR signaling pathway include:

  • Prostate-Specific Antigen (PSA, encoded by the KLK3 gene): A well-known biomarker for prostate cancer, its expression is strongly induced by androgens.

  • Kallikrein-related peptidase 2 (KLK2): Another androgen-regulated gene involved in prostate function.

  • Genes involved in cell growth, proliferation, and differentiation: These are particularly relevant in androgen-sensitive tissues like the prostate.

Androgen_Receptor_Signaling AR AR AR_dimer AR_dimer AR->AR_dimer Nuclear Translocation & Dimerization

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound and related androgens.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptor SourceAssay TypeIC50 / KiReference
Dihydrotestosterone (DHT)Hamster Prostate CytosolCompetitive Binding ([³H]DHT)IC50: 3.2 nM[5]
Androsterone--Weak androgen (approx. 1/7th potency of testosterone)[3]
DHEAMDA or LNCaP cellsCompetitive Binding (R1881)Ki: 1.2 µM[6]

Table 2: In Vivo Androgenic and Anabolic Activity

CompoundAnimal ModelEndpointResultReference
AndrosteroneRatAnxiolytic and cognitive-enhancing effectsEffective at 1 mg/kg[7]
Nandrolone and Androstanolone estersRatAnabolic and androgenic activitiesVaried based on ester chain length

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the androgenic potential of compounds like this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Workflow:

dot digraph "Competitive_Binding_Assay_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Workflow for a competitive androgen receptor binding assay.

Detailed Protocol:

  • Preparation of Rat Prostate Cytosol:

    • Euthanize adult male rats and excise the ventral prostates.

    • Homogenize the tissue in ice-cold TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

    • Centrifuge the homogenate at 105,000 x g for 1 hour at 4°C.

    • Collect the supernatant (cytosol) containing the AR.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of rat prostate cytosol.

      • 25 µL of [³H]-DHT (final concentration ~1 nM).

      • 25 µL of test compound (serial dilutions) or vehicle control.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled DHT (e.g., 1 µM).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Add 100 µL of ice-cold hydroxyapatite (B223615) slurry to each well.

    • Incubate on ice for 15 minutes with intermittent mixing.

    • Centrifuge the plate to pellet the hydroxyapatite.

    • Wash the pellet three times with ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AR in response to a test compound.

Workflow:

dot digraph "Reporter_Gene_Assay_Workflow" { graph [rankdir="LR", fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} Workflow for an androgen receptor reporter gene assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., LNCaP, which endogenously expresses AR, or a transiently transfected cell line like HEK293T) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Transfection (if applicable):

    • Co-transfect the cells with an AR expression vector and a reporter vector containing an ARE-driven luciferase gene (e.g., pGL3-ARE-luc).

    • Include a control vector (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with a medium containing serial dilutions of the test compound or vehicle control.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the lysate to a white-walled 96-well plate.

    • Add luciferase assay substrate and measure the firefly luciferase activity using a luminometer.

    • If a normalization vector was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control luciferase activity.

    • Plot the normalized luciferase activity against the log of the test compound concentration to determine the EC50 value.

Conclusion

This compound and its isomers are pivotal intermediates in the "backdoor" pathway of DHT synthesis. While exhibiting weak direct androgenic activity, their metabolic conversion to the potent androgen DHT underscores their importance in both physiological and pathophysiological contexts. This guide has provided a detailed overview of the mechanism of action of this compound, from its metabolic fate to its role in androgen receptor signaling and gene regulation. The provided experimental protocols offer a framework for the further investigation of these and other compounds that modulate the androgen signaling axis, which is of paramount importance for the development of novel therapeutics for a range of androgen-dependent diseases. Further research is warranted to fully elucidate the quantitative aspects of the backdoor pathway and the precise binding kinetics of this compound isomers to the androgen receptor.

References

Toxicological Profile of Androstan-17-one and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted toxicological profile of Androstan-17-one and its potential metabolites. Direct experimental data on the toxicology of this compound is limited in publicly available literature. Therefore, this guide relies on data from structurally related androstane (B1237026) steroids to infer potential metabolic pathways, toxicological endpoints, and relevant experimental protocols. All inferences are clearly stated.

Introduction

This compound is a steroid molecule belonging to the androstane class. As an androgen, its biological activity is expected to be mediated through the androgen receptor (AR), influencing a variety of physiological processes. The toxicological profile of androgens is of significant interest in drug development, particularly concerning endocrine disruption, carcinogenicity, and reproductive toxicity. This guide synthesizes available information on related compounds to construct a predictive toxicological profile for this compound and its metabolites, outlines relevant experimental methodologies for its assessment, and visualizes key biological pathways.

Predicted Metabolism of this compound

The metabolism of this compound is predicted to follow established pathways for other 5α-reduced androgens, primarily involving reduction and hydroxylation reactions. Based on the metabolism of structurally similar compounds like 5α-androst-2-en-17-one and 3β-hydroxy-5α-androst-1-en-17-one, the following metabolic transformations are anticipated[1][2][3][4][5]:

  • Reduction of the 17-keto group: The ketone at C-17 can be reduced to a hydroxyl group, forming 5α-androstan-17β-ol or 5α-androstan-17α-ol.

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid nucleus, with common sites being C-2, C-3, C-6, C-16, C-18, and C-19[4]. For example, studies on 5α-androst-2-en-17-one identified 2β,3α-dihydroxy-5α-androstan-17-one as a major metabolite[1][3].

  • Conjugation: The resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate urinary excretion[6].

Predicted Major Metabolites of this compound:
Metabolite NameChemical StructurePredicted Metabolic Pathway
5α-Androstan-3α-ol-17-one (Androsterone)C19H30O2Reduction of a potential 3-keto group (if formed) and hydroxylation. Androsterone is a known metabolite of testosterone (B1683101) and DHT.[6]
5α-Androstan-3β-ol-17-one (Epiandrosterone)C19H30O2Reduction of a potential 3-keto group (if formed) and hydroxylation.
5α-Androstane-3,17-dioneC19H28O2Oxidation of a potential 3-hydroxyl group.
2α-Hydroxy-5α-androstan-17-oneC19H30O2Hydroxylation at the C-2 position.
3α-Hydroxy-5α-androstan-17-oneC19H30O2Hydroxylation at the C-3 position.
16α-Hydroxy-5α-androstan-17-oneC19H30O2Hydroxylation at the C-16 position.

Toxicological Profile

The toxicological profile of this compound is largely inferred from the known effects of other androgens and anabolic steroids.

Acute, Subchronic, and Chronic Toxicity

Direct data on the acute, subchronic, and chronic toxicity of this compound is not available. However, studies on other androgens, such as 17α-methyltestosterone, have shown effects on organ weights (testis, epididymis, ovary, adrenal) and histopathological changes in these organs following repeated administration[7]. Sub-chronic and chronic toxicity studies are essential to determine the no-observed-adverse-effect level (NOAEL)[8][9][10].

Genotoxicity

Androgens and anabolic steroids are generally not considered to be directly mutagenic in standard bacterial reverse mutation assays (Ames test)[11]. However, there is evidence that some hormonal steroids can induce DNA damage (genotoxicity) through mechanisms such as the formation of DNA adducts by reactive metabolites or the generation of oxygen radicals[11]. A systematic review and meta-analysis concluded that genotoxicity can be a suitable biomarker for monitoring anabolic-androgenic steroid exposure in vivo, with evidence of DNA breakage and oxidative DNA damage[12]. The genotoxic potential of this compound and its metabolites should be evaluated using a battery of in vitro and in vivo assays.

Carcinogenicity

The carcinogenic potential of androgens is a significant concern. Androstenedione has been shown to be carcinogenic in male and female mice, causing an increase in hepatocellular tumors[13]. While some androgens are not considered classic initiators of cancer, they may act as promoters, particularly in hormone-dependent tissues like the prostate and liver. The International Agency for Research on Cancer (IARC) has not classified this compound. However, the structurally related compound 3beta-Acetoxy-5alpha-androstan-17-one is suspected of causing cancer[14]. Long-term animal bioassays are necessary to definitively assess the carcinogenic risk of this compound[15][16].

Reproductive and Developmental Toxicity

Androgens play a crucial role in reproductive development, and exposure to exogenous androgens can disrupt these processes[17]. Anti-androgenic compounds are known to cause a range of reproductive malformations in males, including hypospadias, undescended testes, and reduced anogenital distance[17]. Conversely, exposure of females to androgens during critical developmental windows can lead to virilization. The effects of this compound on fertility, embryofetal development, and postnatal development should be thoroughly investigated.

Mechanistic Toxicology: Signaling Pathways

Androgens exert their biological effects through both genomic and non-genomic signaling pathways, which are also the pathways through which their toxic effects are likely mediated.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound or its active metabolites to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes[18]. This can alter cellular processes such as proliferation, differentiation, and apoptosis, which, if dysregulated, could lead to toxic outcomes.

Genomic_Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstan17one This compound AR_Androstan AR-Androstan-17-one Complex Androstan17one->AR_Androstan Binds AR Androgen Receptor (AR) AR->AR_Androstan HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_Androstan_N AR-Androstan-17-one Complex AR_Androstan->AR_Androstan_N Translocation ARE Androgen Response Element (ARE) AR_Androstan_N->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Proliferation, Apoptosis) Protein->Response

Genomic Androgen Signaling Pathway.

Non-Genomic Signaling Pathways

Androgens can also elicit rapid cellular responses through non-genomic pathways that do not require gene transcription. These pathways involve the activation of various kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, through membrane-associated androgen receptors or interactions with signaling molecules in the cytoplasm[18][19][20][21]. Dysregulation of these pathways can impact cell survival, proliferation, and migration, potentially contributing to toxicity and carcinogenesis.

NonGenomic_Androgen_Signaling Androstan17one This compound MembraneAR Membrane AR Androstan17one->MembraneAR GProtein G-Protein MembraneAR->GProtein Activates Src Src GProtein->Src Activates PI3K PI3K Src->PI3K Activates MAPK_pathway MAPK/ERK Pathway Src->MAPK_pathway Activates Akt Akt PI3K->Akt Activates CellResponse Rapid Cellular Responses (e.g., Ion Flux, Kinase Activation) Akt->CellResponse MAPK_pathway->CellResponse

Non-Genomic Androgen Signaling Pathways.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound and its metabolites would require a battery of in vitro and in vivo assays.

In Vitro Assays
  • Androgen Receptor Binding Assay:

    • Objective: To determine the binding affinity of this compound and its metabolites to the androgen receptor.

    • Methodology: A competitive binding assay using a radiolabeled androgen (e.g., [3H]R1881) and a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The ability of the test compounds to displace the radiolabeled ligand is measured, and the IC50 and relative binding affinity (RBA) are calculated[22][23][24].

  • Androgen Receptor Transactivation Assay:

    • Objective: To assess the ability of the test compounds to activate the androgen receptor and induce gene expression.

    • Methodology: Utilize a cell line (e.g., HEK293, PC-3) co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The induction of reporter gene activity is measured following exposure to the test compounds[25].

  • Genotoxicity Assays:

    • Bacterial Reverse Mutation Assay (Ames Test): To evaluate mutagenicity.

    • In Vitro Micronucleus Test: To assess clastogenicity and aneugenicity in mammalian cells (e.g., human peripheral blood lymphocytes).

    • In Vitro Comet Assay: To detect DNA strand breaks in mammalian cells (e.g., HepG2 cells)[26].

In Vivo Assays
  • Acute Oral Toxicity (e.g., OECD TG 423):

    • Objective: To determine the acute toxicity and estimate the LD50.

    • Methodology: Administration of a single high dose to a small number of rodents, with observation for mortality and clinical signs of toxicity over 14 days[9].

  • Repeated Dose Toxicity (28-day or 90-day study; e.g., OECD TG 407, 408):

    • Objective: To identify target organs of toxicity and determine the NOAEL.

    • Methodology: Daily administration of the test substance to rodents for 28 or 90 days. Endpoints include clinical observations, body and organ weights, clinical chemistry, hematology, and histopathology of major organs[7][8][27].

  • In Vivo Genotoxicity Assays:

    • Mammalian Erythrocyte Micronucleus Test (e.g., OECD TG 474): To assess chromosomal damage in bone marrow erythrocytes.

    • In Vivo Comet Assay (e.g., OECD TG 489): To measure DNA strand breaks in various tissues (e.g., liver, testes) of treated animals[26].

  • Carcinogenicity Bioassay (e.g., OECD TG 451):

    • Objective: To assess the carcinogenic potential.

    • Methodology: Long-term (typically 2 years) administration of the test substance to rodents. The primary endpoint is the incidence of tumors[13][15][16].

  • Reproductive and Developmental Toxicity Screening Test (e.g., OECD TG 421):

    • Objective: To provide an initial assessment of effects on reproductive performance, including fertility, gestation, and lactation, as well as on early postnatal development[28][29].

Workflow for Toxicological Assessment

Toxicological_Assessment_Workflow InVitro In Vitro Screening AR_Binding AR Binding Assay InVitro->AR_Binding AR_Transactivation AR Transactivation Assay InVitro->AR_Transactivation InVitro_Genotox In Vitro Genotoxicity (Ames, Micronucleus, Comet) InVitro->InVitro_Genotox InVivo In Vivo Studies InVitro->InVivo Inform dose selection Acute_Tox Acute Toxicity InVivo->Acute_Tox Repeated_Dose Repeated Dose Toxicity (28/90-day) InVivo->Repeated_Dose InVivo_Genotox In Vivo Genotoxicity InVivo->InVivo_Genotox Repro_Tox Reproductive/Developmental Toxicity Screening InVivo->Repro_Tox Carcinogenicity Carcinogenicity Bioassay InVivo->Carcinogenicity Risk_Assessment Human Health Risk Assessment Acute_Tox->Risk_Assessment Repeated_Dose->Carcinogenicity Inform dose selection Repeated_Dose->Risk_Assessment InVivo_Genotox->Risk_Assessment Repro_Tox->Risk_Assessment Carcinogenicity->Risk_Assessment

Workflow for the Toxicological Assessment of this compound.

Conclusion

While direct toxicological data for this compound is scarce, a predictive profile can be constructed based on the extensive knowledge of other androstane steroids. It is anticipated that this compound will exhibit androgenic activity and, consequently, may present toxicological concerns related to endocrine disruption, genotoxicity, carcinogenicity, and reproductive and developmental effects. The metabolic pathways are likely to involve reduction and hydroxylation, producing a range of metabolites that may also be biologically active. A thorough toxicological assessment, following the experimental protocols outlined in this guide, is imperative to fully characterize the safety profile of this compound for any potential therapeutic or other applications. The signaling pathways and experimental workflows provided herein offer a framework for guiding such investigations.

References

The Isolation and Enduring Significance of Androstan-17-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and isolation of Androstan-17-one, more commonly known as androsterone. It delves into the pioneering work of early twentieth-century biochemists, detailing both the historical and modern experimental protocols for its isolation and synthesis. Furthermore, this document elucidates the intricate signaling pathways through which this compound exerts its biological effects and presents key quantitative data to contextualize its physiological relevance. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the foundational science of this important steroid hormone.

Discovery and Historical Context

The story of this compound is a landmark in the field of endocrinology and steroid chemistry. First isolated in 1931 by the German biochemist Adolf Butenandt and his colleague Kurt Tscherning, this discovery marked the first time a male sex hormone had been obtained in a pure, crystalline form.[1] This seminal work was a critical step in unraveling the chemical nature of androgens and their role in male physiology.

The isolation was a monumental undertaking, requiring the processing of over 15,000 liters of male urine to yield a mere 15 milligrams of crystalline androsterone.[1] This feat not only demonstrated the potent biological activity of the hormone but also highlighted the incredible technical challenges faced by scientists of that era. Butenandt's work on sex hormones, including the isolation of estrone (B1671321) and progesterone, earned him the Nobel Prize in Chemistry in 1939, a testament to the profound impact of his discoveries on our understanding of human biology.

Androsterone, with the chemical formula C19H30O2, was found to be structurally related to cholesterol, a discovery that opened the door to the chemical synthesis of other steroid hormones.[1] It is now understood to be a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is considered a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to this compound, providing a comparative perspective on its presence in biological systems and its relative biological activity.

Table 1: Concentration of this compound and its Precursors in Human Tissues and Fluids

CompoundTissue/FluidConcentration RangeNotes
AndrosteroneUrineVariable, depends on age and sexA major urinary metabolite of androgens.[3]
AndrosteroneAdipose TissueGenerally higher than in serumAdipose tissue can act as a reservoir for steroids.[4][5]
Androsterone SulfateSerumVariableA conjugated and more water-soluble form of androsterone.[6]
Androstenedione (B190577)Serum (Women)0.53 - 7.89 nmol/LVaries with the menstrual cycle.
Dehydroepiandrosterone (DHEA)Serum (Women)0.08 - 23.51 nmol/LA key precursor to androgens.
TestosteroneSerum (Men)300 - 10,000 ng/dLThe primary male androgen.[7]

Table 2: Relative Androgenic Potency of Selected Steroids

SteroidRelative Androgenic Potency (Testosterone = 1)
Dihydrotestosterone (DHT)~2.4
Testosterone1.0
Androsterone~0.14 (1/7th of testosterone)[1][2]
AndrostenedioneWeak androgen

Experimental Protocols

This section provides detailed methodologies for both the historical and modern approaches to the isolation and synthesis of this compound.

Historical Isolation Protocol (Representative Method from the 1930s)

Objective: To isolate crystalline this compound from a large volume of male urine.

Methodology:

  • Acid Hydrolysis: A large volume of pooled male urine was acidified with a strong acid (e.g., hydrochloric acid) and heated to hydrolyze the steroid conjugates (glucuronides and sulfates), releasing the free steroids.

  • Solvent Extraction: The acidified urine was then subjected to continuous liquid-liquid extraction with an organic solvent immiscible with water, such as benzene (B151609) or toluene, to extract the lipophilic free steroids.

  • Separation of Neutral and Acidic Fractions: The organic extract was washed with an aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to remove acidic compounds, leaving the neutral steroid fraction in the organic phase.

  • Fractional Distillation and Crystallization: The organic solvent was removed by distillation under reduced pressure. The resulting crude extract was then subjected to a series of fractional crystallizations from various solvents (e.g., ethanol, acetone) to purify the this compound. The purity of the crystalline fractions would have been assessed by melting point determination and elemental analysis.

Modern Chemical Synthesis of Epiandrosterone (B191177) (a Stereoisomer of Androsterone) from Androstenedione

This protocol is based on a modern, patented method for the synthesis of epiandrosterone, a 3β-hydroxy stereoisomer of androsterone.

Objective: To synthesize epiandrosterone from the starting material androstenedione.

Methodology:

  • Step 1: Enol Ether Formation.

    • To a solution of androstenedione in a suitable solvent (e.g., ethanol), add acetic anhydride (B1165640) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Neutralize the reaction and isolate the resulting enol ether product.

  • Step 2: Ketal Protection.

    • Mix the product from Step 1 with ethylene (B1197577) glycol, a water-removing agent, and an acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the mixture at room temperature for several hours.

    • Quench the reaction with a weak base (e.g., triethylamine) and purify the ketal-protected product.

  • Step 3: Catalytic Reduction.

    • Dissolve the product from Step 2 in a suitable solvent and add an alkaline reagent (e.g., potassium tert-butoxide).

    • Add a palladium-on-carbon (Pd/C) catalyst.

    • Pressurize the reaction vessel with hydrogen gas and heat to facilitate the reduction reaction.

    • After the reaction is complete, filter off the catalyst and isolate the reduced product.

  • Step 4: Hydrolysis (Deprotection).

    • Dissolve the product from Step 3 in a suitable solvent and add an acidic reagent (e.g., hydrochloric acid).

    • Heat the mixture to hydrolyze the ketal protecting group.

    • Isolate and purify the final product, epiandrosterone, by crystallization.

Signaling Pathways

This compound, like other androgens, exerts its biological effects through the androgen receptor (AR), a member of the nuclear receptor superfamily. The AR can mediate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the regulation of gene expression.

  • Ligand Binding and Receptor Activation: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of this compound to the ligand-binding domain of the AR induces a conformational change, leading to the dissociation of the HSPs.

  • Dimerization and Nuclear Translocation: The activated AR molecules then form homodimers and translocate into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and the synthesis of new proteins that carry out the physiological effects of the androgen.

Genomic_Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstanolone This compound AR_HSP AR-HSP Complex Androstanolone->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation Dimer AR Dimer AR_Active->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Dimer->ARE Nuclear Translocation Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Effect Physiological Effect Protein->Effect Non_Genomic_Androgen_Signaling Androstanolone This compound Membrane_AR Membrane-Associated AR Androstanolone->Membrane_AR Binds Src Src Kinase Membrane_AR->Src Activates PI3K PI3K Membrane_AR->PI3K Activates MAPK MAPK Pathway Src->MAPK Activates Akt Akt PI3K->Akt Activates Cellular_Response Rapid Cellular Response Akt->Cellular_Response Genomic_Crosstalk Modulation of Genomic Signaling Akt->Genomic_Crosstalk MAPK->Cellular_Response MAPK->Genomic_Crosstalk

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core isomers of Androstan-17-one, with a particular focus on the stereochemical distinctions that govern their biological activities. This document delves into their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and the intricate signaling pathways they modulate.

Introduction to this compound and its Stereoisomers

This compound is a C19 steroid that forms the core structure for a variety of biologically active androgens. The stereochemistry at the A/B ring junction gives rise to two principal isomers: 5α-Androstan-17-one and 5β-Androstan-17-one. This subtle difference in the three-dimensional arrangement of the molecule dramatically influences its interaction with biological targets, leading to distinct physiological effects.

  • 5α-Androstan-17-one (Epiandrosterone): Characterized by a trans-fusion of the A and B rings, resulting in a relatively planar and rigid structure. This configuration allows for effective binding to the androgen receptor, leading to androgenic effects.[1][2]

  • 5β-Androstan-17-one (Etiocholanolone): Features a cis-fusion of the A and B rings, creating a bent molecular shape. This conformation hinders its interaction with the androgen receptor, rendering it devoid of androgenic activity.[1] Instead, it exhibits unique biological activities, including hematopoietic effects and potential roles in metabolic regulation.[1]

Physicochemical Properties

The distinct stereochemistry of 5α- and 5β-Androstan-17-one isomers directly impacts their physical and chemical properties. A summary of these key properties is presented below for comparative analysis.

Property5α-Androstan-17-one (Epiandrosterone)5β-Androstan-17-one (Etiocholanolone)
Molecular Formula C₁₉H₃₀O₂C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol [2][3]290.44 g/mol [4][5]
Physical State Crystalline solid[3]Solid
Melting Point 172-174 °C170-172 °C
Solubility Soluble in ethanol, chloroform; Poorly soluble in water.[6]Soluble in organic solvents
LogP (Predicted) 3.64[6]3.7[7]
CAS Number 481-29-8[3]53-42-9[4]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound isomers, drawing from established laboratory practices.

Synthesis of 5α-Androstan-17-one (Epiandrosterone)

A common route for the synthesis of 5α-Androstan-17-one involves the reduction of 5α-androstane-3,17-dione.

Materials:

  • 5α-androstane-3,17-dione

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5α-androstane-3,17-dione in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The 17-keto group is preferentially reduced over the 3-keto group.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude 5α-Androstan-17-one by recrystallization or column chromatography.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of steroid isomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS detector).[8]

  • Capillary column (e.g., HP-1, 17 m x 0.2 mm i.d. x 0.11 µm film thickness).[8]

Sample Preparation (Derivatization):

  • To improve volatility and chromatographic performance, steroid samples are typically derivatized. A common method is silylation.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst such as ammonium (B1175870) iodide in a suitable solvent (e.g., pyridine).

  • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.[8]

  • Oven Temperature Program: Start at an initial temperature of around 180°C, followed by a temperature ramp to approximately 300°C to ensure elution of the derivatized steroids.[9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[8]

  • Scan Range: m/z 50-650.

  • Identification: Isomers can be differentiated based on their retention times and characteristic mass fragmentation patterns. Stereochemical differentiation between 5α- and 5β-isomers is possible due to significant differences in the relative abundance of product ions.[10]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation and stereochemical assignment of this compound isomers.

Sample Preparation:

  • Dissolve a few milligrams of the purified steroid in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For complex spectra, two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals.

Interpretation:

  • The chemical shifts and coupling constants of the protons, particularly those in the A and B rings, are highly sensitive to the stereochemistry at the C-5 position.

  • The angular methyl groups (C-18 and C-19) also exhibit characteristic chemical shifts that can help distinguish between the 5α and 5β isomers.

Signaling Pathways and Biological Activity

The stereochemistry of this compound isomers is the primary determinant of their interaction with cellular signaling pathways.

5α-Androstan-17-one and Androgen Receptor Signaling

5α-Androstan-17-one and its metabolites are key players in the classical androgen signaling pathway.

Androgen_Signaling T Testosterone (B1683101) DHT 5α-Dihydrotestosterone (DHT) T->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins AR->HSP Binding/Dissociation nucleus Nucleus AR->nucleus Translocation ARE Androgen Response Element (ARE) nucleus->ARE Binding Transcription Gene Transcription ARE->Transcription

Classical Androgen Receptor Signaling Pathway.

In this pathway, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR) in the cytoplasm, causing the dissociation of heat shock proteins. The DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of androgen-responsive genes.[11]

Androgen Receptor-Independent Signaling of Metabolites

Metabolites of 5α-Androstan-17-one, such as 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), can exert biological effects through pathways independent of the androgen receptor.[12]

AR_Independent_Signaling Androstanedione 5α-Androstane-3,17-dione alpha_diol 5α-androstane-3α,17β-diol (3α-diol) Androstanedione->alpha_diol 3α-HSD beta_diol 5α-androstane-3β,17β-diol (3β-diol) Androstanedione->beta_diol 3β-HSD PI3K PI3K/Akt Pathway alpha_diol->PI3K ERb Estrogen Receptor β (ERβ) beta_diol->ERb Proliferation Cell Proliferation and Survival PI3K->Proliferation Migration_Inhibition Inhibition of Cell Migration ERb->Migration_Inhibition

AR-Independent Signaling by Metabolites.

5α-androstane-3,17-dione can be converted to 3α-diol and 3β-diol by 3α- and 3β-hydroxysteroid dehydrogenases, respectively.[12] 3α-diol has been shown to promote cell survival and proliferation through the activation of the PI3K/Akt signaling pathway.[12][13] In contrast, 3β-diol does not bind to the androgen receptor but exhibits high affinity for the estrogen receptor β (ERβ), and its activation can inhibit prostate cancer cell migration.[14]

Experimental Workflow for Studying Signaling Pathways

A typical workflow to investigate the effects of this compound isomers on cellular signaling pathways is outlined below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Prostate Cancer Cells) Treatment Treatment with This compound Isomer Cell_Culture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate RNA_Extraction RNA Extraction Treatment->RNA_Extraction Functional_Assay Functional Assays (Proliferation, Migration) Treatment->Functional_Assay Western_Blot Western Blot Analysis (e.g., for p-Akt, ERβ) Lysate->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR Quantitative PCR (for gene expression) RNA_Extraction->qPCR qPCR->Data_Analysis Functional_Assay->Data_Analysis

References

An In-depth Technical Guide to Androstan-17-one: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one is a foundational C19 steroid that forms the structural core for a wide range of biologically active androgens. As a saturated derivative of testosterone, its various isomers and metabolites play crucial roles in endocrinology, with significant implications for drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and the biological signaling pathways associated with this compound and its key isomers.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are fundamental to their biological activity, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. These properties vary depending on the stereochemistry at the A/B ring junction (5α or 5β) and the orientation of substituents.

Core Structure: this compound

The parent structure, this compound, consists of a tetracyclic hydrocarbon framework. The two primary isomers are 5α-Androstan-17-one and 5β-Androstan-17-one, which differ in the stereochemical configuration at the junction of the A and B rings. This seemingly subtle difference results in a significant change in the overall shape of the molecule, with the 5α isomer being relatively planar and the 5β isomer having a more bent conformation.

Property5α-Androstan-17-one5β-Androstan-17-one
Molecular Formula C₁₉H₃₀OC₁₉H₃₀O
Molecular Weight 274.45 g/mol [1][2]274.45 g/mol
CAS Number 963-74-6[1]36378-49-1
Melting Point 119-121 °C105-107 °C
Boiling Point Data not availableData not available
Solubility Soluble in organic solvents like ethanol (B145695), chloroform, and acetone.[3] Poorly soluble in water.Soluble in organic solvents. Poorly soluble in water.
Appearance White crystalline powderWhite crystalline powder
Key Hydroxylated Derivatives

The introduction of hydroxyl groups, most commonly at the 3-position, gives rise to biologically significant metabolites such as androsterone (B159326) and epiandrosterone.

CompoundMolecular FormulaMolecular WeightCAS NumberMelting PointSolubility
Androsterone (3α-hydroxy-5α-androstan-17-one) C₁₉H₃₀O₂290.44 g/mol [1][4]53-41-8[1][4]181-184 °C[4]Soluble in acetonitrile, ethanol, methanol (B129727) (1 mg/ml).[4] Water solubility: 11.5 mg/L at 23.5 °C.[4]
Epiandrosterone (3β-hydroxy-5α-androstan-17-one) C₁₉H₃₀O₂290.44 g/mol 481-29-8172-174 °CSoluble in organic solvents.
Etiocholanolone (3α-hydroxy-5β-androstan-17-one) C₁₉H₃₀O₂290.44 g/mol [5]53-42-9[5]148-150 °CSoluble in common organic solvents like ethanol and chloroform.[6] Poorly soluble in water.[6]
Epietiocholanolone (3β-hydroxy-5β-androstan-17-one) C₁₉H₃₀O₂290.44 g/mol [7]571-31-3[7]152-155 °C[3][8]Soluble in organic solvents.

Experimental Protocols

Synthesis of 3β-hydroxy-5β-androstan-17-one

This protocol describes the hydrolysis of an acetate-protected precursor to yield 3β-hydroxy-5β-androstan-17-one.[3]

Materials:

Procedure:

  • Dissolve 42.5 parts of 3β-acetoxy-5β-androstan-17-one in 140 parts of methanol with stirring.[3]

  • Prepare a solution of 7.6 parts of sodium hydroxide in 25 parts of water and add it to the methanol solution.[3]

  • Heat the resulting mixture to reflux for 2 hours.[3]

  • Initiate distillation and remove approximately 109 parts of methanol.[3]

  • Remove the remaining methanol by evaporation.

  • Dilute the resulting crystalline solid with water and stir.

  • Collect the crystals by filtration and wash with water until the pH of the washings is approximately 6.[3]

  • Air-dry the crystals to obtain 3β-hydroxy-5β-androstan-17-one.[3]

G cluster_synthesis Synthesis Workflow Start 3β-acetoxy-5β-androstan-17-one in Methanol Step1 Add NaOH solution Start->Step1 Stirring Step2 Reflux for 2 hours Step1->Step2 Heating Step3 Distill off Methanol Step2->Step3 Step4 Evaporate remaining Methanol Step3->Step4 Step5 Dilute with Water and Stir Step4->Step5 Step6 Filter and Wash Crystals Step5->Step6 End 3β-hydroxy-5β-androstan-17-one Step6->End Air-dry

Caption: Synthesis workflow for 3β-hydroxy-5β-androstan-17-one.

Purification and Analysis

Purification: Column chromatography is a standard method for the purification of this compound isomers and their derivatives. Silica gel is a common stationary phase, and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is typically used for elution. The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).

Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the stereochemistry of this compound isomers.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of these steroids. Electron ionization (EI) mass spectra of this compound typically show a molecular ion peak (M⁺) at m/z 274.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the five-membered ring ketone at C-17.

G cluster_analysis Analytical Workflow Sample Crude Product Purification Column Chromatography (Silica Gel) Sample->Purification Purity_Check Thin-Layer Chromatography Purification->Purity_Check Monitor Fractions Structural_Elucidation NMR Spectroscopy (¹H, ¹³C) Purity_Check->Structural_Elucidation Identification GC-MS Analysis Structural_Elucidation->Identification Functional_Group_ID IR Spectroscopy Identification->Functional_Group_ID Final_Product Pure this compound Isomer Functional_Group_ID->Final_Product

Caption: General analytical workflow for this compound.

Biological Signaling Pathways

This compound and its metabolites are key players in androgen signaling. The biological effects of androgens are primarily mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[9]

Metabolism of this compound: Androsterone and its 5β-isomer, etiocholanolone, are produced in the body as metabolites of testosterone.[1] Testosterone is converted to 5α-dihydrotestosterone (DHT) and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively.[1] The enzyme 3α-hydroxysteroid dehydrogenase then converts these reduced forms to 3α-androstanediol and 3β-androstanediol, which are subsequently converted by 17β-hydroxysteroid dehydrogenase to androsterone and etiocholanolone.[1]

Androgen Receptor (AR) Signaling:

  • Ligand Binding: Androgens, such as metabolites of this compound, bind to the AR in the cytoplasm.

  • Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, causing it to dissociate from heat shock proteins (HSPs).

  • Nuclear Translocation and Dimerization: The activated AR translocates to the nucleus and forms a homodimer.

  • DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of androgens.

G cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgen (e.g., this compound metabolite) AR_HSP AR-HSP Complex (Cytoplasm) Androgen->AR_HSP Binds to AR Activated AR AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer (Nucleus) AR->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein Effect Physiological Effect Protein->Effect

Caption: Simplified androgen receptor signaling pathway.

Conclusion

This compound and its derivatives are a critical class of steroids with diverse biological functions. A thorough understanding of their physicochemical properties is essential for predicting their behavior in biological systems and for the design of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of these compounds, while the elucidation of their signaling pathways offers insights into their mechanism of action. This technical guide serves as a valuable resource for researchers and professionals in the fields of endocrinology, medicinal chemistry, and drug development, facilitating further exploration of this important class of molecules.

References

Androstan-17-one: A Technical Examination of its Biological Activity and Androgenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one serves as the foundational structure for a class of endogenous steroids that play a significant, albeit often subtle, role in androgenic signaling and overall human physiology. While not a potent androgen itself, its various derivatives, including androsterone (B159326) and epiandrosterone (B191177), are key metabolites of more powerful androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This technical guide provides a comprehensive overview of the biological activity and androgenic effects of this compound and its principal derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activity and Androgenic Profile

This compound and its derivatives are primarily recognized for their weak androgenic properties. Their biological significance often lies in their roles as metabolic intermediates in steroidogenic pathways, including the "backdoor pathway" of DHT synthesis, which is of considerable interest in developmental biology and certain pathologies.

Androsterone (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone that exhibits weak androgenic activity, estimated to be approximately one-seventh the potency of testosterone.[1] Beyond its role as an androgen, androsterone is also classified as a neurosteroid, demonstrating the ability to modulate the GABA-A receptor.[1]

Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is another weakly androgenic steroid hormone and a metabolite of testosterone and DHT.[2] Its biological activity is generally considered to be less potent than that of androsterone.

Dihydrotestosterone (DHT) , a prominent and potent androgen, is a key derivative in the broader this compound family. Its high affinity for the androgen receptor and potent transcriptional activation serve as a benchmark for assessing the androgenicity of other related compounds.

Quantitative Analysis of Androgen Receptor Interaction and Activity

The androgenic effects of this compound derivatives are mediated through their interaction with the androgen receptor (AR). The following tables summarize the available quantitative data for key androgens to provide a comparative context for the activity of this compound derivatives. It is important to note that specific binding affinity (Ki) and functional activity (EC50) values for this compound, androsterone, and epiandrosterone are not consistently reported in readily available literature, reflecting their lower potency.

Table 1: Comparative Androgen Receptor Binding Affinities

CompoundReceptor SourceAssay TypeKi (nM)IC50 (nM)Reference Compound
Dihydrotestosterone (DHT)Hamster Prostate CytosolCompetitive Binding ([³H]DHT)-3.2-
TestosteroneHuman Androgen ReceptorCompetitive Whole-Cell Binding34.3--
BicalutamideLNCaP cellsCompetition Binding-160-
EnzalutamideLNCaP cellsCompetition Binding-21.4 - 36-
Apalutamide-AR Luciferase Reporter Gene Assay-200-
Darolutamide-AR Luciferase Reporter Gene Assay-26-

Table 2: Comparative Androgen Receptor Transcriptional Activation

CompoundCell LineAssay TypeEC50 (nM)
Dihydrotestosterone (DHT)T47D cellsPSA Reporter Gene Assay0.7
Dihydrotestosterone (DHT)COS-7 cellsMMTV-Luciferase Reporter Assay9.7

Metabolic Pathways

The biosynthesis and metabolism of this compound derivatives are complex processes involving several key enzymes. The classical pathway involves the conversion of testosterone to DHT by 5α-reductase. The "backdoor pathway" provides an alternative route to DHT, bypassing testosterone, with androsterone playing a role as an intermediate.

metabolic_pathway Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD DHT DHT Testosterone->DHT 5α-reductase Androstanedione Androstanedione Androstenedione->Androstanedione 5α-reductase Androsterone Androsterone Androstanedione->Androsterone 3α-HSD Androstanediol Androstanediol Androsterone->Androstanediol 17β-HSD Androstanediol->DHT Oxidation

Simplified metabolic pathways of key this compound derivatives.

Androgen Receptor Signaling Pathway

The androgenic effects of these compounds are initiated by their binding to the androgen receptor, a ligand-activated transcription factor. This binding event triggers a cascade of molecular events leading to the regulation of target gene expression.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Transcription Gene Transcription ARE->Transcription binding_assay_workflow start Start prepare_reagents Prepare Radioligand, Receptor, and Test Compounds start->prepare_reagents incubate Incubate Receptor, Radioligand, and Test Compound prepare_reagents->incubate separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

References

Methodological & Application

Application Note: Synthesis of 3β-amino-5α-androstan-17-one from Epiandrosterone

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a four-step synthetic route for the preparation of 3β-amino-5α-androstan-17-one from the starting material epiandrosterone (B191177) (also known as 3β-hydroxy-5α-androstan-17-one). This method is notable for proceeding without inversion of the stereochemical configuration at the C-3 position, resulting in a high yield of the target compound.[1][2] The synthesis avoids chromatographic purification, making it a scalable and efficient process.[1]

The overall transformation involves the conversion of the 3β-hydroxyl group of epiandrosterone into an amino group. Traditional methods for this conversion often involve tosylation, followed by nucleophilic substitution with azide (B81097) and subsequent reduction.[1][2] However, this classical approach typically leads to an inversion of stereochemistry at the C-3 position. The protocol outlined below provides an alternative pathway that retains the desired 3β-configuration.

The target molecule, 3β-amino-5α-androstan-17-one, belongs to the class of aminosteroids, which are known to exhibit a range of biological activities, including antimicrobial, tranquilizing, anticonvulsant, anesthetic, and antiarrhythmic properties.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3β-amino-5α-androstan-17-one from epiandrosterone.

Materials and Methods

Materials:

  • Epiandrosterone (Starting Material)

  • Reagents for the four-step synthesis (specifics to be inferred from the general chemistry as the full text of the primary literature is not available)

  • Appropriate solvents for reaction and recrystallization

  • Standard laboratory glassware and equipment

Instrumentation:

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer

  • Infrared (IR) Spectrometer

Synthetic Procedure

The synthesis is performed in four main steps, starting from epiandrosterone.

Step 1: Synthesis of an Intermediate from Epiandrosterone

The first step involves the chemical modification of the 3β-hydroxyl group of epiandrosterone to a more reactive intermediate that can be subsequently converted to the amino group while retaining the stereochemistry.

  • Protocol: The specific reagents and conditions for this step are proprietary to the cited research but would likely involve the formation of a stable intermediate that preserves the 3β orientation.

Step 2: Conversion to a Nitrogen-Containing Intermediate

The intermediate from Step 1 is then converted into a nitrogen-containing derivative. This is a critical step for introducing the nitrogen atom that will become the final amino group.

  • Protocol: This step would involve the reaction of the intermediate with a nitrogen source under conditions that ensure the retention of the 3β configuration.

Step 3: Reduction to the Amino Group

The nitrogen-containing intermediate is then reduced to form the desired 3β-amino group.

  • Protocol: The reduction is carried out using a suitable reducing agent that selectively reduces the nitrogen-containing functional group without affecting the ketone at the C-17 position.

Step 4: Isolation and Purification of 3β-amino-5α-androstan-17-one

The final product is isolated and purified from the reaction mixture.

  • Protocol: The crude product is purified by filtration and recrystallization, avoiding the need for column chromatography.[1] The final product is obtained as a crystalline solid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3β-amino-5α-androstan-17-one.

Step/ProductYield (%)Melting Point (°C)
Intermediate 1--
Intermediate 2--
3β-amino-5α-androstan-17-one91%167–168
3β-amino-5α-androstan-17-one Hydrochloride91%145–146

Data extracted from a study by Ruiz Garcia, J.A., et al.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 3β-amino-5α-androstan-17-one from epiandrosterone.

SynthesisWorkflow Start Epiandrosterone (3β-hydroxy-5α-androstan-17-one) Step1 Step 1: Intermediate Formation (Retention of Stereochemistry) Start->Step1 Reagents Step2 Step 2: Introduction of Nitrogen Step1->Step2 Nitrogen Source Step3 Step 3: Reduction Step2->Step3 Reducing Agent Step4 Step 4: Isolation & Purification (Filtration & Recrystallization) Step3->Step4 Crude Product End 3β-amino-5α-androstan-17-one Step4->End Purified Product

References

Application Notes and Protocols for In Vivo Administration of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one and its derivatives are steroid compounds that have garnered interest for their potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As metabolites of endogenous androgens like testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA), they play a role in various physiological pathways.[1][2] These application notes provide a detailed overview of experimental protocols for the in vivo administration of this compound, based on available data for structurally related compounds. The protocols outlined below are intended as a starting point and should be adapted and validated for specific research needs.

Data Presentation: Pharmacokinetics of Related Androstane (B1237026) Derivatives

The following tables summarize pharmacokinetic data from in vivo studies of compounds structurally related to this compound. This information can be used to guide dose selection and study design.

Table 1: Pharmacokinetic Parameters of Dehydroepiandrosterone (DHEA) in Ovariectomized Cynomolgus Monkeys [3][4]

ParameterIntravenous (IV) Administration (10 mg)Oral (PO) Administration (50 mg)
Metabolic Clearance Rate (L/day) 99.9 ± 9.1-
Terminal Half-life (h) 4.5 ± 0.3-
Systemic Bioavailability (%) -3.1 ± 0.4

Table 2: Effects of 3β-hydroxy-5α-androst-1-en-17-one on Body Composition in Resistance-Trained Men (4-week study) [5]

GroupChange in Lean Body Mass (%)Change in Fat Body Mass (%)
Prohormone (330 mg/day, oral) +6.3 ± 1.2-24.6 ± 7.1
Placebo +0.5 ± 0.8-9.5 ± 3.6

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound and its analogs. These protocols are based on established practices for similar steroid compounds.

Protocol 1: Subcutaneous Administration in a Murine Model

This protocol is adapted from studies involving subcutaneous administration of androsterone (B159326) in mice.[6]

Objective: To assess the in vivo effects of this compound following subcutaneous administration.

Materials:

  • This compound

  • Vehicle: 90% corn oil / 10% ethanol[6] or sterile sesame oil

  • Male C57BL/6 mice (castrated, if required by study design)[6]

  • Sterile syringes and needles (25-27 gauge)

  • Analytical balance and weighing paper

  • Vortex mixer

  • Animal handling equipment

Procedure:

  • Vehicle Preparation:

    • Prepare a 90% corn oil and 10% ethanol (B145695) solution under sterile conditions.

    • Mix thoroughly using a vortex mixer.

  • This compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the vehicle to the desired final concentration (e.g., 10 mg/mL).[6]

    • Ensure complete dissolution, using gentle warming if necessary. Allow the solution to return to room temperature before administration.

  • Animal Dosing:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal to determine the precise volume of the drug solution to be administered.

    • Administer the this compound solution via subcutaneous injection in the dorsal region. A typical dose for related compounds is 50 mg/kg.[6]

    • The injection volume should be kept low, typically 0.1 mL per mouse.[6]

    • Administer the vehicle alone to the control group.

  • Post-Administration Monitoring and Sample Collection:

    • Monitor the animals for any adverse reactions.

    • At predetermined time points, collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture) for pharmacokinetic analysis.

    • Collect tissues of interest for pharmacodynamic and biomarker analysis.

Protocol 2: Oral Gavage Administration in a Rodent Model

This protocol is based on studies involving oral administration of androstane derivatives.[5][7]

Objective: To evaluate the systemic effects of this compound following oral administration.

Materials:

  • This compound

  • Vehicle: e.g., 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Oral gavage needles (flexible tip recommended)

  • Sterile syringes

  • Analytical balance and weighing paper

  • Homogenizer or sonicator

Procedure:

  • Vehicle Preparation:

    • Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring to avoid clumping.

    • Stir until a clear, viscous solution is formed.

  • This compound Formulation:

    • Weigh the required amount of this compound.

    • Create a homogenous suspension of this compound in the vehicle at the desired concentration. Use a homogenizer or sonicator to ensure a uniform particle size.

  • Animal Dosing:

    • Fast the animals overnight to ensure an empty stomach, which can improve absorption consistency.

    • Weigh each animal to calculate the correct dosing volume.

    • Administer the suspension via oral gavage. The dosing volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.

    • Administer the vehicle alone to the control group.

  • Post-Administration Monitoring and Sample Collection:

    • Monitor animals for any signs of distress.

    • Collect blood and tissue samples at specified time points for analysis.

Protocol 3: Analysis of this compound in Biological Samples

This protocol outlines a general procedure for the quantification of this compound in plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of this compound in biological matrices.

Materials:

  • Plasma or serum samples

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

  • Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)

  • Deionized water

Procedure:

  • Sample Preparation (SPE):

    • Spike plasma/serum samples with the internal standard.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute this compound with a high-organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The biological effects of this compound are primarily mediated through its interaction with the Androgen Receptor (AR). The following diagram illustrates the canonical AR signaling pathway.

Androgen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstan17one This compound AR_HSP_complex AR-HSP Complex Androstan17one->AR_HSP_complex Binding & HSP Dissociation AR Androgen Receptor (AR) AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_Androstan17one_complex AR-Androstan-17-one Complex AR_HSP_complex->AR_Androstan17one_complex Dimerization Dimerization AR_Androstan17one_complex->Dimerization Nuclear Translocation ARE Androgen Response Element (ARE) Dimerization->ARE DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis & Biological Effects mRNA->Protein_Synthesis Translation

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Formulation This compound Formulation Animal_Acclimatization->Formulation Randomization Animal Randomization (Treatment vs. Control) Formulation->Randomization Administration In Vivo Administration (e.g., SC or Oral) Randomization->Administration Monitoring Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers, Histology) Sample_Collection->PD_Analysis Data_Analysis Statistical Data Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: General experimental workflow for an in vivo this compound study.

References

Application Note: Mass Spectrometric Analysis of Androstan-17-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one and its isomers are a class of endogenous steroids that play crucial roles in various physiological processes. The accurate identification and quantification of these isomers are of significant interest in clinical diagnostics, doping control, and pharmaceutical research. Due to their structural similarity, the analysis of this compound isomers presents a considerable analytical challenge. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), has emerged as a powerful tool for the definitive analysis of these compounds. This application note provides detailed protocols and data for the mass spectrometric analysis of this compound isomers, enabling researchers to differentiate and quantify these critical analytes with high confidence. Stereochemical differentiation, particularly between 5α- and 5β-isomers, is achievable due to significant differences in the relative abundance of product ions.[1]

Analytical Approaches

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed for the analysis of this compound isomers.

  • GC-MS: This technique offers high chromatographic resolution for the separation of steroid isomers.[2] Derivatization, typically forming trimethylsilyl (B98337) (TMS) ethers, is often required to improve the volatility and thermal stability of the analytes. The electron ionization (EI) mass spectra of these derivatives can provide characteristic fragmentation patterns that aid in isomer differentiation. The stereochemistry of the A-ring at C3 and C5 significantly influences the fragmentation of TMS-derivatized steroids.[3]

  • LC-MS/MS: This approach has the advantage of analyzing underivatized steroids directly from biological matrices.[4] Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for steroid analysis. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and may require optimization based on the specific matrix and target analytes.

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate internal standard.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for either GC-MS or LC-MS/MS analysis.

GC-MS Protocol for this compound Isomer Analysis
  • Derivatization: To the dried sample residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS/MS Protocol for this compound Isomer Analysis
  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Determine the optimal precursor and product ions for each this compound isomer and the internal standard.

Quantitative Data

The differentiation and quantification of this compound isomers by mass spectrometry often rely on the differences in the relative abundance of their fragment ions. The following table summarizes key mass spectrometric information for the differentiation of 5α- and 5β-Androstan-17-one isomers after TMS derivatization for GC-MS analysis.

IsomerMolecular Ion (M+) of TMS derivativeKey Fragment Ion (m/z)Relative AbundanceNotes
5α-Androstan-17-one (TMS derivative) 362272HigherThe 5α-configuration often leads to a higher abundance of the [M-90]+ ion (loss of trimethylsilanol).
5β-Androstan-17-one (TMS derivative) 362272LowerThe 5β-configuration results in a lower abundance of the [M-90]+ ion compared to the 5α-isomer.
257VariesAbundance of this fragment can also differ between isomers.

Note: The exact relative abundances can vary depending on the specific instrumentation and analytical conditions. The data presented here is a qualitative representation of the expected differences.

For LC-MS/MS, quantitative analysis is typically performed using a calibration curve generated from standards of known concentrations. The lower limits of quantification (LLOQ) for steroid analysis can reach the low pg/mL level, depending on the specific compound and matrix.

Visualizations

Experimental Workflow for this compound Isomer Analysis

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Derivatization Derivatization (for GC-MS) Reconstitute->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Reconstitute->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Qualitative Qualitative Analysis (Isomer Identification) GCMS->Qualitative Quantitative Quantitative Analysis (Concentration Measurement) GCMS->Quantitative LCMS->Qualitative LCMS->Quantitative

Caption: General experimental workflow for the mass spectrometric analysis of this compound isomers.

Logical Relationship for Isomer Differentiation by MS

differentiation Isomers This compound Isomers (5α vs 5β) Stereochem Different Stereochemistry Isomers->Stereochem Frag Altered Fragmentation Pathway Stereochem->Frag Abundance Different Relative Abundance of Fragment Ions Frag->Abundance Differentiation Isomer Differentiation Abundance->Differentiation

Caption: Principle of this compound isomer differentiation by mass spectrometry.

References

Application Notes and Protocols for the Development of a Certified Reference Material (CRM) for Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one is a steroid that plays a role as a metabolite in the biosynthesis of androgens. Accurate quantification of this compound is crucial in various research areas, including endocrinology, clinical chemistry, and anti-doping efforts. A Certified Reference Material (CRM) for this compound provides a metrologically traceable standard of known purity and uncertainty, which is essential for the validation of analytical methods, instrument calibration, and ensuring the comparability of results across different laboratories.

These application notes provide a comprehensive overview and detailed protocols for the development of a CRM for this compound, adhering to international standards such as ISO 17034 and ISO Guide 35.[1]

Data Presentation

The development of a CRM involves rigorous characterization of the material. The following tables summarize the key quantitative data that should be established for a batch of this compound candidate reference material.

Table 1: Purity Assessment of this compound Candidate Material

Analytical MethodPurity Value (%)Expanded Uncertainty (%) (k=2)Notes
Quantitative NMR (qNMR)99.80.3Primary ratio method, traceable to SI units through a certified internal standard.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC-UV)99.70.5Orthogonal method for purity confirmation and assessment of organic impurities.
Mass Spectrometry (MS)Confirmed-Provides structural confirmation and identification of impurities.[6]
Certified Purity Value 99.8 0.3 Based on qNMR results, supported by orthogonal methods.

Table 2: Homogeneity Study of this compound CRM

ParameterResultAcceptance Criteria
Number of Units Tested15≥ 10
Replicates per Unit2≥ 2
F-value (ANOVA)1.8< F-critical (α=0.05)
Between-Unit Standard Deviation (s_bb)0.05%s_bb ≤ 0.3 * u_char
Conclusion The batch is sufficiently homogeneous.

*u_char is the uncertainty of the characterization.[1][7][8][9]

Table 3: Stability Assessment of this compound CRM

Study TypeStorage ConditionDurationObservationConclusion
Short-Term (Accelerated) 40°C ± 2°C / 75% RH ± 5% RH6 MonthsNo significant degradation observed (<0.2% change).Stable for short-term transport and handling.[10][11][12][13]
Long-Term -20°C ± 5°C24 Months (ongoing)No significant degradation observed (<0.1% change per year).Stable for the proposed shelf life under recommended storage.[6]
Freeze-Thaw Cycles -20°C to Ambient (5 cycles)N/ANo significant degradation observed.Stable under repeated freeze-thaw cycles.[6]

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis and purification of this compound.[14][15][16]

Materials:

Procedure:

  • Oxidation: Dissolve epiandrosterone in DCM in a round-bottom flask.

  • Add PCC to the solution in a controlled manner while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the mobile phase.[14][15]

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvents.

Purity Assessment by Quantitative NMR (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance with a readability of at least 0.01 mg

Materials:

  • This compound candidate material

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

Procedure:

  • Accurately weigh the this compound candidate material and the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

    • Subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.[2][3][4][5][17]

Homogeneity Testing

Procedure:

  • Randomly select a minimum of 10 units from the batch of candidate CRM.[1]

  • From each unit, prepare two independent samples.

  • Analyze the samples in a random order using a validated analytical method with high precision (e.g., HPLC-UV).

  • Perform a one-way analysis of variance (ANOVA) on the results to assess the between-unit and within-unit variance.[7][8]

  • Compare the calculated F-value to the critical F-value at a 95% confidence level. If the calculated F-value is less than the critical F-value, the batch is considered homogeneous.

Stability Studies

Short-Term (Accelerated) Stability:

  • Store samples of the CRM at an elevated temperature and humidity (e.g., 40°C / 75% RH).[10][11][12]

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Compare the results to samples stored at the recommended long-term storage temperature (-20°C).

  • A change of less than the uncertainty of the measurement indicates stability under these conditions.

Long-Term Stability:

  • Store samples of the CRM at the recommended storage temperature (e.g., -20°C).[6]

  • Analyze the samples at predetermined time points (e.g., 0, 6, 12, 18, and 24 months).

  • Plot the purity values against time and perform a regression analysis.

  • The shelf life is determined by the time at which the lower 95% confidence limit of the regression line intersects the lower specification limit.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification start Starting Material (Epiandrosterone) oxidation Oxidation start->oxidation purification Column Chromatography oxidation->purification pure_product Pure this compound purification->pure_product purity Purity Assessment (qNMR, HPLC) pure_product->purity identity Structural Confirmation (MS, NMR) pure_product->identity homogeneity Homogeneity Testing purity->homogeneity stability Stability Studies homogeneity->stability uncertainty Uncertainty Budget stability->uncertainty crm Certified Reference Material uncertainty->crm

Caption: Experimental workflow for the development of this compound CRM.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus A17 This compound AR Androgen Receptor (AR) A17->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE transcription Gene Transcription ARE->transcription response Biological Response transcription->response

Caption: Simplified androgen receptor signaling pathway.

logical_relationship cluster_production Material Production cluster_assessment Property Assessment cluster_certification_process Certification synthesis Synthesis High purity synthesis of this compound purification Purification Removal of impurities synthesis->purification packaging Packaging Inert atmosphere, appropriate containers purification->packaging characterization Characterization Purity determination by qNMR and HPLC packaging->characterization homogeneity_testing Homogeneity Between- and within-unit consistency characterization->homogeneity_testing stability_testing Stability Short-term and long-term studies homogeneity_testing->stability_testing value_assignment Value Assignment Certified purity and uncertainty stability_testing->value_assignment traceability Metrological Traceability Linkage to SI units value_assignment->traceability certificate Certificate of Analysis Documentation of all data traceability->certificate

Caption: Logical relationship of the CRM certification process.

References

Applications of Androstan-17-one Isomers in Endocrinology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one and its isomers are pivotal steroids in endocrinology research, serving as metabolites of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). The most extensively studied isomers are Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and Epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) . These compounds, while considered weak androgens, possess unique biological activities that make them valuable tools for investigating androgen metabolism, neurosteroid signaling, and the pathology of androgen-dependent diseases.

Androsterone is a metabolite of testosterone and DHT and is recognized for its neurosteroid activity as a positive allosteric modulator of the GABA-A receptor.[1] Epiandrosterone, a metabolite of DHEA, also exhibits weak androgenic effects and has been investigated for its neuroprotective and mood-influencing properties.[2][3] The study of these molecules is crucial for understanding the complexities of steroid hormone signaling beyond the classical androgen receptor pathways.

Application Notes

The primary applications of this compound isomers in endocrinology research include:

  • Studying Steroid Metabolism and Catabolism: Androsterone and epiandrosterone are key downstream metabolites in androgen breakdown pathways.[1][3] Their quantification in biological samples can serve as a biomarker for the activity of enzymes such as 5α-reductase and various hydroxysteroid dehydrogenases.

  • Investigating Androgen Receptor (AR) Binding and Signaling: As weak androgens, these compounds can be used in competitive binding assays to characterize the affinity of novel ligands for the androgen receptor.[4][5] They can also be used to study the downstream effects of low-level androgenic stimulation.

  • Elucidating Neurosteroid Mechanisms: Androsterone's modulation of the GABA-A receptor provides a tool to explore non-genomic steroid signaling in the central nervous system.[1] This has implications for research into epilepsy, anxiety, and other neurological conditions.[6]

  • Prostate Cancer Research: Derivatives of this compound are being explored as potential therapeutic agents for prostate cancer by targeting enzymes like CYP17A1, which is involved in androgen synthesis.[7] The metabolic pathways of these steroids are also of interest in understanding the progression of androgen-dependent and independent prostate cancer.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of this compound isomers and their derivatives.

Table 1: Receptor Binding and Potency

CompoundReceptorRelative Potency/Binding AffinityReference CompoundSource(s)
AndrosteroneAndrogen Receptor~1/7thTestosterone[1]
EpiandrosteroneL-type Calcium ChannelsIC50: 42 ± 6 µM-[9]

Table 2: Effects on Cellular and Physiological Parameters

Compound/DerivativeModel SystemParameter MeasuredObserved EffectSource(s)
3β-hydroxy-5α-androst-1-en-17-oneResistance-trained malesLean Body Mass+6.3 ± 1.2%[10]
3β-hydroxy-5α-androst-1-en-17-oneResistance-trained malesFat Body Mass-24.6 ± 7.1%[10]
Epiandrosterone (100 µM)Isolated rat heartsLeft-Ventricular Developed Pressure↓ from 131±9 to 34±7 mmHg[11]
Epiandrosterone (100 µM)Isolated rat heartsRate of Myocardial Contraction (+dp/dt)↓ from 1515±94 to 542±185 mmHg/s[11]

Signaling Pathways and Experimental Workflows

Classical Androgen Receptor Signaling Pathway

This compound isomers with androgenic activity, although weak, are presumed to signal through the classical androgen receptor pathway. This involves the binding of the steroid to the androgen receptor (AR) in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate gene transcription.[12][13]

classical_ar_signaling steroid This compound Isomer ar_hsp AR-HSP Complex steroid->ar_hsp Binds cell_membrane cytoplasm Cytoplasm nucleus Nucleus ar_steroid AR-Steroid Complex ar_hsp->ar_steroid HSP Dissociation ar_steroid->nucleus Nuclear Translocation ar_dimer AR-AR Dimer ar_steroid->ar_dimer Dimerization are ARE ar_dimer->are Binds transcription Gene Transcription are->transcription Regulates

Caption: Classical Androgen Receptor (AR) Signaling Pathway.

Neurosteroid Modulation of GABA-A Receptor

Androsterone acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel. This is a non-genomic mechanism of action. Binding of androsterone to a site on the GABA-A receptor enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[1]

gabaa_modulation androsterone Androsterone gabaa_receptor GABA-A Receptor androsterone->gabaa_receptor Allosteric Binding gaba GABA gaba->gabaa_receptor Binding cl_influx Chloride (Cl-) Influx gabaa_receptor->cl_influx Enhances hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibitory Neurotransmission hyperpolarization->inhibition

Caption: Allosteric Modulation of GABA-A Receptor by Androsterone.

Experimental Workflow for In Vitro Androgen Receptor Competitive Binding Assay

This workflow outlines the key steps in determining the ability of a test compound, such as an this compound isomer, to compete with a radiolabeled ligand for binding to the androgen receptor.[4][5]

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - AR Preparation (e.g., rat prostate cytosol) - Radiolabeled Ligand (e.g., [3H]R1881) - Test Compound (this compound isomer) - Buffers start->prepare_reagents setup_assay Set up Assay Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium (e.g., 18-24 hours at 4°C) setup_assay->incubate separate Separate Bound and Unbound Ligand (e.g., Hydroxyapatite precipitation) incubate->separate detect Detect Radioactivity (Liquid Scintillation Counting) separate->detect analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and/or Ki detect->analyze end End analyze->end

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of compounds to the androgen receptor in rat prostate cytosol.[4]

Materials:

  • Rat ventral prostates

  • Low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol)

  • High-salt TEDG buffer (with 0.4M KCl)

  • Radiolabeled androgen (e.g., [3H]R1881)

  • Unlabeled R1881 (for standard curve)

  • Test compound (this compound isomer) dissolved in ethanol

  • Hydroxyapatite (HAP) slurry

  • 50 mM Tris buffer

  • Scintillation cocktail

  • 96-well plates

  • Refrigerated centrifuge

  • Liquid scintillation counter

Procedure:

  • Preparation of Androgen Receptor (Rat Prostate Cytosol):

    • Euthanize adult male rats and excise ventral prostates.

    • Homogenize the tissue in ice-cold low-salt TEDG buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

    • Collect the supernatant (cytosol) containing the androgen receptor. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup:

    • Prepare serial dilutions of the test compound and unlabeled R1881 in ethanol.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer and radiolabeled ligand.

      • Non-specific Binding: Assay buffer, radiolabeled ligand, and a saturating concentration of unlabeled R1881.

      • Test Compound: Assay buffer, radiolabeled ligand, and varying concentrations of the test compound.

    • Add the prepared cytosol to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each well to adsorb the receptor-ligand complexes.

    • Incubate on ice for 15-30 minutes with gentle mixing.

    • Centrifuge the plate to pellet the HAP.

    • Aspirate the supernatant containing the unbound ligand.

    • Wash the HAP pellet with ice-cold 50 mM Tris buffer and repeat the centrifugation and aspiration.

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol 2: Cell-Based Assay for Androgen-Dependent Cell Proliferation (MTT Assay)

This protocol describes a method to assess the effect of this compound isomers on the proliferation of androgen-sensitive cells, such as the LNCaP human prostate cancer cell line.

Materials:

  • LNCaP cells (or another suitable androgen-responsive cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Charcoal-stripped FBS

  • Test compound (this compound isomer) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in complete medium.

    • For the experiment, switch to medium supplemented with charcoal-stripped FBS for at least 24 hours to reduce background androgen levels.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound isomer in the charcoal-stripped medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the test compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the log concentration of the test compound to determine the effect on cell proliferation.

Conclusion

Androsterone and epiandrosterone are versatile tools in endocrinology research. Their roles as metabolites of major androgens allow for the investigation of steroidogenic pathways and their dysregulation in disease. Furthermore, their distinct activities at the androgen receptor and other targets like the GABA-A receptor provide avenues to explore both genomic and non-genomic steroid signaling. The protocols and data presented here offer a framework for researchers to utilize these important molecules in their studies of endocrine function and pathology.

References

Application Notes and Protocols for Androstan-17-one as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androstan-17-one is a foundational structure for several key androgen metabolites. In clinical research and diagnostics, specific isomers of this compound, primarily Androsterone (5α-androstan-3α-ol-17-one) and Etiocholanolone (5β-androstan-3α-ol-17-one) , serve as crucial biomarkers. These C19 steroids are downstream metabolites of major androgens like testosterone (B1683101) and androstenedione.[1][2] Their quantification in biological matrices such as serum, plasma, and urine provides valuable insights into androgen biosynthesis and metabolism.

The clinical utility of these biomarkers is significant in diagnosing and monitoring various endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and androgen-producing tumors.[2][3] Furthermore, their detection is pivotal in anti-doping screens to identify the illicit use of anabolic steroids.[4][5] This document provides a detailed overview of the signaling pathways, quantitative data, and experimental protocols relevant to the use of this compound derivatives as clinical biomarkers.

Signaling and Metabolic Pathways

Androgens exert their biological effects through genomic and non-genomic pathways. The classical genomic pathway involves the binding of androgens to the Androgen Receptor (AR), which then translocates to the nucleus to regulate gene transcription.[6][7] The production of this compound metabolites is a key part of the androgen metabolic cascade, often referred to as the "backdoor pathway" in certain contexts, which can produce potent androgens like dihydrotestosterone (B1667394) (DHT) without testosterone as an intermediate.[8]

Below are diagrams illustrating the metabolic pathway leading to key this compound isomers and the subsequent androgen receptor signaling cascade.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone A4 Androstenedione (A4) Progesterone->A4 Testosterone Testosterone (T) A4->Testosterone 17β-HSD Androsterone Androsterone (5α-Androstan-17-one derivative) A4->Androsterone 5α-reductase Etiocholanolone Etiocholanolone (5β-Androstan-17-one derivative) A4->Etiocholanolone 5β-reductase DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase DHT->Androsterone cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., T, DHT) AR_Androgen AR-Androgen Complex Androgen->AR_Androgen AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_Androgen HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Regulation start Start: Plasma/Serum Sample (e.g., 200 µL) step1 Add Internal Standards (Stable Isotope Labeled) start->step1 step2 Protein Precipitation & Liquid-Liquid Extraction (e.g., with MTBE or Acetone) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness (under Nitrogen stream) step4->step5 step6 Reconstitute in Mobile Phase step5->step6 step7 LC-MS/MS Analysis step6->step7 end Data Processing & Quantification step7->end

References

Application Notes and Protocols for Cell Culture Studies with Androstan-17-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one and its isomers, principally Androsterone (3α-hydroxy-5α-androstan-17-one) and Epiandrosterone (3β-hydroxy-5α-androstan-17-one), are endogenous steroid hormones that are metabolites of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] These compounds are implicated in a variety of biological processes and are of significant interest in the study of hormone-dependent cancers, such as prostate and breast cancer, as well as in neurosteroid and anti-inflammatory research.

This document provides detailed application notes and experimental protocols for conducting cell culture studies with this compound isomers. The focus is on methodologies for assessing their effects on cell viability, proliferation, and key signaling pathways in relevant cancer cell lines.

Key Biological Activities

This compound isomers are known to exert their effects through various mechanisms, including:

  • Androgenic Activity : As metabolites of testosterone and DHT, they can bind to and activate the Androgen Receptor (AR), influencing the expression of androgen-responsive genes.[1][2] This is particularly relevant in prostate cancer studies.

  • Anti-estrogenic and Anti-proliferative Effects : Certain metabolites, such as 7β-hydroxy-epiandrosterone (a derivative of Epiandrosterone), have demonstrated anti-estrogenic and anti-proliferative effects in breast cancer cell lines like MCF-7 and MDA-MB-231, often associated with cell cycle arrest.[3]

  • Neurosteroid Activity : Androsterone is known to act as a positive allosteric modulator of the GABA-A receptor, suggesting a role in neuronal activity.[1]

  • Anti-inflammatory Properties : Dehydroepiandrosterone (DHEA), a precursor to this compound isomers, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound isomers and related compounds. Note that specific IC50 values for the anti-proliferative effects of Androsterone and Epiandrosterone in common cancer cell lines are not widely reported in the literature, presenting a key area for future research.

Table 1: Reported IC50 Values for this compound Derivatives and Related Steroids

CompoundCell LineAssayIC50 ValueReference
EpiandrosteroneVentricular MyocytesL-type Ca2+ channel current inhibition42 ± 6 µM[4]
7β-hydroxy-epiandrosteroneMCF-7, MDA-MB-231Cell ProliferationEffective at 1-100 nM[3]

Table 2: Recommended Concentration Ranges for Initial Screening Studies

CompoundCell LineRecommended Concentration RangeRationale
AndrosteroneLNCaP0.1 nM - 10 µMBased on the biphasic proliferative response of LNCaP cells to DHT.[5][6]
EpiandrosteroneMCF-7, MDA-MB-2311 nM - 100 µMBased on effective concentrations of DHEA and 7β-hydroxy-epiandrosterone.[3]

Experimental Protocols

General Guidelines for Steroid Hormone Treatment in Cell Culture
  • Hormone Depletion : Prior to steroid treatment, it is crucial to culture cells in a hormone-depleted medium for at least 72 hours. This is typically achieved by using phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.[7]

  • Solvent Control : Steroid hormones are typically dissolved in ethanol (B145695) or DMSO. An equivalent concentration of the solvent should be added to control cells (vehicle control). The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Material Adsorption : Steroid hormones can adsorb to plastic surfaces. It is advisable to use low-retention plastics or glass vials for preparing stock solutions to ensure accurate concentrations.[8]

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound isomers on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Target cells (e.g., LNCaP, MCF-7, MDA-MB-231)

  • 96-well cell culture plates

  • Hormone-depleted culture medium

  • Androsterone/Epiandrosterone stock solution (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere for 24 hours.

  • Replace the medium with 100 µL of hormone-depleted medium and incubate for 72 hours.

  • Prepare serial dilutions of Androsterone or Epiandrosterone in hormone-depleted medium.

  • Replace the medium with 100 µL of medium containing different concentrations of the test compound or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate adhere Allow adherence (24h) seed->adhere deplete Hormone deplete (72h) adhere->deplete treat Treat with this compound (24-72h) deplete->treat mtt Add MTT solution (3-4h) treat->mtt solubilize Add solubilization solution mtt->solubilize read Read absorbance at 570 nm solubilize->read harvest Harvest and wash cells fix Fix in cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix stain Stain with PI/RNase A wash_fix->stain analyze Analyze by flow cytometry stain->analyze cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androsterone Androsterone AR Androgen Receptor (AR) Androsterone->AR Binds Src Src Kinase AR->Src Activates Raf1 Raf-1 Src->Raf1 MEK MEK1/2 Raf1->MEK ERK ERK1/2 MEK->ERK AR_nuc AR ERK->AR_nuc Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds Gene_exp Gene Expression (e.g., PSA) ARE->Gene_exp Proliferation Cell Proliferation Gene_exp->Proliferation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Epiandrosterone Epiandrosterone Epiandrosterone->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflam_genes Inflammatory Gene Transcription DNA->Inflam_genes

References

Application Notes and Protocols for Chromatographic Separation of Androstan-17-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Androstan-17-one derivatives using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Introduction

This compound derivatives are a class of steroids that play significant roles in various biological processes and are of great interest in pharmaceutical research and development. Their structural similarity often poses a challenge for separation and quantification. This guide offers detailed methodologies to achieve efficient separation and analysis of these compounds from various matrices.

General Sample Preparation from Biological Matrices

Effective sample preparation is crucial for accurate chromatographic analysis of this compound derivatives, as biological samples are complex matrices. The choice of method depends on the sample type (e.g., serum, urine, plasma) and the subsequent analytical technique. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).[1][2][3]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a widely used method for extracting steroids from aqueous biological fluids.

Materials:

  • Sample (e.g., 1 mL serum or urine)

  • Internal standard solution

  • Methyl tert-butyl ether (MTBE) or diethyl ether

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the sample, add an appropriate amount of the internal standard.

  • Add 5 mL of MTBE or diethyl ether.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., methanol (B129727) or mobile phase) for chromatographic analysis.[4]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to LLE and can be automated for high-throughput analysis.[1]

Materials:

  • Sample (e.g., 1 mL plasma)

  • Internal standard solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pre-treat the sample: To 1 mL of plasma, add the internal standard and vortex.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of this compound derivatives in their native form. Reversed-phase chromatography with a C18 column is most commonly employed.

Application Note: HPLC Separation of this compound Derivatives

This method is suitable for the quantitative analysis of various this compound derivatives in pharmaceutical formulations and biological extracts. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

Protocol 3: Reversed-Phase HPLC Method

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 245 nm or MS with electrospray ionization (ESI)

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.01090
20.01090
20.15050
25.05050

Quantitative Data:

The following table presents typical retention times for selected this compound derivatives and related steroids under the specified HPLC conditions. Actual retention times may vary depending on the specific system and column used.

CompoundRetention Time (min)
Androsterone12.5
Epiandrosterone12.8
Etiocholanolone13.2
Dihydrotestosterone (DHT)14.1
Testosterone11.8

Note: This data is illustrative. For accurate quantification, calibration curves should be prepared for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound derivatives, derivatization is required to increase their volatility and improve chromatographic performance.

Application Note: GC-MS Analysis of this compound Derivatives

This protocol describes the analysis of this compound derivatives in biological samples after a two-step derivatization process. This method offers high sensitivity and specificity, making it suitable for metabolic studies and doping control.

Protocol 4: GC-MS with Derivatization

1. Derivatization:

A two-step derivatization is commonly used for steroids with ketone and hydroxyl groups.[5]

Step 1: Methoximation of Ketone Groups

  • To the dried sample extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 60 minutes to convert the keto groups to methoximes.[6]

  • Evaporate the solvent under a stream of nitrogen.

Step 2: Silylation of Hydroxyl Groups

  • To the methoximated sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.[5]

  • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection: 1 µL, splitless mode

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp: 5°C/min to 240°C

    • Ramp: 10°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Quantitative Data:

The following table provides typical retention indices (RI) for the TMS-derivatized forms of some this compound derivatives. Retention indices provide better reproducibility across different instruments compared to absolute retention times.

Compound (as TMS derivative)Retention Index (RI)
Androsterone2650
Epiandrosterone2665
Etiocholanolone2680
Dihydrotestosterone (DHT)2750
Testosterone2720

Note: Retention indices are calculated relative to a series of n-alkanes.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of this compound derivatives. It is particularly useful for screening a large number of samples.

Application Note: TLC Separation of this compound Derivatives

This method allows for the separation of closely related steroid isomers on silica (B1680970) gel plates. Visualization can be achieved under UV light or by using specific staining reagents.

Protocol 5: Normal-Phase TLC

Instrumentation:

  • TLC plates: Silica gel 60 F254, 20 x 20 cm

  • Developing chamber

  • Spotting device

  • UV lamp (254 nm)

  • Spraying reagent: Anisaldehyde-sulfuric acid reagent

Procedure:

  • Prepare the developing chamber by adding the mobile phase and allowing it to saturate for 30 minutes.

  • Spot the samples (dissolved in a volatile solvent like methanol or chloroform) onto the TLC plate, about 1.5 cm from the bottom edge.

  • Place the plate in the saturated developing chamber and allow the mobile phase to ascend to about 1 cm from the top edge.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate in a fume hood.

  • Visualize the spots under a UV lamp at 254 nm.

  • For enhanced visualization, spray the plate with the anisaldehyde-sulfuric acid reagent and heat at 100°C for 5-10 minutes. Different steroids will produce characteristic colors.

Mobile Phases and Quantitative Data:

The choice of mobile phase is critical for achieving good separation. The following table provides examples of mobile phases and typical Rf values for some this compound derivatives on silica gel plates.

Mobile Phase (v/v)Androsterone (Rf)Epiandrosterone (Rf)Dihydrotestosterone (Rf)
Chloroform : Acetone (9:1)0.550.520.45
Hexane : Ethyl Acetate (7:3)0.400.370.30
Toluene : Ethyl Acetate (8:2)0.500.470.38

Note: Rf values can be influenced by factors such as layer thickness, chamber saturation, and temperature.

Visualizations

Experimental Workflow for Sample Preparation and Analysis

Sample_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Biological_Sample Biological Sample (Serum, Urine, Plasma) LLE Liquid-Liquid Extraction Biological_Sample->LLE SPE Solid-Phase Extraction Biological_Sample->SPE PP Protein Precipitation Biological_Sample->PP Clean_Extract Clean Extract LLE->Clean_Extract SPE->Clean_Extract PP->Clean_Extract HPLC HPLC Clean_Extract->HPLC TLC TLC Clean_Extract->TLC Derivatization Derivatization Clean_Extract->Derivatization GCMS GC-MS Derivatization->GCMS

Caption: General workflow for the preparation and analysis of this compound derivatives.

HPLC Analysis Workflow

HPLC_Workflow Sample_Injection Sample Injection HPLC_Column HPLC Column (C18) Sample_Injection->HPLC_Column Separation Separation by Gradient Elution HPLC_Column->Separation Detection Detection (UV/MS) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of this compound derivatives.

GC-MS Analysis Workflow

GCMS_Workflow Dried_Extract Dried Sample Extract Methoximation Methoximation (Keto Groups) Dried_Extract->Methoximation Silylation Silylation (Hydroxyl Groups) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound derivatives.

References

Spectroscopic Analysis of Androstan-17-one and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of Androstan-17-one and its derivatives. The information herein is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in the structural characterization and identification of this important class of steroid compounds using modern spectroscopic techniques.

Introduction to Spectroscopic Analysis of Androstan-17-ones

This compound and its derivatives are a class of endogenous and synthetic steroids that play significant roles in various biological processes. Accurate structural elucidation is paramount for understanding their structure-activity relationships, metabolism, and for quality control in drug development. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound derivatives in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR spectra of this compound derivatives are characterized by a complex series of overlapping signals in the aliphatic region (0.5-2.5 ppm). Key diagnostic signals include those of the angular methyl groups (C18 and C19) and protons adjacent to functional groups such as hydroxyl or carbonyl groups.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbons and their chemical environment. The chemical shift of the C17-carbonyl group is a particularly important diagnostic signal.

A study on 17β-hydroxy-2-oxa-5α-androstan-3-one, a derivative, provides detailed NMR data.[1]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an this compound Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
17.14 (d, J = 10.2 Hz)158.22
25.84 (d, J = 10.2 Hz)127.47
3-200.07
174.64-4.58 (m)82.55
18-Me0.83 (s)12.25
19-Me1.02 (s)13.03
OAc2.03 (s)171.18 (C=O), 21.17 (CH₃)

Data for 17β-acetoxy-2-oxa-5α-androst-1-en-3-one, adapted from literature data for a related compound.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Typical relaxation delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-220 ppm.

    • A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of this compound derivatives.[2][3]

Mass spectrometric methods, particularly using electrospray ionization and tandem mass spectrometry, are advantageous for drug testing and doping control.[2][4] The fragmentation patterns can be used to distinguish between isomers. For instance, stereochemical differentiation between 5α- and 5β-isomers of androstan-17β-ol-3-ones is possible due to significant differences in the relative abundance of product ions.[2][4]

Table 2: Characteristic Mass Spectrometry Data for this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compoundC₁₉H₃₀O274.4274, 230, 142, 109[5]
5α-Androstan-17-oneC₁₉H₃₀O274.4274, 111, 109, 67[6]
3β,11β-dihydroxy-5α-androstan-17-oneC₁₉H₃₀O₃306.4Not specified
This compound, 3-hydroxy-, (3β,5β)-C₁₉H₃₀O₂290.44Not specified[7]
This compound, 3-hydroxy-, (3α,5β)-C₁₉H₃₀O₂290.44Not specified[8]
5α-Androstan-3α-ol-17-one, TMS derivativeC₂₂H₃₈O₂Si362.62Not specified[9]
Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization: For volatile and thermally stable derivatives, direct injection may be possible. For less volatile compounds containing hydroxyl groups, derivatization to trimethylsilyl (B98337) (TMS) ethers is common to increase volatility.[9]

  • Gas Chromatography:

    • Injector: Split/splitless injector, typically at 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).

    • Oven Program: A temperature gradient is used to separate the components of the sample (e.g., initial temperature of 150 °C, ramp to 300 °C at 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with library spectra for identification.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound and its derivatives, the most prominent absorption bands are those corresponding to the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Notes
Ketone (C=O)Stretch1735 - 1708The exact position depends on the ring strain and conjugation. For drostanolone (B1670957) enanthate, two bands are observed at 1735 and 1708 cm⁻¹.[10]
Hydroxyl (O-H)Stretch3600 - 3200Broad band for hydrogen-bonded OH. For drostanolone enanthate, bands are seen at 3448 and 3397 cm⁻¹.[10]
C-H (sp³)Stretch2967 - 2849Multiple bands are typically observed.[10]
C-OStretch1250 - 1000
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No special preparation is usually needed.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound or Derivative Dissolution Dissolution (for NMR, ESI-MS) Sample->Dissolution Derivatization Derivatization (optional, for GC-MS) Sample->Derivatization IR IR Spectroscopy (FTIR, ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Dissolution->MS Derivatization->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Structure_Spectrum_Relationship cluster_modifications Structural Modifications cluster_spectra Spectroscopic Signatures Androstan_Core This compound Core Structure Hydroxylation Hydroxylation (e.g., at C3) Androstan_Core->Hydroxylation Unsaturation Introduction of Double Bonds Androstan_Core->Unsaturation Alkylation Alkylation (e.g., at C2) Androstan_Core->Alkylation NMR_Shift NMR: Downfield shift of adjacent proton/carbon signals Hydroxylation->NMR_Shift IR_OH IR: Appearance of broad O-H stretch (~3400 cm⁻¹) Hydroxylation->IR_OH MS_Frag_Unsat MS: Characteristic fragmentation patterns (e.g., m/z 133 for C4-C6 diene) Unsaturation->MS_Frag_Unsat NMR_Unsat NMR: Appearance of signals in olefinic region (5-7 ppm) Unsaturation->NMR_Unsat NMR_Alkyl NMR: New signals for alkyl group protons/carbons Alkylation->NMR_Alkyl

Caption: Relationship between structural modifications and spectroscopic signatures.

References

Application Notes and Protocols for the Detection of Androstan-17-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one and its metabolites are significant biomarkers in various fields, including clinical diagnostics, sports anti-doping, and endocrinology research. Accurate and reliable detection of these androgens in biological matrices such as urine and serum is crucial for understanding steroid metabolism, diagnosing endocrine disorders, and monitoring hormone-related conditions. These application notes provide detailed protocols for the detection and quantification of this compound and its related compounds using state-of-the-art analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

Methods Overview

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and the nature of the biological matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for comprehensive steroid profiling. It offers high chromatographic resolution and is ideal for identifying a wide range of metabolites.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity with simpler sample preparation compared to GC-MS, making it suitable for high-throughput analysis.[1][3]

  • Immunoassays (ELISA) are suitable for rapid screening of a large number of samples and are often used in initial testing before confirmation by mass spectrometric methods.

Quantitative Performance Comparison

The following tables summarize typical quantitative performance characteristics for the detection of androgens, including this compound metabolites, using GC-MS and LC-MS/MS. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical ValueBiological MatrixReference
Limit of Detection (LOD)1.0 - 2.5 ng/mLUrine[4][5]
Limit of Quantification (LOQ)2.5 - 5.0 ng/mLUrine[4][5]
Linearity (R²)> 0.99Urine[1]
Recovery> 85%Urine[5]
Precision (CV%)< 15%Urine[2][6]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterTypical ValueBiological MatrixReference
Limit of Detection (LOD)0.05 - 1.0 pg/mLSerum[7]
Limit of Quantification (LOQ)1 - 10 pg/mLSerum[7]
Linearity (R²)> 0.99Serum[3]
Recovery87 - 101%Serum/Plasma[8]
Precision (CV%)< 10%Serum

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary this compound Metabolites

This protocol details a standard procedure for the analysis of this compound metabolites in human urine.

1. Sample Preparation

  • Enzymatic Hydrolysis: To 2 mL of urine, add 0.6 mL of phosphate (B84403) buffer (pH 6.5) containing β-glucuronidase from E. coli. Incubate at 45°C for 30 minutes to deconjugate the steroids.[4][5]

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., d3-testosterone) to the sample.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of diethyl ether and 1 mL of carbonate buffer (pH 10) to the hydrolyzed urine. Vortex for 3 minutes and then centrifuge at 3000 rpm for 10 minutes. Freeze the aqueous layer at -35°C and decant the organic layer.[4]

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen at 40°C.[9]

2. Derivatization

Derivatization is essential to increase the volatility and thermal stability of the steroids for GC-MS analysis.[10][11]

  • Oximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 80°C for 1 hour to protect keto-groups.[2]

  • Silylation: Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like ethanethiol. Incubate at 80°C for 30 minutes to derivatize hydroxyl-groups to trimethylsilyl (B98337) (TMS) ethers.[2][9]

3. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for steroid analysis (e.g., HP-1, 25 m x 0.2 mm x 0.11 µm).[12]

    • Carrier Gas: Helium or Hydrogen.[9]

    • Oven Program: A typical temperature program starts at 150°C, ramps up to 315°C, with a total run time of approximately 25-30 minutes.[4]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, monitor characteristic ions of the target analytes and internal standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 45°C) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation (Methoxyamine HCl, 80°C) Evaporation->Oximation Silylation Silylation (MSTFA, 80°C) Oximation->Silylation GC Gas Chromatography (Separation) Silylation->GC MS Mass Spectrometry (Detection) GC->MS

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Serum this compound

This protocol outlines a method for the sensitive quantification of this compound in serum.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of serum, add 100 µL of zinc sulfate (B86663) solution (50 g/L) to precipitate proteins.

  • Internal Standard Spiking: Add 100 µL of acetonitrile (B52724) containing the deuterated internal standard. Vortex for 1 minute and centrifuge at 1,700 g for 10 minutes.

  • Online Solid-Phase Extraction (SPE): Inject 75 µL of the supernatant onto an online SPE system with a C18 cartridge for automated sample cleanup and concentration. Alternatively, an offline SPE or liquid-liquid extraction can be performed.[7][13]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reverse-phase column such as an ACQUITY UPLC HSS SB C18 (2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like ammonium fluoride (B91410) is commonly used.[13]

    • Flow Rate: Typically around 0.4 - 0.6 mL/min.[13]

    • Run Time: Usually under 10 minutes.[13]

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Monitor at least two transitions (quantifier and qualifier) for each analyte and internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Serum Serum Sample (100 µL) Precipitation Protein Precipitation (Zinc Sulfate & Acetonitrile) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Online Solid-Phase Extraction (C18 Cartridge) Centrifugation->SPE LC Liquid Chromatography (Separation) SPE->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS

LC-MS/MS Experimental Workflow
Immunoassay (ELISA) Protocol for this compound

This is a general protocol for a competitive ELISA. Specific kit instructions should always be followed.

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature.

  • Reconstitute standards and prepare serial dilutions as per the kit's instructions.

  • Prepare wash buffer and other working solutions.

2. Assay Procedure

  • Add 50 µL of standard, control, or sample to the appropriate wells of the antibody-coated microplate.[14][15]

  • Immediately add 50 µL of the Biotin-labeled antibody or enzyme conjugate to each well. Mix gently.[15]

  • Incubate for 1 hour at 37°C.[14]

  • Aspirate and wash the wells 3-5 times with wash buffer.[14]

  • If using a biotin-labeled antibody, add 100 µL of HRP-Streptavidin (SABC) working solution and incubate for 30 minutes at 37°C.[15]

  • Wash the wells again.

  • Add 90 µL of TMB substrate solution and incubate in the dark for 10-20 minutes at 37°C.[14][15]

  • Add 50 µL of stop solution to terminate the reaction.

  • Read the absorbance at 450 nm immediately. The color intensity is inversely proportional to the concentration of this compound.

Metabolic Pathway of this compound Precursors

This compound is a metabolite in the complex network of androgen biosynthesis. Understanding its metabolic pathway is crucial for interpreting analytical results. The diagram below illustrates the key steps in the formation of this compound and its subsequent metabolites.

Metabolic_Pathway cluster_pathways Key Pathways DHEA Dehydroepiandrosterone (DHEA) A4 Androstenedione (A4) DHEA->A4 Androstanedione 5α-Androstane-3,17-dione (Androstanedione) A4->Androstanedione 5α-Reductase T Testosterone (T) A4->T DHT Dihydrotestosterone (DHT) Androstanedione->DHT Androsterone Androsterone (Metabolite of Androstanedione) Androstanedione->Androsterone 3α-HSD T->DHT 5α-Reductase Androstanediol 5α-Androstane-3α,17β-diol (3α-Adiol) DHT->Androstanediol 3α-HSD Conventional Pathway Conventional Pathway 5α-Dione Pathway ('Backdoor') 5α-Dione Pathway ('Backdoor')

Metabolic Pathways Involving this compound Precursors

This diagram illustrates both the conventional androgen synthesis pathway and the "5α-dione" or "backdoor" pathway, where 5α-Androstane-3,17-dione is a key intermediate in the formation of the potent androgen Dihydrotestosterone (DHT).[16]

References

Application Notes and Protocols for High-Throughput Screening of Androstan-17-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstan-17-one and its derivatives are steroids that primarily exert their biological effects through interaction with the androgen receptor (AR), a ligand-dependent transcription factor.[1] The AR signaling pathway is crucial in various physiological processes and is a key therapeutic target in conditions like prostate cancer.[2][3] Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2][4] In the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.[5][6]

High-throughput screening (HTS) is essential for identifying and characterizing novel modulators of AR activity. A variety of robust HTS assays have been developed to screen compound libraries for potential AR agonists or antagonists. These assays can be broadly categorized into cell-free (biochemical) and cell-based assays, each offering distinct advantages for drug discovery. This document provides detailed protocols and application notes for several key HTS technologies used to assess this compound activity at the androgen receptor.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway begins with the binding of an androgen to the AR in the cytoplasm. This event triggers a cascade leading to the regulation of gene expression. Understanding this pathway is fundamental to interpreting data from HTS assays.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds HSP HSP AR_HSP->HSP Dissociation AR_Active Activated AR AR_HSP->AR_Active Conformational Change AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization AR_Dimer_Nuc AR Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE ARE Transcription Gene Transcription ARE->Transcription Initiates CoReg Co-regulators CoReg->ARE AR_Dimer_Nuc->ARE Binds DNA Reporter_Assay_Workflow cluster_workflow Reporter Assay Workflow A 1. Cell Seeding Seed AR-reporter cells into microplate wells B 2. Compound Addition Add test compounds (agonists or antagonists + agonist) A->B C 3. Incubation Incubate for 18-24 hours at 37°C, 5% CO2 B->C D 4. Lysis & Reagent Addition Lyse cells (if needed) and add luciferase detection reagent C->D E 5. Signal Detection Measure luminescence or fluorescence on a plate reader D->E F 6. Data Analysis Calculate Fold-Activation or % Inhibition, determine EC50/IC50 E->F TRFRET_Workflow cluster_workflow TR-FRET Assay Workflow (Agonist Mode) A 1. Dispense Compounds Add test compounds to microplate wells B 2. Add AR-LBD Add GST-tagged AR-LBD to the wells A->B C 3. Add Detection Mix Add mix of Tb-anti-GST Ab & Fluorescein-coactivator peptide B->C D 4. Incubation Incubate for 1-2 hours at room temperature C->D E 5. Read Plate Measure TR-FRET signal on a compatible plate reader (Ex: 340nm, Em: 495nm & 520nm) D->E F 6. Data Analysis Calculate 520/495nm emission ratio and determine EC50 values E->F FP_Workflow cluster_workflow Fluorescence Polarization Assay Workflow A 1. Dispense Compounds Add serially diluted test compounds to microplate wells B 2. Add AR-LBD/Tracer Complex Add a pre-mixed solution of AR-LBD and fluorescent tracer A->B C 3. Incubation Incubate for 1-4 hours at room temperature B->C D 4. Read Plate Measure fluorescence polarization (mP) on a compatible plate reader C->D E 5. Data Analysis Plot mP vs. concentration and calculate IC50 values D->E AlphaScreen_Workflow cluster_workflow AlphaScreen Assay Workflow A 1. Dispense Compounds Add test compounds to microplate wells B 2. Add Reactants Add biotinylated AR-LBD, test compound, and tagged coactivator A->B C 3. Incubation Incubate to allow for protein interaction B->C D 4. Add Beads Add Streptavidin-Donor and Antibody-Acceptor beads (in low light) C->D E 5. Incubation Incubate for 1 hour at RT in the dark D->E F 6. Read Plate Measure AlphaScreen signal on a compatible plate reader E->F G 7. Data Analysis Plot signal vs. concentration and calculate EC50/IC50 F->G

References

Troubleshooting & Optimization

Technical Support Center: Androstan-17-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androstan-17-one synthesis and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Synthesis Troubleshooting

This section addresses common issues that may arise during the chemical synthesis of this compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction to synthesize this compound has a consistently low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Key areas to investigate include the quality of reagents, reaction conditions, and the presence of moisture. Ensure your starting materials and reagents are pure and dry, as steroid chemistry is often sensitive to contaminants and water. Optimizing reaction parameters such as temperature, reaction time, and catalyst concentration is also crucial.[1] Running small-scale parallel reactions can help identify the optimal conditions for your specific setup.[2]

Q2: I am observing significant side product formation, complicating the purification process. How can I improve the reaction's selectivity?

A2: Side product formation often results from non-selective reagents or suboptimal reaction conditions.

  • Choice of Reagent: Employing a milder or more selective oxidizing agent (e.g., PCC or a Swern oxidation variant instead of a harsh chromic acid oxidation) can minimize over-oxidation or other side reactions.

  • Protecting Groups: If your starting material has other sensitive functional groups, consider using protecting groups to prevent them from reacting.

  • Temperature Control: Running the reaction at a lower temperature can often increase selectivity by favoring the desired kinetic product.

Q3: How can I effectively monitor the progress of my synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting material and the formation of the product. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material standard. Development in an appropriate solvent system (e.g., Hexane (B92381):Ethyl Acetate) will show the separation of spots, allowing you to visualize the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]

Q4: What are the most critical parameters to control during the synthesis of this compound from a precursor like Epiandrosterone?

A4: When synthesizing this compound via oxidation of a 17-hydroxy precursor, the most critical parameters are:

  • Stoichiometry of the Oxidizing Agent: Adding too much can lead to side products, while too little will result in an incomplete reaction.

  • Temperature: Exothermic reactions must be cooled to prevent runaway reactions and the formation of degradation products.

  • Anhydrous Conditions: Many common oxidation reactions are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.

Purification Troubleshooting

This section provides guidance on overcoming common hurdles in the purification of this compound.

Frequently Asked Questions (FAQs) - Purification

Q1: I'm struggling to separate this compound from a closely related impurity using column chromatography. What can I do?

A1: When impurities have similar polarities to the target compound, separation can be challenging. Consider the following:

  • Solvent System Optimization: Switch to a solvent system with different selectivity. For example, if you are using a Hexane/Ethyl Acetate (B1210297) gradient, try a Dichloromethane (B109758)/Methanol or a Toluene/Acetone system.

  • Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a reverse-phase C18 silica.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, semi-preparative HPLC is a powerful tool that offers much higher resolution than standard column chromatography.[4]

Q2: My product appears to be degrading during the purification process. How can I prevent this?

A2: Steroids can be sensitive to acidic or basic conditions and prolonged exposure to certain solvents.

  • Neutral Conditions: Ensure your purification conditions are neutral.[5] Silica gel can be slightly acidic; it can be neutralized by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534).

  • Temperature: Avoid excessive heat. When removing solvent using a rotary evaporator, use a low-temperature water bath.

  • Minimize Time: Do not leave the steroid on a chromatography column for an extended period.

Q3: What is the most effective method for recrystallizing this compound to achieve high purity?

A3: Recrystallization is an excellent final purification step. The key is to find a suitable solvent or solvent pair. The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for steroid crystallization include acetone, methanol, ethanol, or a mixture such as ethyl acetate/hexane.[5] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form pure crystals.

Data Summary Tables

Table 1: Troubleshooting Common Synthesis Issues

IssuePotential CauseRecommended Solution
Low Reaction Yield Impure reagents/solventsUse high-purity, anhydrous reagents and solvents.
Suboptimal temperatureOptimize temperature; try a lower temperature for higher selectivity.
Incorrect stoichiometryCarefully calculate and measure reactant ratios.
Incomplete Reaction Insufficient reaction timeMonitor reaction by TLC/HPLC and allow it to run to completion.
Deactivated catalyst/reagentUse fresh or properly stored catalysts/reagents.
Side Product Formation Non-selective reagentUse a milder, more selective reagent (e.g., PCC for oxidation).
Reaction temperature too highLower the reaction temperature to improve selectivity.

Table 2: Recommended Solvent Systems for Steroid Chromatography

Chromatography TypeStationary PhaseMobile Phase (Eluent System)Application Notes
Normal Phase Column Silica GelHexane / Ethyl Acetate (Gradient)Good for general purification of steroids with moderate polarity.
Silica GelDichloromethane / Methanol (Gradient)Useful for more polar steroids or when Hexane/EtOAc fails.
Reverse Phase HPLC C18Acetonitrile / Water (Gradient)High-resolution separation; good for analytical and semi-prep scale.
C18Methanol / Water (Gradient)Alternative to acetonitrile, offering different selectivity.

Experimental Protocols

Protocol 1: Example Synthesis of 5α-Androstan-17-one from Epiandrosterone via Swern Oxidation

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

  • Activator Formation: Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.4 eq.) dissolved in anhydrous DCM to the flask. Stir the mixture for 15 minutes.

  • Oxidation: Dissolve Epiandrosterone (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C. The reaction progress can be monitored by TLC.

  • Quenching: Add triethylamine (5.0 eq.) to the flask and stir for 30 minutes, then allow the reaction to warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of 5α-Androstan-17-one using Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound from the synthesis step in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.). The polarity gradient depends on the separation difficulty.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5α-Androstan-17-one.

Visualizations

Synthesis_Purification_Workflow Start Start: Precursor (e.g., Epiandrosterone) Synthesis Chemical Synthesis (e.g., Oxidation) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis End Final Product Analysis->End Troubleshooting_Low_Yield q1 Low Reaction Yield? q2 Starting Material Consumed? (Check TLC) q1->q2 Yes r1 OK: Yield is acceptable q1->r1 No q3 Significant Side Products Observed? q2->q3 Yes r2 Cause: Incomplete Reaction Solution: Increase reaction time, check reagent activity. q2->r2 No r3 Cause: Poor Selectivity Solution: Lower temperature, use milder reagents. q3->r3 Yes r4 Cause: Product Degradation/ Loss during Workup Solution: Check pH of workup, optimize extraction. q3->r4 No

References

Technical Support Center: Optimizing Derivatization of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androstan-17-one derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

Derivatization is a chemical modification process crucial for enhancing the analytical properties of molecules like this compound. For gas chromatography (GC) analysis, derivatization increases the volatility and thermal stability of the steroid.[1][2] In liquid chromatography-mass spectrometry (LC-MS), it is primarily used to improve ionization efficiency, leading to significantly enhanced sensitivity and lower detection limits.[2][3][4]

Q2: What are the most common derivatization methods for the 17-keto group?

The carbonyl group at the C-17 position is typically targeted using one of three main reaction types:

  • Oximation: Reaction with a hydroxylamine (B1172632) derivative (e.g., hydroxylamine HCl) to form an oxime. This is a widely used method for keto-steroids.[5]

  • Hydrazone Formation: Reaction with a hydrazine (B178648) derivative (e.g., Girard's Reagents P or T, Dansyl hydrazine) to form a hydrazone.[6][7][8] Girard's reagents are particularly useful as they introduce a charged group, enhancing ionization for MS analysis.[7][9]

  • Silylation (via enolization): This two-step process involves the conversion of the ketone to its enol tautomer, followed by reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a silyl (B83357) enol ether.[10] This method is highly effective for GC-MS analysis.

Q3: How do I choose the right derivatizing agent?

The choice depends on your analytical method and goals:

  • For GC-MS: Silylation reagents (e.g., MSTFA) are often preferred as they produce volatile and thermally stable derivatives.[2]

  • For LC-MS/MS: Reagents that introduce a permanently charged or easily ionizable group are ideal. Girard's reagents (T or P) are excellent for this purpose, significantly boosting signal intensity in electrospray ionization (ESI).[3][11][12] Hydroxylamine derivatization also improves ionization efficiency for ESI-MS.[5]

  • For HPLC-UV/Fluorescence: Use reagents that attach a chromophore or fluorophore. Dansyl hydrazine and 2,4-Dinitrophenylhydrazine (DNPH) are common choices for UV or fluorescence detection.[1][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the derivatization of this compound.

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution(s)
Reagent Inactivity Silylating agents are particularly sensitive to moisture. Use fresh reagents from an unopened vial or a properly stored container. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions Reaction kinetics are highly dependent on temperature and time. If yield is low, try incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction's progress by analyzing aliquots at different time points.[13] For example, hydroxylamine derivatization efficiency can be optimized by testing temperatures from 30°C to 70°C and times from 10 to 60 minutes.[5]
Incorrect Solvent The solvent can significantly impact reaction efficiency. For silylation, pyridine (B92270) or acetonitrile (B52724) are common. For hydrazone formation, ethanol (B145695) is often used.[14][15] If solubility is an issue, consider a different solvent or a co-solvent mixture. The choice of solvent can be critical; some reactions fail completely in solvents like THF or MeCN while working well in others.[16]
Presence of Water Water can hydrolyze silylating agents and interfere with other derivatization reactions. Ensure solvents are anhydrous and that the starting material is completely dry.
Problem 2: Incomplete Reaction
Possible CauseRecommended Solution(s)
Insufficient Reagent The derivatizing agent is typically used in molar excess. If the reaction does not go to completion, increase the molar equivalents of the reagent. For example, in oximation reactions, using 1.6 equivalents or more of hydroxylamine hydrochloride can be important for driving the reaction to completion.[15]
Steric Hindrance The 17-keto position on the androstane (B1237026) skeleton can be sterically hindered. This may require more forceful reaction conditions (higher temperature, longer time) or the use of a more powerful derivatizing agent or catalyst.[10] For silylation, adding a catalyst like trimethyliodosilane (TMSI) can enhance the silylating power of MSTFA.[17]
Poor Solubility If the this compound starting material is not fully dissolved, the reaction will be slow and incomplete. Test different anhydrous solvents in which the steroid is highly soluble.
Problem 3: Formation of Multiple Products or Side Products
Possible CauseRecommended Solution(s)
Multiple Reactive Sites If the this compound derivative has other reactive functional groups (e.g., a hydroxyl group), they may also react with the derivatizing agent. To achieve selectivity, choose a reagent specific for ketones or adjust reaction conditions (e.g., lower temperature) to favor derivatization at the desired site.
Formation of E/Z Isomers Derivatization of ketones with reagents like hydroxylamine or Girard's reagents can produce syn- and anti- (E/Z) isomers, which may appear as two distinct peaks in the chromatogram.[12][18] This is a normal outcome of the reaction. For quantification, it is important to either integrate both peaks or use a consistent, well-separated peak for all samples.[12]
Degradation of Product The formed derivative may be unstable under the reaction or work-up conditions. For example, prolonged heating can sometimes lead to degradation. Once the reaction is complete (as determined by TLC or LC/GC analysis), proceed immediately with the work-up and analysis.

Experimental Protocols & Data

Protocol 1: Oximation of this compound for LC-MS Analysis

This protocol is based on optimized methods for steroid derivatization.[5]

  • Preparation: Dissolve 1 mg of this compound in 100 µL of a suitable solvent (e.g., methanol (B129727) or pyridine).

  • Reagent Addition: Add 100 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Reaction: Tightly cap the reaction vial and heat at 40-60°C for 20-30 minutes.[5]

  • Work-up: Cool the vial to room temperature. The sample can often be diluted directly with the mobile phase for LC-MS analysis. If pyridine interferes, it can be removed by evaporation under a stream of nitrogen, followed by reconstitution in the mobile phase.

  • Analysis: Inject the sample into the LC-MS system. The oxime derivative is expected to show enhanced ionization efficiency.[5]

Protocol 2: Hydrazone Formation using Girard's Reagent T

This method is effective for enhancing MS detection.[7][11]

  • Preparation: Dissolve 1 mg of this compound in 200 µL of ethanol containing 5% acetic acid.

  • Reagent Addition: Add 10 mg of Girard's Reagent T.

  • Reaction: Heat the mixture at 60°C for 1 hour in a sealed vial.

  • Work-up: Cool the reaction mixture. Dilute with the mobile phase (e.g., a methanol/water mixture) before injection.

  • Analysis: Analyze using LC-MS in positive ion ESI mode. The permanently charged quaternary ammonium (B1175870) group on the derivative significantly enhances the MS signal.[3]

Table 1: Comparison of Reaction Conditions for Steroid Derivatization

This table summarizes optimized conditions found in the literature for various derivatization reactions applicable to keto-steroids.

Derivatization MethodReagentTypical SolventTemperature (°C)Time (min)Target AnalysisReference
OximationHydroxylamine HClMethanol/Pyridine40 - 6020 - 30LC-MS[5]
Hydrazone FormationGirard's Reagent TEthanol / Acetic Acid6060LC-MS[12]
Silylation (Enol)MSTFA + NH₄I/EthanethiolAcetonitrile/Pyridine60 - 8015 - 30GC-MS[10][17]
Hydrazone FormationDansyl HydrazineEthanol22 (Room Temp)15 hoursHPLC-FLD[19]

Visualized Workflows

General Experimental Workflow

The following diagram outlines the standard procedure for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result start This compound (Starting Material) dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent & Catalyst (if needed) dissolve->add_reagent react Incubate / Heat (e.g., 60°C for 30 min) add_reagent->react monitor Monitor Reaction (TLC, GC/LC) react->monitor workup Work-up / Quench (If necessary) monitor->workup analysis Inject for GC-MS or LC-MS Analysis workup->analysis product Derivatized Product analysis->product

Caption: General workflow for this compound derivatization.

Troubleshooting Logic Flowchart

This diagram provides a logical approach to diagnosing and solving common issues during derivatization.

G start Start Derivatization check_yield Is Yield Acceptable? start->check_yield cause_reagent Inactive/Wet Reagents? check_yield->cause_reagent No end Proceed to Analysis check_yield->end  Yes solve_reagent Use Fresh, Anhydrous Reagents & Solvents cause_reagent->solve_reagent Yes cause_conditions Suboptimal Conditions? cause_reagent->cause_conditions No solve_reagent->start Retry solve_conditions Increase Temp/Time; Optimize Solvent cause_conditions->solve_conditions Yes cause_stoichiometry Incomplete Reaction? cause_conditions->cause_stoichiometry No solve_conditions->start Retry solve_stoichiometry Increase Molar Excess of Reagent; Add Catalyst cause_stoichiometry->solve_stoichiometry Yes solve_stoichiometry->start Retry

References

stability issues of Androstan-17-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Androstan-17-one Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the stability of this compound in common laboratory solvents. Understanding and managing the stability of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving this compound?

A1: this compound and its analogs are soluble in organic solvents such as ethanol (B145695), methanol, acetonitrile, and Dimethyl Sulfoxide (DMSO).[1][2] For cell culture experiments, DMSO is frequently used to create concentrated stock solutions, which are then diluted in aqueous media.[3] A structurally similar compound, 5α-Androstan-17β-ol-3-one, is reported to be soluble in both ethanol and DMSO at concentrations of 50 mg/mL.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent. For long-term storage, it is recommended to store solutions at -20°C or below in tightly sealed vials to minimize solvent evaporation and exposure to air and moisture.[3] For steroids like testosterone (B1683101) dissolved in DMSO, it is suggested to store aliquots at -20°C or below and use them within one month.[3] To prevent degradation from light, especially UV light, store vials in their original packaging or in an opaque container.[4]

Q3: What are the common signs of this compound degradation in my solution?

A3: Signs of degradation can include:

  • Visual Changes: Discoloration, cloudiness, or the formation of precipitate in the solution.[4][5]

  • Altered Odor: Any change in the odor of the solution may indicate chemical decomposition.[4]

  • Analytical Changes: Appearance of unexpected peaks, changes in peak shape, or shifts in retention times during chromatographic analysis (e.g., HPLC, LC-MS).[6][7]

  • Loss of Potency: Diminished or inconsistent biological activity in assays.

Q4: What key factors can influence the stability of this compound in solution?

A4: Several factors can affect the stability of chemical compounds in solution:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][8] It is best to store solutions at controlled room temperature (20-25°C) for short-term use or frozen for long-term storage.[5][9]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[4][10]

  • pH: The pH of aqueous solutions can significantly impact the stability of steroids, potentially catalyzing hydrolysis or other reactions.

  • Oxidation: Exposure to air can lead to oxidation.[4] Purging the solvent with an inert gas like nitrogen or argon before preparing the stock solution can mitigate this.[2]

  • Solvent Purity: The presence of impurities, such as water or peroxides in organic solvents, can initiate degradation pathways. Always use high-purity, anhydrous solvents.

Q5: How can I test the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[11][12][13] This involves analyzing the solution at set time points and under different storage conditions (e.g., temperature, light exposure) to quantify the concentration of the parent compound and detect the formation of any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or reduced activity in biological assays. Degradation of this compound in the stock or working solution.Prepare a fresh stock solution from solid compound. Perform a stability test on your stored solutions using HPLC to quantify the active compound. Consider potential matrix effects or interference from other compounds in your assay.[6][14]
Precipitate forms in the solution upon storage, especially after thawing. The compound has come out of solution, possibly due to solvent evaporation, temperature fluctuations, or exceeding its solubility limit in a mixed-solvent system.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the compound may have degraded. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3] Ensure the final concentration in aqueous media does not exceed the compound's solubility.
Unexpected peaks appear in my HPLC/LC-MS chromatogram. This indicates the presence of impurities or degradation products.Review the storage conditions (temperature, light exposure, container seal) of your solution.[4] Run a fresh standard to confirm the identity of the main peak. If degradation is confirmed, prepare a fresh solution and re-evaluate storage procedures. Consider potential contamination from labware or reagents.[14]
Poor peak shape or shifting retention times in HPLC. This can be due to issues with the HPLC method, column degradation, or interaction of the analyte with the mobile phase or column.Optimize chromatographic conditions, such as the mobile phase composition and flow rate.[6] Ensure the column is properly equilibrated and has not degraded. Check for system leaks or flow rate fluctuations.[7]

Quantitative Stability Data

While specific, publicly available stability data for this compound across a range of solvents is limited, the following table provides a representative example of how stability data might be presented. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions. The hypothetical data below is based on the general behavior of steroid compounds.

Table 1: Hypothetical Stability of this compound (1 mg/mL) Over 30 Days

SolventStorage ConditionDay 0 (% Purity)Day 7 (% Purity)Day 30 (% Purity)Observations
DMSO -20°C, Dark99.8%99.7%99.5%High stability.
4°C, Dark99.8%99.2%97.8%Minor degradation.
25°C, Ambient Light99.8%96.5%89.1%Significant degradation.
Ethanol -20°C, Dark99.7%99.5%99.1%High stability.
4°C, Dark99.7%98.9%96.5%Moderate degradation.
Methanol -20°C, Dark99.9%99.6%99.2%High stability.
PBS (1% DMSO) 4°C, Dark99.5%92.1%75.4%Significant degradation due to hydrolysis.

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a specific solvent.

1. Materials and Instrumentation:

  • This compound reference standard

  • High-purity solvent (e.g., HPLC-grade DMSO)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (HPLC-grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 50 µg/mL).

3. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (e.g., ~210 nm for unconjugated ketones)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

4. Stability Study Procedure:

  • Time Point Zero (T=0): Immediately after preparing the stock solution, dilute an aliquot to the working concentration and inject it into the HPLC system six times. The average peak area at T=0 is considered 100% purity/concentration.

  • Storage: Store aliquots of the stock solution under the desired conditions (e.g., -20°C dark, 4°C dark, 25°C ambient light).

  • Subsequent Time Points: At specified intervals (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve a stored aliquot, bring it to room temperature, dilute it to the working concentration, and inject it into the HPLC.

  • Forced Degradation (Optional): To ensure the method is "stability-indicating," expose the solution to stress conditions (e.g., acid, base, heat, oxidation) to generate degradation products and confirm they are chromatographically resolved from the parent peak.[15]

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

  • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Monitor the chromatograms for the appearance and growth of new peaks, which would indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage & Sampling cluster_analysis 3. Analysis & Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Establish T=0 Baseline (Inject into HPLC) A->B C Aliquot & Store Under Varied Conditions B->C D Condition 1 (-20°C, Dark) C->D E Condition 2 (4°C, Dark) C->E F Condition 3 (25°C, Light) C->F G Sample at Predetermined Time Points (T=x) D->G E->G F->G H HPLC Analysis of Samples G->H I Quantify Remaining This compound (%) H->I J Identify Degradation Products H->J K Assess Stability & Determine Appropriate Storage I->K J->K

Caption: Experimental workflow for assessing the stability of this compound.

Factors_Affecting_Stability center_node This compound Solution Stability temp Temperature (Heat accelerates degradation) center_node->temp light Light Exposure (UV can cause photodegradation) center_node->light oxidation Oxidation (Exposure to air) center_node->oxidation hydrolysis Hydrolysis (Presence of water/pH) center_node->hydrolysis degradation Chemical Degradation (Loss of Potency) temp->degradation light->degradation oxidation->degradation hydrolysis->degradation

Caption: Key factors influencing the chemical stability of this compound in solution.

References

Technical Support Center: Overcoming Poor Solubility of Androstan-17-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Androstan-17-one in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you successfully work with this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: this compound is a steroid, which is a type of lipid. Its molecular structure is predominantly non-polar, meaning it does not interact well with polar solvents like water. This leads to very low solubility in aqueous solutions.

Q2: What are the most common methods to improve the aqueous solubility of this compound?

A2: The most common and effective methods include using co-solvents, cyclodextrins, and surfactants to create micelles or microemulsions. Other techniques like particle size reduction and the formation of solid dispersions can also be employed, particularly in formulation development.[1][2][3][4][5][6]

Q3: Can I just dissolve this compound in an organic solvent and add it to my aqueous buffer?

A3: This is a common practice, but it must be done carefully. You should first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.[7][8] This stock solution should then be added to your aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.[9] However, the final concentration of the organic solvent in your aqueous solution should be kept to a minimum (ideally below 1%) to avoid solvent-induced artifacts in your experiments and to prevent precipitation.[3][9]

Q4: What is a co-solvent and how does it work?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a non-polar solute.[1] Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for non-polar compounds like this compound to dissolve.[7] Common co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[10][11]

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules, like steroids, within their cavity, forming an inclusion complex.[12][13] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the entrapped compound.[14][15]

Q6: Can pH adjustment improve the solubility of this compound?

A6: For neutral steroid molecules like this compound, the effect of pH on solubility is generally insignificant.[16] However, for steroids with ionizable functional groups, pH can play a more significant role in their solubility.[17]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
Potential Cause Recommended Solution
Final concentration is too high. The desired concentration of this compound in the aqueous buffer exceeds its solubility limit. Solution: Decrease the final working concentration of this compound.
High percentage of organic co-solvent in the stock solution. When adding a large volume of a concentrated stock, the co-solvent itself can cause the compound to crash out upon dilution. Solution: Prepare a more concentrated stock solution in the organic solvent (e.g., DMSO, ethanol) so that a smaller volume is needed for dilution into the aqueous buffer, keeping the final co-solvent concentration low (ideally <1% v/v).[3][9]
Inadequate mixing. Localized high concentrations of the compound can form and precipitate before it has a chance to disperse. Solution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform mixing.[9]
Low temperature of the aqueous buffer. Solubility of hydrophobic compounds generally decreases at lower temperatures. Solution: Use an aqueous buffer that is at room temperature or slightly warmed.
Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Potential Cause Recommended Solution
Metastable supersaturated solution. The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit, leading to precipitation over time. Solution: Reduce the final concentration of this compound to a level at or below its equilibrium solubility in the chosen solvent system.
Temperature fluctuations. A decrease in ambient temperature during the experiment can reduce the solubility of the compound. Solution: Ensure your experimental setup is maintained at a constant and appropriate temperature.
Interaction with buffer components. Certain salts or other components in a complex buffer system could be promoting the precipitation of the hydrophobic compound. Solution: If possible, test the solubility of this compound in a simpler buffer system first to identify any problematic components.
Adsorption to labware. Hydrophobic compounds can adsorb to the surfaces of plastic or glass containers, which can appear as a loss of compound from the solution. Solution: Consider using low-adhesion labware. Pre-rinsing the labware with the experimental buffer may help to saturate non-specific binding sites.[18]

Quantitative Data on Steroid Solubility

While specific quantitative solubility data for this compound is limited in the public domain, the following tables provide solubility data for structurally similar steroids, which can serve as a valuable guide for experimental design.

Table 1: Solubility of Steroids in Common Organic Solvents

SteroidSolventSolubility
TestosteroneDMSOSoluble to 100 mM[8]
TestosteroneEthanolSoluble to 25 mM[8]
5α-Androstan-17β-ol-3-oneEthanol50 mg/mL
5α-Androstan-17β-ol-3-oneDMSO50 mg/mL[19]
AndrosteroneEthanol, Methanol, Acetonitrile~1 mg/mL[7]

Table 2: Effect of Cyclodextrins on Steroid Solubility (Phase-Solubility Data)

SteroidCyclodextrin (B1172386)Apparent Stability Constant (Ks)Fold Increase in Solubility (at a given CD concentration)
Hydrocortisoneβ-Cyclodextrin-~5-fold increase at 4% (w/v) β-CD[15]
HydrocortisoneHP-β-Cyclodextrin466 M-1[2]Linear increase with CD concentration[2]
Progesterone (B1679170)β-CyclodextrinHigher than cortisone, testosterone, and hydrocortisone[1]-
Testosteroneβ-CyclodextrinLower than progesterone and cortisone[1]-

Note: The stability constant (Ks) is a measure of the affinity between the steroid and the cyclodextrin. A higher Ks value indicates a stronger interaction and typically a greater increase in solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent

Objective: To prepare a clear, stable solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in aqueous buffer): a. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture). b. In a sterile tube, add the required volume of the pre-warmed aqueous buffer. c. While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise. For a 10 µM working solution from a 10 mM stock, this would be a 1:1000 dilution. d. Continue vortexing for a few seconds after adding the stock solution to ensure complete mixing. e. Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high for this solvent system.

Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin

Objective: To prepare an aqueous solution of this compound with improved solubility using β-cyclodextrin.

Materials:

  • This compound powder

  • β-Cyclodextrin

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Preparation of β-Cyclodextrin Solution: a. Prepare a solution of β-cyclodextrin in the desired aqueous buffer at a concentration known to enhance steroid solubility (e.g., 1-5% w/v). b. Stir the solution until the β-cyclodextrin is completely dissolved.

  • Formation of the Inclusion Complex: a. Add an excess amount of this compound powder to the β-cyclodextrin solution. b. Stir the suspension at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation and Quantification: a. After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound. b. The clear filtrate contains the solubilized this compound/β-cyclodextrin complex. c. The concentration of this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution & Solubilization cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve_stock Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve_stock add_to_buffer Add Stock to Buffer (Dropwise with Vortexing) dissolve_stock->add_to_buffer prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_to_buffer check_solubility Visually Inspect for Precipitation add_to_buffer->check_solubility clear_solution Clear Solution (Ready for Experiment) check_solubility->clear_solution No precipitation Precipitation Occurs check_solubility->precipitation Yes reduce_conc Reduce Final Concentration precipitation->reduce_conc change_method Use Alternative Solubilization Method (e.g., Cyclodextrins) precipitation->change_method reduce_conc->add_to_buffer change_method->start

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Target Cell A17 This compound AR Androgen Receptor (AR) (Cytoplasm) A17->AR Binds Complex A17-AR Complex A17->Complex AR->Complex Forms HSP Heat Shock Proteins (HSP) HSP->AR Associated Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) (on DNA) Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: General androgen receptor signaling pathway for this compound.

troubleshooting_logic start Problem: This compound Precipitation check_conc Is the final concentration too high? start->check_conc check_solvent Is the co-solvent concentration >1%? check_conc->check_solvent No reduce_conc Action: Lower the final concentration check_conc->reduce_conc Yes check_mixing Was the mixing adequate? check_solvent->check_mixing No adjust_stock Action: Prepare a more concentrated stock check_solvent->adjust_stock Yes consider_alternatives Consider Alternative Solubilization Methods (e.g., Cyclodextrins, Surfactants) check_mixing->consider_alternatives No improve_mixing Action: Add stock dropwise with vigorous vortexing check_mixing->improve_mixing Yes solution_found Solution Stable reduce_conc->start adjust_stock->start consider_alternatives->solution_found improve_mixing->start

Caption: Troubleshooting logic for this compound precipitation issues.

References

improving the yield of Androstan-17-one synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Androstan-17-one and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

Common starting materials for the synthesis of this compound and its derivatives include Epiandrosterone (3β-hydroxy-5α-androstan-17-one) and 4-Androstenedione (4-AD). The choice of starting material will dictate the necessary synthetic steps to achieve the target molecule.

Q2: My overall yield for the synthesis of 3β-hydroxy-5α-androstan-17-one from 4-AD is low. What are the critical steps I should focus on?

A common synthetic route from 4-AD involves a three-step process: etherification of the 3-keto group, catalytic hydrogenation of the double bond, and hydrolysis of the enol ether. To troubleshoot low overall yield, it is crucial to optimize each of these steps. The reported overall yield for this process is in the range of 75-83%.[1]

Q3: I am observing multiple spots on my TLC plate after the oxidation of a 3-hydroxy steroid. What could these side products be?

Multiple spots on a TLC plate can indicate the presence of unreacted starting material, the desired ketone, and various side products. Common side products can include:

  • Epimers: Isomerization at chiral centers, particularly at C-5, can occur under harsh reaction conditions.

  • Over-oxidation products: Strong oxidizing agents might lead to the cleavage of the steroid's A-ring.

  • Degradation products: The steroid nucleus can degrade under overly acidic or basic conditions, or at elevated temperatures.

Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and minimize the formation of these impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 3-Hydroxy Steroids

The oxidation of a 3-hydroxy steroid, such as epiandrosterone, to the corresponding 3-keto steroid is a critical step in many synthetic pathways for this compound derivatives. Low yields are a frequent challenge.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure sufficient reaction time, but avoid prolonged reaction times that can lead to side product formation.

  • Suboptimal Oxidizing Agent:

    • Solution: The choice of oxidizing agent is crucial. While Jones reagent is powerful, it can be harsh and lead to side reactions. Consider using milder and more selective oxidizing agents.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentTypical SubstrateProductReported YieldNotes
Jones Reagent3-keto-17-ethyleneketal derivative of Epiandrosterone3-keto-17-ethyleneketal derivativeSatisfactory YieldStrong oxidant, requires careful control of reaction conditions.[2]
Pyridinium Chlorochromate (PCC)Primary and Secondary AlcoholsAldehydes and KetonesHigh EfficiencyMilder than Jones reagent, good for preventing over-oxidation.[3][4][5]
Swern Oxidation (DMSO, Oxalyl Chloride)Primary and Secondary AlcoholsAldehydes and KetonesHigh to QuantitativeMild conditions, suitable for sensitive substrates.[6][7]

Experimental Protocols:

Protocol 1: Jones Oxidation of a Secondary Steroidal Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary steroidal alcohol

  • Jones Reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Isopropyl alcohol (for quenching)

  • Ether or Ethyl Acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the steroidal alcohol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. The color of the solution will change from orange/yellow to a greenish-blue as the Cr(VI) is reduced to Cr(III).

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Swern Oxidation of a Secondary Steroidal Alcohol

This protocol is suitable for acid-sensitive substrates.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution. Stir the mixture for 15 minutes.

  • Add a solution of the steroidal alcohol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Slowly add triethylamine (5 equivalents) to the mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8][9][10]

Mandatory Visualization:

Oxidation_Troubleshooting cluster_issue Issue: Low Yield in Oxidation cluster_causes Possible Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction can be due to harsh_conditions Harsh Reaction Conditions (e.g., with Jones Reagent) low_yield->harsh_conditions can be due to monitor_tlc Monitor Reaction by TLC incomplete_reaction->monitor_tlc address with milder_reagents Use Milder Reagents harsh_conditions->milder_reagents address with optimize_time Optimize Reaction Time monitor_tlc->optimize_time to pcc PCC milder_reagents->pcc swern Swern Oxidation milder_reagents->swern

Caption: Troubleshooting workflow for low yield in the oxidation of 3-hydroxy steroids.

Issue 2: Inefficient Catalytic Hydrogenation

The catalytic hydrogenation of a double bond in the steroid backbone, for example in the conversion of 4-androstenedione to 5α-androstane-3,17-dione, can sometimes be sluggish or non-selective.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Solution: Ensure the catalyst (e.g., Palladium on carbon) is fresh and active. If the reaction is slow, consider increasing the catalyst loading or using a more active catalyst.

  • Poor Substrate Solubility:

    • Solution: Choose a solvent system in which the substrate is fully soluble to ensure efficient contact with the catalyst. Common solvents include ethanol, ethyl acetate, and acetic acid.

  • Insufficient Hydrogen Pressure:

    • Solution: While many hydrogenations can be performed at atmospheric pressure, some may require higher pressures to proceed at a reasonable rate.

Data Presentation: Hydrogenation Conditions

Starting MaterialCatalystSolventPressureTemperatureYieldReference
4-Androstenedione derivativePalladium on CarbonEthyl Acetate, Tetrahydrofuran, Acetic Acid, Ethanol, or IsopropanolN/A30-60°C90-95%[1]
3β-hydroxy-5-androsten-17-oneCatalytic HydrogenationN/AN/AN/AN/A[11]

Experimental Protocols:

Protocol 3: Catalytic Hydrogenation of an Androstenedione (B190577) Derivative

Materials:

  • Androstenedione derivative

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the androstenedione derivative in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can range from 5 to 10 mol% of the substrate.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.[1]

Mandatory Visualization:

Hydrogenation_Workflow start Androstenedione Derivative dissolve Dissolve in Suitable Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2 atmosphere) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Purify (Recrystallization) concentrate->purify product Androstanedione Derivative purify->product Synthesis_Logic cluster_route1 Route 1: From Epiandrosterone cluster_route2 Route 2: From 4-Androstenedione epiandrosterone Epiandrosterone oxidation Oxidation (e.g., Jones, PCC, Swern) epiandrosterone->oxidation androstanedione Androstanedione oxidation->androstanedione four_ad 4-Androstenedione etherification Etherification four_ad->etherification enol_ether 3-Alkoxy-androst-3,5-dien-17-one etherification->enol_ether hydrogenation Catalytic Hydrogenation enol_ether->hydrogenation alkoxy_androstane 3-Alkoxy-androstan-17-one hydrogenation->alkoxy_androstane hydrolysis Acid Hydrolysis alkoxy_androstane->hydrolysis hydroxy_androstanone 3-Hydroxy-androstan-17-one hydrolysis->hydroxy_androstanone

References

addressing matrix effects in LC-MS analysis of Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Androstan-17-one and other related steroids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] The "matrix" refers to all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous molecules. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: What causes ion suppression or enhancement when analyzing steroids like this compound?

A2: Ion suppression or enhancement occurs when matrix components co-eluting with this compound interfere with the ionization process in the mass spectrometer's ion source. In electrospray ionization (ESI), which is commonly used for steroid analysis, these interferences can happen through several mechanisms.[3] Co-eluting compounds might compete with the analyte for the limited available charge on ESI droplets or alter the droplet's physical properties (e.g., surface tension), which hinders the efficient formation of gas-phase analyte ions.[4] Common culprits in biological matrices like plasma or serum include phospholipids (B1166683), salts, and residual proteins.[5][6]

Q3: Why is it crucial to address matrix effects in the analysis of this compound?

A3: Addressing matrix effects is critical because they can lead to erroneous and unreliable results.[7] Ion suppression can cause the reported concentration of this compound to be significantly lower than the actual amount, potentially leading to false-negative results.[1] Conversely, ion enhancement can lead to an overestimation of the concentration. These effects can introduce variability and poor reproducibility, compromising the validity of pharmacokinetic studies, clinical diagnostics, and other applications where accurate quantification is essential.[2][8]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and how does it help compensate for matrix effects?

A4: A stable isotope-labeled internal standard is a version of the analyte (e.g., this compound) in which one or more atoms have been replaced with a heavy isotope, such as Deuterium (²H) or Carbon-13 (¹³C).[] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement during LC-MS analysis. By calculating the ratio of the analyte's signal to the SIL-IS's signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[10] The use of a SIL-IS is considered the most reliable method to correct for matrix effects.[2]

Troubleshooting Guide

Q5: My this compound signal is inconsistent and shows poor reproducibility between samples. How can I confirm if this is due to matrix effects?

A5: To confirm if you are experiencing matrix effects, you can perform a qualitative assessment using a post-column infusion experiment.[5][8] This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while an extracted blank matrix sample (without the analyte) is injected onto the LC column.[5] If there is a drop or rise in the constant baseline signal at the retention time of this compound, it indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.[1][8]

Q6: I've confirmed ion suppression is occurring. What are the primary strategies to reduce or eliminate it?

A6: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components from the matrix before analysis.[5][11] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or phospholipid removal plates can selectively isolate this compound while leaving behind suppressive agents like phospholipids and salts.[11]

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from interfering matrix components can minimize co-elution. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

  • Compensate with an Internal Standard: As mentioned in Q4, using a stable isotope-labeled internal standard (e.g., this compound-d3) is the gold standard for compensating for matrix effects that cannot be eliminated through sample prep or chromatography.[10]

Q7: My sample volume is limited. Can simple dilution solve my matrix effect problem?

A7: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[12] However, this approach is only feasible if the concentration of this compound in the sample is high enough that it remains detectable after dilution.[2][12] This strategy may not be suitable for trace-level analysis where maximum sensitivity is required.

Q8: I am using an internal standard, but my results are still not accurate. What could be the issue?

A8: If you are using an internal standard that is not a stable isotope-labeled version of your analyte (i.e., a structural analog), it may not co-elute perfectly with this compound or respond to matrix components in the exact same way.[2] This can lead to inadequate correction. The best practice is to use a SIL-IS, which has the same retention time and ionization behavior. In rare cases, the internal standard itself can undergo chemical changes; for example, some deuterated standards have been shown to undergo oxidation, leading to false positives. Using a ¹³C-labeled standard can be an alternative in such situations.

Quantitative Data and Protocols

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of both analyte and interfering matrix components.Simple, fast, and inexpensive.[12]Reduces sensitivity; may not be suitable for trace analysis.[12]
Protein Precipitation (PPT) Uses a solvent (e.g., acetonitrile) to precipitate and remove proteins from the sample.Easy to implement and fast.May not effectively remove other interferences like phospholipids and salts.[11]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (e.g., salts) in the aqueous layer.[11]Can provide a cleaner extract than PPT; effective for removing salts.[11]Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice versa.[11]Provides excellent sample cleanup, high recovery, and can concentrate the analyte.More complex method development; can be more expensive and time-consuming.
Use of SIL-IS A labeled version of the analyte co-elutes and experiences the same matrix effects, allowing for accurate signal normalization.[10]Considered the most reliable method for compensating for matrix effects; corrects for variations in extraction and ionization.[2]Can be expensive; requires synthesis of the specific labeled compound.[2][]

Table 2: Sample Experimental Design for Quantifying Matrix Effect (Post-Extraction Spike)

SetDescriptionPurpose
Set A This compound standard prepared in a neat solvent (e.g., mobile phase).Represents the analyte's response without any matrix influence.
Set B Blank matrix extract (from 6 different sources) spiked with this compound standard at the same concentration as Set A.[6]Represents the analyte's response in the presence of the matrix.
Set C This compound standard spiked into the matrix before the extraction process.Used to determine the overall recovery of the extraction process.

The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A) . An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To visually identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Set up a "T" junction to connect the LC column outlet to both the mass spectrometer's ESI probe and a syringe pump.

  • Continuously deliver the this compound standard solution via the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min). This will create a stable, elevated baseline signal for the analyte's mass transition.[5]

  • While the standard is being infused, inject a prepared blank matrix extract (a sample processed through your entire sample preparation procedure but without the analyte) onto the LC system.[8]

  • Monitor the baseline for the this compound mass transition. A negative peak (dip) in the baseline indicates ion suppression at that retention time, while a positive peak indicates ion enhancement.[1][5]

  • Compare the retention time of any observed suppression/enhancement zones with the known retention time of this compound from a standard injection to determine if they overlap.[8]

Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement using the Matrix Factor (MF).[6]

Methodology:

  • Prepare Set A: Create a series of this compound standards at low, medium, and high concentrations in the final mobile phase composition or another neat solvent.

  • Prepare Set B: a. Obtain at least six different lots of blank biological matrix (e.g., plasma from six different individuals). b. Process these blank samples through your entire sample preparation protocol (e.g., protein precipitation, LLE, or SPE). c. After extraction, spike the resulting blank extracts with this compound to the same low, medium, and high concentrations as in Set A.[6]

  • Analyze and Calculate: a. Inject and analyze the samples from both Set A and Set B using your LC-MS method. b. Determine the average peak area for the analyte at each concentration level for both sets. c. Calculate the Matrix Factor (MF) for each concentration level using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)[6]

  • Interpretation:

    • An MF value between 0.85 and 1.15 is generally considered to indicate no significant matrix effect.

    • An MF value < 0.85 suggests ion suppression.

    • An MF value > 1.15 suggests ion enhancement.

Visualizations

start Problem Identified: Poor Reproducibility / Inaccurate Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Implement a SIL-IS for this compound. This is the most robust solution. q1->use_sil No q2 Confirm Matrix Effect with Post-Column Infusion q1->q2 Yes validate Re-validate Method: Quantify matrix factor with post-extraction spike experiment. use_sil->validate q3 Is significant ion suppression/ enhancement observed at the analyte's retention time? q2->q3 no_me Matrix effect is not the primary issue. Investigate other variables: - Instrument performance - Standard stability - Sample integrity q3->no_me No mitigate Mitigate Matrix Effects q3->mitigate Yes opt_sample_prep Improve Sample Preparation: - Use SPE or LLE - Add phospholipid removal step mitigate->opt_sample_prep opt_chrom Optimize Chromatography: - Adjust gradient to separate analyte from interference - Try a different column chemistry mitigate->opt_chrom opt_sample_prep->validate opt_chrom->validate

Caption: Troubleshooting workflow for identifying and addressing matrix effects.

cluster_0 LC Eluent Stream cluster_1 ESI Droplet cluster_2 Gas Phase Ions (To MS) cluster_3 analyte This compound (Analyte) droplet Competition for Charge & Surface Access analyte->droplet Enters Ion Source matrix Matrix Components (e.g., Phospholipids) matrix->droplet Co-elutes suppressed_ion Reduced Analyte Ions (Ion Suppression) droplet->suppressed_ion Leads to... sample_prep Sample Prep (SPE, LLE) sample_prep->matrix Removes chromatography Chromatography chromatography->matrix Separates sil_is SIL-IS sil_is->suppressed_ion Corrects for

Caption: The origin and mitigation of matrix effects in LC-MS analysis.

References

Technical Support Center: Method Refinement for Sensitive Detection of Androstan-17-one Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Androstan-17-one metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

I. Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

GC-MS Troubleshooting

Question: Why am I observing peak tailing for my this compound metabolite peaks in my GC-MS analysis?

Answer: Peak tailing in GC-MS analysis of steroid metabolites can arise from several factors, often related to active sites within the system or suboptimal chromatographic conditions. Here are the common causes and solutions:

  • Active Sites in the Inlet or Column: Polar analytes, like steroid metabolites, can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or the column itself, leading to peak tailing.[1][2][3]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring. Use deactivated liners to minimize interactions.[1][4]

      • Column Maintenance: If the column is old or has been exposed to dirty samples, active sites can develop. Trim 10-20 cm from the front of the column. If tailing persists, the column may need to be replaced.[1][4] Consider using an ultra-inert column for analyzing active compounds.[4]

  • Improper Column Installation: If the column is not installed at the correct height in the inlet, it can cause peak distortion.[1][4]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.[5]

  • Contamination: Contamination in the carrier gas, sample, or syringe can lead to peak tailing.

    • Solution: Use high-purity carrier gas with appropriate traps to remove oxygen and moisture.[6] Ensure proper sample clean-up and use clean syringes.

  • Suboptimal Derivatization: Incomplete derivatization can leave polar functional groups exposed, causing interactions with the column.

    • Solution: Optimize derivatization conditions (reagent, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[7]

Question: I'm seeing ghost peaks in my GC-MS chromatograms. What is the likely cause and how can I resolve it?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources:

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.

    • Solution: Use high-quality septa and avoid over-tightening the retaining nut. Running a blank run with just the solvent can help confirm if the septum is the source.[1]

  • Carryover from Previous Injections: Highly concentrated samples or "dirty" samples can contaminate the syringe, inlet, or the front of the column, leading to carryover into subsequent runs.

    • Solution: Implement a rigorous syringe cleaning protocol. If carryover is suspected in the inlet, perform maintenance (replace liner and septum). Trimming the front of the column can also help.

  • Contaminated Solvents or Reagents: Impurities in solvents or derivatization reagents can appear as ghost peaks.

    • Solution: Use high-purity solvents and reagents. Run a blank with your solvents to check for contamination.

LC-MS/MS Troubleshooting

Question: My signal intensity for this compound metabolites is low and inconsistent in my LC-MS/MS analysis. Could this be ion suppression?

Answer: Yes, low and variable signal intensity are classic signs of ion suppression, a common phenomenon in LC-MS/MS where co-eluting matrix components interfere with the ionization of the target analyte in the ion source.[8][9]

  • Common Sources of Ion Suppression:

    • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).[8]

    • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can hinder analyte ionization.[8]

    • Endogenous Molecules: Complex matrices like urine and plasma contain numerous small molecules that can co-elute with your analytes of interest.[8]

  • Solutions to Mitigate Ion Suppression:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

      • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating analytes.[8][10]

      • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating steroids from interfering substances.[11]

    • Optimize Chromatography:

      • Change Mobile Phase: Modifying the mobile phase composition or gradient can help separate the analytes from interfering matrix components.

      • Use a Different Column: A column with a different stationary phase may provide better separation. Biphenyl phases, for instance, can offer unique selectivity for steroids compared to traditional C18 columns.[12]

    • Post-Column Infusion Experiment: To confirm ion suppression, you can perform a post-column infusion experiment. A constant flow of your analyte standard is introduced into the mass spectrometer after the column. A dip in the signal when a blank matrix is injected indicates the retention time of ion-suppressing components.[8]

II. Frequently Asked Questions (FAQs)

1. Sample Preparation

Question: What is the best method for extracting this compound metabolites from urine?

Answer: Solid-Phase Extraction (SPE) is a widely used and effective method for extracting steroid metabolites from urine due to its high recovery and ability to provide clean extracts.[10] A common workflow involves enzymatic hydrolysis to cleave conjugated metabolites, followed by SPE for cleanup and concentration.[13]

Question: Do I need to perform enzymatic hydrolysis for urine samples?

Answer: Yes, in urine, steroids are often present as water-soluble glucuronide and sulfate (B86663) conjugates.[14] To analyze the total (free + conjugated) steroid concentration, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to cleave these conjugates before extraction.[10][14]

2. Derivatization for GC-MS

Question: Is derivatization always necessary for GC-MS analysis of this compound metabolites?

Answer: Yes, derivatization is a critical step for the GC-MS analysis of steroids.[7][14] Steroids are generally not volatile enough to pass through a GC column at typical operating temperatures. Derivatization replaces active hydrogen atoms on functional groups (like hydroxyl and keto groups) with less polar groups, increasing the volatility and thermal stability of the analytes.[15]

Question: What are the most common derivatization reagents for steroids?

Answer: Silylation reagents are the most common for steroid analysis by GC-MS. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and effective silylating agent, often used in combination with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithiothreitol (B142953) (DTT) to achieve efficient derivatization of both hydroxyl and enolizable keto groups.[16]

3. Analytical Method Selection

Question: Should I use GC-MS or LC-MS/MS for my analysis?

Answer: The choice between GC-MS and LC-MS/MS depends on your specific analytical needs.

  • GC-MS offers excellent chromatographic resolution and is a well-established technique for steroid profiling.[7] However, it requires a derivatization step.[14]

  • LC-MS/MS provides high sensitivity and specificity and can often analyze steroids without derivatization.[17][18] This can simplify sample preparation. However, it can be susceptible to ion suppression.[9] For some steroids with poor ionization efficiency, derivatization may still be necessary to enhance sensitivity.[18]

III. Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to facilitate the comparison of different analytical methods.

Table 1: Recovery of Steroid Hormones Using Different Extraction Methods

Extraction MethodMatrixAnalyte(s)Average Recovery (%)Reference
Protein PrecipitationHuman Serum12 Steroid Hormones86.4 - 115.0[19]
Solid-Phase Extraction (SPE)River WaterVarious Steroids71 - 124[20]
Supported Liquid ExtractionPlasma/Serum18 Steroids>80 (for most analytes)[21]
Dispersive Liquid-Liquid Microextraction (DLLME)Serum30 Steroids62.1 - 104.3[19]

Table 2: Limits of Quantification (LOQ) for Steroid Metabolites using LC-MS/MS

AnalyteMatrixLOQReference
Androst-4-ene-3,6,17-trione (B20797) & metabolitesUrine5 ng/mL[11]
EstradiolHuman Serum0.005 ng/mL[19]
CortisolHuman Serum1 ng/mL[19]
TestosteroneSerum25 pg/mL[22]
Dihydrotestosterone (DHT)Serum0.10 ng/mL[22]
AndrosteroneSerum0.10 ng/mL[22]

IV. Experimental Protocols

Protocol for Solid-Phase Extraction (SPE) of this compound Metabolites from Urine

This protocol is a generalized procedure based on common practices for urinary steroid extraction.[10][13][23]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of acetate (B1210297) buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase/sulfatase enzyme solution.

    • Vortex and incubate at 55°C for 1-3 hours.

    • Cool the sample to room temperature.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[16][23]

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 30% methanol in water) can be performed for additional cleanup.[23]

  • Drying:

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all water.

  • Elution:

    • Elute the analytes with 3 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).[23]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a suitable solvent for either GC-MS (after derivatization) or LC-MS/MS analysis.

Protocol for GC-MS Derivatization of Steroid Metabolites

This protocol describes a common two-step derivatization process involving methoximation followed by silylation.[24]

  • Methoximation (for keto groups):

    • Ensure the dried sample extract is completely free of moisture.

    • Add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 80°C for 30 minutes.

    • Cool the sample to room temperature.

  • Silylation (for hydroxyl groups):

    • To the cooled sample, add 50 µL of a silylating reagent mixture (e.g., MSTFA and TSIM, 9:1 v/v).[24]

    • Cap the vial and let it react at room temperature for 30 minutes or heat at 60-80°C for 10-20 minutes to ensure complete derivatization.[16][24]

    • The sample is now ready for GC-MS injection.

V. Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway DHEA Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Androstanedione 5α-Androstane-3,17-dione (Androstanedione) Androstenedione->Androstanedione 5α-Reductase DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase Androstanedione->DHT 17β-HSD Androsterone Androsterone (3α-hydroxy-5α-androstan-17-one) Androstanedione->Androsterone 3α-HSD Epiandrosterone Epiandrosterone (3β-hydroxy-5α-androstan-17-one) Androstanedione->Epiandrosterone 3β-HSD Androstanediol 5α-Androstane-3α,17β-diol (Androstanediol) DHT->Androstanediol 3α-HSD

Caption: Key metabolic pathways involving this compound and related androgens.[25][26]

Experimental Workflow for Urinary Steroid Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Evaporation->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound metabolites in urine.[13]

Troubleshooting Logic for GC-MS Peak Tailing

Troubleshooting_Logic Start Peak Tailing Observed Check_All_Peaks Do all peaks tail? Start->Check_All_Peaks Check_Polarity Are only polar analytes tailing? Check_All_Peaks->Check_Polarity No Check_Installation Check Column Installation (correct height) Check_All_Peaks->Check_Installation Yes Inlet_Maint Perform Inlet Maintenance (replace liner, septum, seal) Check_Polarity->Inlet_Maint Yes Check_Deriv Review Derivatization Protocol (ensure dryness) Check_Polarity->Check_Deriv No Trim_Column Trim Column (10-20 cm) Inlet_Maint->Trim_Column Issue Persists Replace_Column Replace Column Trim_Column->Replace_Column Issue Persists Check_Installation->Inlet_Maint Issue Persists

References

preventing degradation of Androstan-17-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Androstan-17-one during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[1][2]

Q2: How should I store this compound in solution?

This compound solutions are more susceptible to degradation than the solid form. For short-term storage (up to a few days), solutions can be kept at 2-8°C. For long-term storage, it is highly recommended to store solutions at -20°C or even -80°C.[3] The choice of solvent is also critical; aprotic solvents are generally preferred to minimize solvolysis.

Q3: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound include:

  • Oxidation: The ketone group at the C-17 position and the steroid backbone can be susceptible to oxidation.[1]

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.[2]

  • Extreme pH: Both acidic and basic conditions can catalyze the degradation of the steroid structure.

  • High Temperatures: Elevated temperatures accelerate the rate of all degradation pathways.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially if the compound is impure or in a reactive solvent.

Q4: I observe unexpected peaks in my chromatogram when analyzing my stored this compound sample. What could be the cause?

The appearance of new peaks in a chromatogram is a common indicator of degradation. These peaks represent degradation products. To troubleshoot this, consider the following:

  • Review your storage conditions: Have the samples been exposed to light, elevated temperatures, or moisture?

  • Check the age of the sample: Older samples are more likely to have degraded.

  • Consider the solvent: If in solution, the solvent may be contributing to the degradation.

  • Perform a co-injection: Spike your degraded sample with a fresh, pure standard of this compound to confirm the identity of the main peak and see the relative increase in impurity peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Lower than Expected Concentration Degradation due to improper storage.Verify storage temperature, protection from light, and container seal. For solutions, use low-temperature storage (-20°C or -80°C).
Discoloration of Solid Sample Oxidation or photolytic degradation.Store in an amber, tightly sealed vial, and consider purging the headspace with an inert gas like argon or nitrogen.
pH Shift in Solution Degradation leading to acidic or basic byproducts.Analyze the solution's pH. If a shift is observed, it's a strong indicator of degradation. Prepare fresh solutions for critical experiments.
Inconsistent Results Between Aliquots Non-homogenous degradation, possibly due to freeze-thaw cycles.Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure complete thawing and gentle mixing before use.

Quantitative Stability Data

The following table summarizes illustrative data from a forced degradation study on this compound, demonstrating its stability under various stress conditions. This data is representative and may vary based on specific experimental parameters.

Stress Condition Duration Temperature % this compound Remaining Major Degradation Products
Acidic Hydrolysis (0.1 N HCl) 24 hours60°C85%Epimerization and ring-opened products
Basic Hydrolysis (0.1 N NaOH) 24 hours60°C82%Ring rearrangement and oxidation products
Oxidative (3% H₂O₂) 8 hours25°C75%Hydroxylated and epoxide derivatives
Thermal 48 hours80°C92%Isomerization and oxidation products
Photolytic (UV light) 12 hours25°C88%Photodimers and rearranged products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Subsequently, dissolve it in the solvent to the stock concentration.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light for 12 hours.

3. Sample Analysis by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Analyze the stressed samples alongside a control sample (this compound solution without stress) to determine the percentage of degradation.

Visualizations

cluster_storage Storage Troubleshooting Workflow start Degradation Suspected check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes analyze Analyze Sample (HPLC/GC-MS) check_storage->analyze No correct_storage Correct Storage Conditions: - Cool (2-8°C solid, <= -20°C solution) - Dark (Amber vial) - Tightly Sealed improper_storage->correct_storage correct_storage->start Re-evaluate degraded Degradation Confirmed analyze->degraded Degradation Products Present stable Sample Stable analyze->stable No Degradation discard Discard and Use Fresh Sample degraded->discard proceed Proceed with Experiment stable->proceed

Caption: Troubleshooting workflow for suspected this compound degradation.

cluster_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) A17 This compound Ox1 Hydroxylated Derivatives A17->Ox1 Ox2 Epoxides A17->Ox2 Hyd1 Epimerization A17->Hyd1 Hyd2 Ring Rearrangement A17->Hyd2 Pho1 Photodimers A17->Pho1 Pho2 Isomers A17->Pho2 Ox3 Ring Cleavage Products Ox1->Ox3

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimization of Dosage for In Vivo Androstan-17-one Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Androstan-17-one and its derivatives for in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate effective and safe experimental design.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound compounds.

Issue Potential Cause(s) Recommended Solution(s)
High mortality or severe adverse effects in treatment groups The administered dose exceeds the Maximum Tolerated Dose (MTD). The vehicle used for formulation is toxic or causes adverse reactions. Rapid absorption leading to acute toxicity. Off-target effects of the compound.Conduct a dose-range finding study to determine the MTD. Review the vehicle selection; consider alternative, less toxic vehicles such as corn oil or sesame oil for subcutaneous injections. Consider a different route of administration (e.g., subcutaneous instead of intravenous) for slower absorption. Perform a thorough literature review for known off-target effects of the compound class.
Inconsistent or highly variable results between animals in the same group Improper formulation leading to non-homogenous mixture. Inaccurate dosing. Variability in animal health or stress levels. Instability of the compound in the formulation.Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration. Use precise measurement tools and techniques for dosing. Acclimatize animals properly and handle them consistently to minimize stress. Assess the stability of your formulation over the course of the experiment.
Lack of efficacy at expected doses Poor bioavailability of the compound. Inappropriate route of administration. Rapid metabolism and clearance of the compound. The chosen animal model is not responsive to the compound.Optimize the formulation to enhance solubility and absorption. Consider a route of administration that bypasses first-pass metabolism, such as subcutaneous or intraperitoneal injection. Conduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing frequency accordingly. Verify the expression and functionality of the target receptor (androgen receptor) in your animal model.
Precipitation of the compound in the formulation The compound has low solubility in the chosen vehicle. The concentration of the compound exceeds its solubility limit. Temperature changes affecting solubility.Use a solubilizing agent or a co-solvent system. Prepare a lower concentration of the formulation. Store and handle the formulation at a consistent temperature.
Skin irritation or inflammation at the injection site (for subcutaneous administration) The vehicle or the compound is an irritant. High injection volume. Improper injection technique.Test the vehicle alone for irritant effects. Reduce the injection volume and consider splitting the dose into multiple sites. Ensure proper subcutaneous injection technique to avoid intradermal or intramuscular deposition.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my in vivo this compound study?

A1: Selecting a starting dose depends on available data. If prior in vivo data for your specific this compound derivative is unavailable, a dose-range finding study is recommended. Start with a low dose, for example, 1-5 mg/kg, and escalate in subsequent groups of animals. If in vitro data (e.g., EC50) is available, this can be used to estimate a starting dose, though direct extrapolation is not always accurate.

Q2: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A2: An MTD study is designed to determine the highest dose of a substance that can be administered to an animal without causing unacceptable toxicity or mortality.[1] It is a critical step in preclinical safety assessment and helps define the therapeutic window of a compound. The MTD is then used to select dose levels for longer-term efficacy and toxicity studies.[1]

Q3: What are the most common vehicles for administering lipophilic compounds like this compound?

A3: Due to their low aqueous solubility, this compound and its derivatives are typically formulated in oil-based vehicles for parenteral administration. Common choices include sesame oil, corn oil, and cottonseed oil. For oral administration, formulations may involve suspensions in vehicles like carboxymethyl cellulose (B213188).

Q4: How can I improve the solubility of my this compound compound for in vivo administration?

A4: To improve solubility, you can use co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), but be mindful of their potential toxicity at higher concentrations. Another approach is to use cyclodextrins, which can form inclusion complexes with lipophilic molecules to enhance their aqueous solubility.

Q5: What are the key parameters to monitor in animals during an this compound study?

A5: Key parameters include daily monitoring of clinical signs (activity, posture, grooming), body weight, and food and water intake. For longer-term studies, periodic blood collection for hematology and clinical chemistry analysis is recommended. At the end of the study, organ weights and histopathological examination of key tissues (liver, kidneys, heart, reproductive organs) are crucial.

Quantitative Data Summary

The following table summarizes dosage information from various in vivo studies on this compound and related compounds.

CompoundAnimal ModelRoute of AdministrationDose(s)Observed Effects
17β-methoxy-17-methyl-(5α)-1H'-androstane-(3,2-c) pyrazole (B372694)Rat (Sprague-Dawley)Subcutaneous0.1 and 1 mg/kg/dayDecreased DHT formation in the epididymis at 0.1 mg/kg.[2]
Aminosteroid derivative (RM-581)Mouse (LAPC-4 xenograft model)Oral3, 10, 30 mg/kgBlocked tumor growth.[3]
Abiraterone (related steroid)Mouse (LAPC-4 xenograft model)Subcutaneous60 mg/kgReduced tumor growth.[3]
17α-methyltestosteroneRatOral gavage0.5 - 5 mg/kgDelayed first vaginal estrus and reduced incidence of regular estrous cyclicity.[4]
4-androstene-3,17-dioneHuman (male)Oral200 mgIncreased serum testosterone (B1683101) concentrations.[5]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Rats

Objective: To determine the highest dose of an this compound derivative that can be administered orally for 7 days without causing significant toxicity.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Group Allocation: Assign animals to 5 groups (n=5 per sex per group): a vehicle control group and four escalating dose groups (e.g., 10, 50, 200, 1000 mg/kg).

  • Formulation: Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose with 0.1% Tween 80).

  • Administration: Administer the compound or vehicle daily for 7 consecutive days via oral gavage.

  • Monitoring:

    • Record clinical signs twice daily.

    • Measure body weight daily.

    • Measure food consumption daily.

  • Termination: On day 8, euthanize all animals.

  • Endpoint Analysis:

    • Perform a gross necropsy on all animals.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect and weigh key organs (liver, kidneys, spleen, heart, testes/ovaries).

    • Preserve organs in formalin for potential histopathological examination.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a greater than 10% reduction in body weight.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an this compound derivative in a prostate cancer xenograft model.

Methodology:

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant prostate cancer cells (e.g., LAPC-4) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.

  • Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): vehicle control, positive control (e.g., enzalutamide), and at least three dose levels of the test compound.

  • Formulation and Administration: Prepare the test compound in a suitable vehicle and administer daily via the desired route (e.g., oral gavage or subcutaneous injection) for a specified duration (e.g., 28 days).

  • Monitoring:

    • Measure tumor volume twice weekly.

    • Measure body weight twice weekly.

    • Monitor for any clinical signs of toxicity.

  • Termination: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.

  • Endpoint Analysis:

    • Excise and weigh the tumors.

    • Collect blood for analysis of relevant biomarkers.

    • Collect organs for weight analysis and histopathology.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups and the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstan This compound (or active metabolite) AR_HSP AR-HSP Complex Androstan->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Dosage_Optimization_Workflow cluster_preclinical Preclinical Phase lit_review Literature Review & In Vitro Data Analysis dose_range Dose-Range Finding Study (Acute Dosing) lit_review->dose_range Inform Starting Doses mtd_study Maximum Tolerated Dose (MTD) Study (Short-term Repeated Dosing) dose_range->mtd_study Select Dose Range pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Select Doses efficacy_study Efficacy Study (Chronic Dosing) mtd_study->efficacy_study Determine Highest Dose toxicology Definitive Toxicology Studies mtd_study->toxicology Set Doses pk_study->efficacy_study Inform Dosing Regimen

References

Technical Support Center: Stereoselective Synthesis of Androstan-17-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Androstan-17-one isomers, such as androsterone (B159326) and epiandrosterone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound isomers?

The primary challenges revolve around controlling the stereochemistry at key positions of the steroid nucleus, particularly at C3, C5, and C17. Specific issues include:

  • Controlling the A/B ring juncture (5α vs. 5β): The stereochemistry at C5 determines the overall shape of the steroid. Catalytic hydrogenation of precursors with a double bond at C4 or C5 can lead to a mixture of 5α (trans-fused) and 5β (cis-fused) isomers.

  • Stereoselective reduction of the C3-ketone: The reduction of a 3-keto group can yield either a 3α-hydroxyl (e.g., androsterone) or a 3β-hydroxyl (e.g., epiandrosterone) group. The choice of reducing agent and reaction conditions is critical to achieve high diastereoselectivity.

  • Minimizing side reactions: Epimerization, particularly at C5 under harsh reaction conditions, can lead to the formation of undesired isomers.[1] Over-oxidation or degradation of the steroid core are also potential issues.[1]

  • Purification of stereoisomers: Stereoisomers often have very similar physical properties, making their separation by chromatography challenging.[2]

Q2: How can I improve the stereoselectivity of the C3-ketone reduction to obtain either the 3α- or 3β-hydroxyl isomer?

The outcome of the C3-ketone reduction is highly dependent on the choice of reducing agent and the steric environment of the ketone.

  • For 3α-hydroxy isomers (e.g., Androsterone): Bulky reducing agents that approach from the less hindered equatorial face (delivering a hydride to the axial position) are generally preferred.

  • For 3β-hydroxy isomers (e.g., Epiandrosterone): Less bulky reducing agents that can approach from the more hindered axial face (delivering a hydride to the equatorial position) are often used. Complex borohydrides are known to predominantly yield 3β-hydroxy isomers.[3]

Q3: I am observing multiple spots on my TLC plate after a reduction reaction. What are the likely side products?

Observing multiple spots on a TLC plate post-reaction can indicate several possibilities:

  • Unreacted starting material: The reaction may not have gone to completion.

  • Desired product: The intended this compound isomer.

  • Epimers: You may be seeing a mixture of the 3α- and 3β-hydroxy isomers. Additionally, epimerization at the C5 position can lead to the formation of the 5β-isomer.[1]

  • Over-reduction products: If other reducible functional groups are present, they may have also reacted.

  • Degradation products: Harsh reaction conditions can lead to the degradation of the steroid nucleus.[1]

Troubleshooting Guides

Issue 1: Low Yield in Stereoselective Reduction
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress closely using TLC. Consider extending the reaction time or adding a fresh portion of the reducing agent.
Degradation of Starting Material/Product Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Maintain the recommended reaction temperature to avoid degradation.[1]
Impure Starting Material Verify the purity of your starting ketone. Impurities can interfere with the reaction and lead to lower yields.[1]
Suboptimal Reducing Agent The chosen reducing agent may not be effective for the specific substrate. Consult the literature for reducing agents known to work well for similar steroid systems.
Issue 2: Poor Diastereoselectivity in C3-Ketone Reduction
Potential Cause Recommended Action
Incorrect Choice of Reducing Agent The steric bulk of the reducing agent is a key factor. For example, using K-Selectride can favor the formation of one isomer over another.[2] Research different reducing agents and their known selectivity for 3-keto steroids.
Reaction Temperature Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
Solvent Effects The solvent can influence the conformation of the steroid and the reactivity of the reducing agent. Experiment with different solvents to see if selectivity can be improved.
Presence of Neighboring Functional Groups Functional groups near the C3-ketone can influence the direction of hydride attack. Consider protecting interfering functional groups before the reduction step.

Experimental Protocols & Data

Table 1: Comparison of Stereoselective Reduction Methods for Androstane Derivatives
Starting Material Reducing Agent/Catalyst Product(s) Ratio/Yield Reference
17-substituted-androst-4-en-3-one derivativesNa₂S₂O₄/NaHCO₃5α-H-3-one as the main isomerEpiandrosterone synthesized in 4 steps with an overall yield of ~45%.[4]
17-spirocyclic ethylene (B1197577) ketal protected androst-4-en-3-oneCuCl/NaBH₄3α-hydroxy-5β-H isomersYield around 81%.[4]
(E)-triene precursor for intramolecular Diels-AlderN/A (Diels-Alder)A/B-trans and A/B-cis isomers for AndrosteroneRatios of 4:1 and 3.8:1 for A/B-trans to A/B-cis.[5]
3-oxo-5α-androst-1-enesComplex borohydridesMainly 3β-hydroxy isomersN/A[3]
α,β-unsaturated oxo steroidsK-Selectride or Pd/CVarious reduced isomersN/A[2]
Detailed Protocol: Synthesis of Epiandrosterone from Androst-4-en-3,17-dione (AD)

This protocol is based on a multi-step synthesis involving regio- and stereoselective reductions.[4]

  • Protection of the C17-ketone: The C17-ketone of AD is first protected to prevent its reduction in subsequent steps.

  • Regioselective Reduction of the C4-C5 double bond: The protected intermediate is then treated with Na₂S₂O₄/NaHCO₃ to regioselectively reduce the C=C double bond at the 4-position, yielding the 5α-H-3-one as the main isomer.

  • Stereoselective Reduction of the C3-ketone: The C3-ketone is then reduced to a hydroxyl group. The choice of reducing agent here will determine the stereochemical outcome (3α vs. 3β).

  • Deprotection of the C17-ketone: The protecting group at C17 is removed to yield epiandrosterone. The total yield for this four-step process is approximately 45%.[4]

Visualizations

Experimental Workflow: General Synthesis of this compound Isomers

G cluster_0 Starting Material Preparation cluster_1 Key Stereoselective Steps cluster_2 Final Product Isolation start Androstenedione (AD) or Dehydroepiandrosterone (DHEA) protection Protection of C17-ketone start->protection reduction_ab Reduction of A/B ring double bond (e.g., Catalytic Hydrogenation) protection->reduction_ab reduction_c3 Reduction of C3-ketone (Stereoselective) reduction_ab->reduction_c3 deprotection Deprotection of C17-ketone reduction_c3->deprotection purification Purification (e.g., Chromatography) deprotection->purification product Target this compound Isomer purification->product

Caption: A generalized workflow for the synthesis of this compound isomers.

Logical Diagram: Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed check_reagent Is the reducing agent appropriate for the desired stereoisomer? start->check_reagent check_temp Was the reaction temperature optimized? check_reagent->check_temp Yes action_reagent Consult literature for more selective reducing agents (e.g., bulky vs. non-bulky hydride donors). check_reagent->action_reagent No check_solvent Have different solvents been tested? check_temp->check_solvent Yes action_temp Try running the reaction at a lower temperature to favor the kinetic product. check_temp->action_temp No action_solvent Experiment with different solvents to alter substrate conformation and reagent reactivity. check_solvent->action_solvent No solution Improved Stereoselectivity check_solvent->solution Yes action_reagent->solution action_temp->solution action_solvent->solution

Caption: A decision tree for troubleshooting poor stereoselectivity in reduction reactions.

References

improving the resolution of Androstan-17-one peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Androstan-17-one Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the resolution of this compound peaks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak resolution in chromatography and why is it crucial for this compound analysis?

A1: Peak resolution (Rs) in chromatography is a measure of the separation between two adjacent peaks in a chromatogram.[1][2] It is crucial for accurate and reliable quantification of analytes. For this compound analysis, good resolution ensures that the peak is distinct from other steroids, metabolites, or impurities in the sample, which is essential for accurate identification and quantification.[3] Baseline resolution, where the detector signal returns to the baseline between peaks, is the ideal scenario.[3]

Q2: What are the common causes of poor peak resolution when analyzing steroids like this compound?

A2: Poor peak resolution for steroids can stem from several factors:

  • Inadequate Column Efficiency (N): This can be caused by using columns with larger particle sizes or shorter lengths.[1][2][4]

  • Poor Selectivity (α): This arises from suboptimal mobile phase composition or an inappropriate stationary phase that doesn't provide sufficient differential interaction with the analytes.[2][4][5]

  • Inappropriate Retention Factor (k'): If the analyte elutes too quickly, there is insufficient time for separation to occur.[2][4]

  • Peak Shape Issues: Problems like peak tailing or fronting can degrade resolution.[6][7][8][9]

Q3: What are peak tailing and peak fronting, and how do they affect the resolution of this compound?

A3:

  • Peak Tailing: This is when a peak is asymmetrical, with a broader second half.[7][8] It can be caused by strong interactions between the analyte and active sites on the stationary phase, or by issues like column overload.[6][10] Tailing can cause the this compound peak to merge with a closely eluting peak, making accurate integration and quantification difficult.

  • Peak Fronting: This is the inverse of tailing, where the first half of the peak is broader.[7][8] It is often a result of column overload or poor sample solubility.[6][8][10] Fronting can also lead to poor resolution and inaccurate quantification.

Q4: How can I quantitatively measure the peak shape of this compound?

A4: Peak shape can be quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[9]

  • Tailing Factor (Tf): Commonly used in the pharmaceutical industry, it's calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.[8][9]

  • Asymmetry Factor (As): Calculated at 10% of the peak height. Again, a value of 1.0 represents a symmetrical peak.[9] Most chromatography data systems can automatically calculate these values. A Tailing Factor greater than 2 often indicates a problem that needs to be addressed.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of this compound.

Q5: My this compound peak is co-eluting (overlapping) with another peak. What is my first step?

A5: The most effective way to resolve overlapping peaks is to optimize the selectivity (α) of your method.[2][5] This can be achieved by modifying the mobile phase or changing the stationary phase.[1][4]

Troubleshooting Workflow for Poor Resolution ```dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Poor Resolution (Co-eluting Peaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_method [label="Review Method Parameters\n(Mobile Phase, Stationary Phase, Temp, Flow Rate)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="Optimize Mobile Phase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_sp [label="Change Stationary Phase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Temp & Flow Rate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; good_resolution [label="Good Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_method; check_method -> optimize_mp [label="Easiest to change"]; optimize_mp -> change_sp [label="If resolution is still poor"]; change_sp -> optimize_conditions [label="For fine-tuning"]; optimize_mp -> good_resolution [label="Successful"]; change_sp -> good_resolution [label="Successful"]; optimize_conditions -> good_resolution [label="Successful"]; }

Caption: The three main factors affecting chromatographic resolution.

References

troubleshooting guide for Androstan-17-one stability testing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Androstan-17-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound, from sample preparation to analytical measurement.

Q1: My this compound sample shows significant degradation even under recommended storage conditions. What could be the cause?

A1: Unexpected degradation of this compound under recommended storage conditions (typically -20°C or below) is unusual but can occur due to several factors:

  • Improper Sample Handling: Ensure samples are thawed at room temperature and analyzed promptly. Repeated freeze-thaw cycles should be avoided as they can degrade the analyte. One study noted that up to 10 freeze-thaw cycles did not significantly impact a similar steroid, but this can be matrix-dependent.[1]

  • Contamination: The presence of oxidizing agents or other reactive species in the sample matrix or storage container can accelerate degradation. Ensure high-purity solvents and clean storage vials are used.

  • pH of the Matrix: Although generally stable, extreme pH conditions in the sample matrix could potentially lead to degradation over long-term storage. For long-term stability of steroids, a pH between 5 and 7 is often recommended.[2]

  • Light Exposure: While in solution, photostability can be a concern. Ensure samples are stored in amber vials or otherwise protected from light, especially during handling and analysis.

Q2: I am observing peak tailing for this compound during HPLC analysis. How can I resolve this?

A2: Peak tailing in HPLC is a common issue that can often be resolved by addressing the following:

  • Interaction with Active Silanols: The stationary phase of the HPLC column may have exposed silanol (B1196071) groups that can interact with the ketone group of this compound.

    • Solution: Use a high-purity silica-based column or an end-capped column. Adding a basic mobile phase additive like triethylamine (B128534) (TEA) can also help, though it may not be necessary with modern high-purity columns.[3]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization of silanol groups.

    • Solution: Decreasing the mobile phase pH can help suppress silanol ionization and reduce peak tailing.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[3]

  • Contaminated Guard Column/Column: Particulate matter or strongly retained compounds from the sample can cause peak tailing.

    • Solution: Replace the guard column. If the analytical column is contaminated, it may need to be flushed with a strong solvent or replaced.[4][5]

Q3: My retention times for this compound are drifting during my analytical run. What should I check?

A3: Retention time drift can compromise the reliability of your results. Here are the common causes and solutions:

  • Poor Temperature Control: Fluctuations in column temperature can cause retention times to shift. A rule of thumb is a 1-2% change in retention time for every 1°C change in temperature.[6]

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[5]

  • Incorrect Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.

    • Solution: Prepare fresh mobile phase and ensure the solvent reservoirs are covered. If using a gradient, check that the mixer is functioning correctly.[5]

  • Poor Column Equilibration: Insufficient equilibration time between injections or after a change in mobile phase can lead to drifting retention times.

    • Solution: Increase the column equilibration time. Purging the system with at least 20 column volumes of the new mobile phase is recommended when changing solvents.[5]

  • Changes in Flow Rate: Inconsistent flow from the pump will directly affect retention times.

    • Solution: Check and reset the pump flow rate. A liquid flow meter can be used for verification. Check for leaks in the pump seals or fittings.[5][7]

Q4: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks are extraneous peaks that can interfere with the quantification of your analyte.

  • Late Elution from Previous Injections: Strongly retained compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks.

    • Solution: Use a guard column to trap strongly retained compounds.[6] After each run, flush the column with a strong solvent to remove any remaining sample components.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or from system components can cause ghost peaks, especially in gradient runs.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. A ghost guard or trap can help remove highly absorptive compounds from the sample.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion or ghost peaks.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8][9]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[9][10]

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix the drug solution with 3% H2O2. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid drug substance and the drug solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the drug solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

5. Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.

6. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition. The goal is typically to achieve 5-20% degradation.

  • Identify and characterize any significant degradation products.

  • Ensure that the analytical method can separate the degradation products from the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products
Acid Hydrolysis0.1 N HCl24 hours60°C8%DP-1, DP-2
Base Hydrolysis0.1 N NaOH24 hours60°C12%DP-3
Oxidation3% H2O224 hoursRoom Temp15%Oxidized derivatives
Thermal (Solid)N/A48 hours80°C< 1%None
Thermal (Solution)N/A48 hours80°C3%Minor degradants
Photolytic (Solid)ICH Q1BN/AN/A< 1%None
Photolytic (Solution)ICH Q1BN/AN/A5%Photo-isomers

DP = Degradation Product

Table 2: Long-Term Stability Data for a Related Steroid (Androstenedione)

Storage DurationStorage TemperatureAnalyte ChangeReference
Up to 10.8 years-25°CInsignificant decrease[1]
4 days4°C-10.9% decrease[1]
4 days22°C-10.9% decrease[1]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Path cluster_causes Potential Causes cluster_solutions Solutions Issue Stability Issue (e.g., Degradation, Peak Tailing) Sample Sample Handling & Storage Issue->Sample Method Analytical Method (HPLC) Issue->Method System HPLC System Issue->System Storage_Cond Improper Storage (Temp, Light) Sample->Storage_Cond Freeze_Thaw Freeze-Thaw Cycles Sample->Freeze_Thaw Contamination Contamination Sample->Contamination Column_Issue Column Problems (Tailing, Clogging) Method->Column_Issue Mobile_Phase Mobile Phase (pH, Composition) Method->Mobile_Phase Flow_Rate Flow Rate Fluctuations System->Flow_Rate Leaks System Leaks System->Leaks Store_Properly Verify Storage Conditions Storage_Cond->Store_Properly Aliquot Aliquot Samples Freeze_Thaw->Aliquot Use_Clean Use High-Purity Materials Contamination->Use_Clean Optimize_Method Optimize HPLC Method Column_Issue->Optimize_Method Mobile_Phase->Optimize_Method System_Maint Perform System Maintenance Flow_Rate->System_Maint Leaks->System_Maint Equilibrate Ensure System Equilibration Optimize_Method->Equilibrate

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Samples Prepare Stressed Samples (100 µg/mL) Prep_Stock->Prep_Samples Acid Acid Hydrolysis Prep_Samples->Acid Base Base Hydrolysis Prep_Samples->Base Oxidation Oxidation Prep_Samples->Oxidation Thermal Thermal Prep_Samples->Thermal Photo Photolytic Prep_Samples->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data_Eval Data Evaluation HPLC->Data_Eval

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Androstan-17-one and Androsterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological effects of Androstan-17-one and its more widely studied counterpart, androsterone (B159326). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for those in the fields of endocrinology, pharmacology, and drug development.

Introduction to this compound and Androsterone

This compound and androsterone are both steroid hormones belonging to the androstane (B1237026) family. While structurally similar, the presence of a hydroxyl group at the C-3 position in androsterone significantly influences its biological activity compared to this compound. Androsterone is a well-characterized metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), possessing weak androgenic and neurosteroidal properties. In contrast, this compound, particularly its 5α-isomer, is less studied as an active hormone and is often considered a metabolic intermediate. This comparison will delve into their distinct biological roles, supported by available scientific data.

Chemical Structures

The fundamental difference between the two molecules lies in the functional group at the 3-position of the steroid nucleus.

  • This compound: This molecule has a ketone group at the C-17 position and lacks a hydroxyl group at the C-3 position. The most common isomer is 5α-androstan-17-one.

  • Androsterone: Chemically known as 3α-hydroxy-5α-androstan-17-one, this molecule features a hydroxyl group in the alpha position at C-3 and a ketone group at C-17.[1]

Comparative Biological Effects: A Data-Driven Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of this compound (represented by its isomers where data is available) and androsterone.

Parameter5α-Androst-1-ene-3,17-dione (1-AD)AndrosteroneDihydrotestosterone (DHT) (Reference)
Androgenic Activity (Yeast Androgen Assay)
EC504 x 10⁻⁹ MData not available6 x 10⁻¹⁰ M
Relative Androgenic Potency ~1/10th of DHT~1/7th of TestosteroneHigh

Table 1: Comparative Androgenic Activity. Note: Data for 5α-androst-1-ene-3,17-dione is used as a proxy for this compound due to the limited availability of direct data for the latter. The yeast androgen assay measures the ability of a compound to activate the androgen receptor.

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism of action for androgens is through binding to and activating the androgen receptor (AR), a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Androsterone) AR Androgen Receptor (AR) - HSP Complex Androgen->AR Binding AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Bio_effects Biological Effects (e.g., masculinization) Protein->Bio_effects

Androgen Receptor Signaling Pathway

Androsterone is known to be a weak agonist of the androgen receptor.[2] While direct binding data for 5α-androstan-17-one is scarce, its precursor, 5α-androst-1-ene-3,17-dione, has been shown to possess androgenic activity, suggesting that this compound itself may have some affinity for the AR, albeit likely weak.[3]

Metabolism

The metabolic pathways of these two steroids are interconnected and central to understanding their biological roles.

Androsterone Metabolism

Androsterone is a key metabolite of testosterone and DHT.[1] It is formed through the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase.[1] Androsterone itself can be further metabolized, primarily through conjugation (sulfation and glucuronidation) for excretion in the urine.

Androsterone Metabolism Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Androsterone Androsterone DHT->Androsterone 3α-HSD Androstenedione Androstenedione Androstanedione 5α-Androstanedione Androstenedione->Androstanedione 5α-reductase Androstanedione->Androsterone 3α-HSD Androsterone_conj Androsterone Glucuronide/Sulfate (Urinary Excretion) Androsterone->Androsterone_conj UGT/SULT

Metabolic Pathway of Androsterone
This compound Metabolism

5α-androstan-17-one is a metabolite of 5α-androstane. Its metabolic fate is not as well-documented as that of androsterone. It is likely a substrate for hydroxysteroid dehydrogenases, which could convert it to various androstanediols. The conversion of a 5α-steroid to metabolites with a 5β-configuration has also been unexpectedly observed in some studies, indicating complex metabolic pathways.[4]

Other Biological Activities

Beyond its role as a weak androgen, androsterone is also recognized as a neurosteroid. It acts as a positive allosteric modulator of the GABA-A receptor, which can result in anticonvulsant and anxiolytic effects.[1] The neurosteroidal activity of this compound has not been extensively studied.

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This is a competitive binding assay where a radiolabeled androgen (e.g., [³H]-DHT) competes with the unlabeled test compound for binding to a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Workflow:

AR Binding Assay Workflow Start Start Prepare_reagents Prepare Reagents: - AR Source - Radiolabeled Ligand - Test Compound Dilutions Start->Prepare_reagents Incubate Incubate AR, Radiolabeled Ligand, and Test Compound Prepare_reagents->Incubate Separate Separate Bound and Free Ligand (e.g., charcoal-dextran) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Workflow for Androgen Receptor Binding Assay
Hershberger Bioassay

Objective: To assess the in vivo androgenic and anti-androgenic activity of a substance.

Principle: This assay uses castrated male rats, in which the androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) regress. The ability of a test substance to increase the weight of these tissues indicates androgenic activity. To test for anti-androgenic activity, the substance is co-administered with a known androgen (e.g., testosterone propionate), and a decrease in the expected tissue weight gain indicates antagonism.

Detailed Protocol: A standardized protocol for the Hershberger bioassay is provided by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 441.[5]

In Vitro Metabolism Assay Using Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of a test compound.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound and the appearance of metabolites over time are monitored, typically by LC-MS/MS.

Detailed Protocol: General protocols involve incubating the test compound with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic reactions) and analyzing samples at various time points.[1][6]

Conclusion

References

Androstan-17-one vs. Testosterone: A Comparative Guide to Androgen Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Androgen Receptor Binding Affinity

The binding affinity of androgens to the androgen receptor is a key determinant of their biological potency. This affinity is typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA). Lower Kd and IC50 values indicate higher binding affinity.

While specific binding data for Androstan-17-one is unavailable, extensive research has characterized the binding of testosterone (B1683101) and DHT to the androgen receptor. DHT consistently demonstrates a higher affinity for the AR compared to testosterone.[1][2]

CompoundChemical StructureDissociation Constant (Kd) for Human ARRelative Binding Affinity (RBA)
Testosterone 17β-hydroxy-androst-4-en-3-one0.4 to 1.0 nM[1]7% (relative to THG)[3]
5α-Dihydrotestosterone (DHT) 17β-hydroxy-5α-androstan-3-one0.25 to 0.5 nM[1]58% (relative to THG)[3]

Table 1: Comparative binding affinities of Testosterone and 5α-Dihydrotestosterone (DHT) to the human androgen receptor. The significant increase in binding affinity of DHT compared to testosterone highlights the importance of the steroid's three-dimensional structure and the orientation of its functional groups.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of androgen receptor binding affinity is commonly achieved through competitive radioligand binding assays. This in vitro technique measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor.

Principle of the Assay

A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone) is incubated with a source of androgen receptors (e.g., prostate cancer cell lysates or recombinant AR protein). In the presence of an unlabeled competing ligand (the test compound), the amount of radiolabeled ligand bound to the receptor decreases in a dose-dependent manner. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can be used to calculate the inhibition constant (Ki), a measure of binding affinity.

Detailed Methodology
  • Preparation of Androgen Receptor Source:

    • Prostate cancer cell lines (e.g., LNCaP) rich in androgen receptors are cultured and harvested.

    • Cells are lysed, and the cytosolic fraction containing the androgen receptor is isolated by centrifugation. Alternatively, purified recombinant androgen receptor protein can be used.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Contain the androgen receptor preparation and the radiolabeled androgen (e.g., [³H]-DHT).

    • Non-specific Binding Wells: Contain the androgen receptor, the radiolabeled androgen, and a high concentration of an unlabeled, high-affinity androgen (e.g., unlabeled DHT) to saturate the receptors and determine the level of non-specific binding.

    • Test Compound Wells: Contain the androgen receptor, the radiolabeled androgen, and serial dilutions of the test compound (e.g., this compound or testosterone).

  • Incubation:

    • The plate is incubated, typically at 4°C for 18-24 hours, to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption, gel filtration, or filtration through glass fiber filters. The charcoal method involves adding a charcoal slurry that adsorbs unbound radioligand, followed by centrifugation to pellet the charcoal.

  • Detection and Data Analysis:

    • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a dose-response curve.

    • The IC50 value is determined from this curve.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Androgen Receptor Signaling Pathway

The binding of an androgen to the androgen receptor initiates a cascade of events that ultimately leads to changes in gene expression.

  • Ligand Binding: In the absence of an androgen, the androgen receptor (AR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of an androgen, such as testosterone or DHT, to the ligand-binding domain (LBD) of the AR induces a conformational change.[4]

  • HSP Dissociation and Dimerization: This conformational change causes the dissociation of the HSPs. The ligand-bound AR molecules then form homodimers.[4]

  • Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.

  • DNA Binding: In the nucleus, the DNA-binding domain (DBD) of the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Gene Transcription: The AR then recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, leading to the synthesis of new proteins and subsequent physiological effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer HSP Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Recruits Co-activators Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis mRNA Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Leads to

Caption: Androgen receptor signaling pathway.

References

Cross-Reactivity of Androstan-17-one in Steroid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of steroid hormones is paramount in numerous fields of research and clinical practice. Immunoassays, while offering a convenient and high-throughput method for steroid analysis, are susceptible to cross-reactivity from structurally similar endogenous and exogenous compounds. This guide provides a comparative overview of the cross-reactivity of Androstan-17-one, a significant androgen metabolite, in immunoassays for other key steroid hormones. Understanding this cross-reactivity is crucial for the accurate interpretation of immunoassay results and for making informed decisions in research and drug development.

Data Presentation: Cross-Reactivity of this compound and Related Androstane (B1237026) Compounds

The following table summarizes the available data on the cross-reactivity of this compound and structurally similar androstane compounds in commercially available immunoassays for key steroid hormones. It is important to note that specific cross-reactivity data for this compound is not always readily available in published literature and may vary between different assay manufacturers and methodologies. The data presented for related compounds can serve as a valuable reference point for potential interference.

Target Steroid ImmunoassayCross-ReactantManufacturer/AssayCross-Reactivity (%)
Testosterone AndrostenedioneRoche Elecsys Testosterone II0.6[1]
Androsterone sulfateRoche Elecsys Testosterone II<0.05[1]
5α-DihydrotestosteroneLIAISON®≤2.37[2]
5α-Androstane-3β,17β-diolLIAISON®≤0.81[2]
Progesterone AndrostenedioneRoche Elecsys Progesterone II<0.05[1]
5α-Pregnan-3,20-dioneRoche Elecsys Progesterone II1.8[1]
Dihydrotestosterone (DHT) TestosteroneCommercial EIA18-99[3]

Note: The cross-reactivity of a compound can be influenced by its concentration and the specific characteristics of the antibody used in the immunoassay. Researchers are strongly encouraged to validate the specificity of their chosen immunoassay with the compounds of interest under their specific experimental conditions.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A generalized protocol for assessing the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) is provided below.

Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay

1. Principle:

In a competitive immunoassay, a known amount of labeled steroid (conjugate) competes with the unlabeled steroid in the sample or standard for a limited number of antibody binding sites. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of unlabeled steroid. Cross-reactivity is determined by comparing the concentration of the cross-reacting compound required to displace 50% of the labeled steroid to the concentration of the target steroid required for the same level of displacement.

2. Materials:

  • Microtiter plate pre-coated with a specific antibody against the target steroid.

  • Target steroid standard of known concentration.

  • This compound (or other potential cross-reactant) of known concentration.

  • Enzyme-labeled steroid conjugate (e.g., HRP-labeled testosterone).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

3. Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the target steroid standard in the assay buffer to create a standard curve.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Incubation:

    • Add a fixed amount of the enzyme-labeled steroid conjugate to each well of the microtiter plate.

    • Add the prepared standards and this compound dilutions to their respective wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

4. Calculation of Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Target Steroid at 50% Displacement / Concentration of Cross-Reactant at 50% Displacement) x 100

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the underlying principles of competitive immunoassays, the following diagrams are provided.

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard Prepare Target Steroid Standards Incubation Add Standards, Cross-Reactant, & Conjugate to Wells. Incubate. Standard->Incubation CrossReactant Prepare this compound (Cross-Reactant) Dilutions CrossReactant->Incubation Conjugate Prepare Enzyme-Labeled Steroid Conjugate Conjugate->Incubation Plate Antibody-Coated Microtiter Plate Plate->Incubation Washing Wash to Remove Unbound Reagents Incubation->Washing Substrate Add Substrate & Incubate for Color Development Washing->Substrate Stop Add Stop Solution Substrate->Stop Read Measure Absorbance Stop->Read Calculate Calculate % Cross-Reactivity Read->Calculate

Caption: Experimental workflow for determining cross-reactivity in a competitive immunoassay.

Competitive_Binding_Principle cluster_high_target High Target Steroid Concentration cluster_low_target Low Target Steroid Concentration Ab1 Antibody Target1 Target Steroid Target1->Ab1 Binds Cross1 Androstan- 17-one Conj1 Labeled Steroid Conj1->Ab1 Blocked Ab2 Antibody Target2 Target Steroid Target2->Ab2 Minimal Binding Cross2 Androstan- 17-one Conj2 Labeled Steroid Conj2->Ab2 Binds

Caption: Principle of competitive binding in an immunoassay.

References

Unveiling the Potency Landscape of Androstan-17-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency of Androstan-17-one derivatives is critical for advancing therapeutic strategies targeting androgen-related pathways. This guide provides an objective comparison of various derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

This compound derivatives represent a diverse class of steroids with a wide spectrum of biological activities, ranging from androgenic and anabolic to antiandrogenic and enzyme-inhibitory effects. Their therapeutic potential is actively being explored for conditions such as prostate cancer, benign prostatic hyperplasia, and sarcopenia. The potency of these derivatives is intricately linked to their structural modifications, which influence their interaction with target proteins like the androgen receptor (AR) and steroidogenic enzymes. This guide synthesizes data from multiple studies to offer a clear comparative overview.

Comparative Potency of this compound Derivatives

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. These values indicate the concentration of a compound required to elicit a 50% response, with lower values signifying higher potency. The following tables summarize the reported potencies of several derivatives across different biological activities.

Antiandrogenic Activity

Antiandrogens are compounds that inhibit the biological effects of androgens. They are crucial in the treatment of prostate cancer. The potency of several this compound derivatives as antiandrogens has been evaluated through their ability to inhibit androgen-induced cellular responses.

DerivativeAssay SystemIC50 ValueReference CompoundIC50 Value (Reference)
SeviteronelAndrogen-mediated luciferase expression1.00 x 10⁻⁵ MEnzalutamide3.66 x 10⁻⁷ M
GaleteroneAndrogen-mediated luciferase expression7.65 x 10⁻⁷ MEnzalutamide3.66 x 10⁻⁷ M
AbirateroneAndrogen-mediated luciferase expression9.42 x 10⁻⁶ MEnzalutamide3.66 x 10⁻⁷ M
BicalutamideCompetition Binding (LNCaP cells)160 nMEnzalutamide21.4 nM
DarolutamideAR luciferase reporter gene assay26 nMEnzalutamide26 nM
ApalutamideAR luciferase reporter gene assay200 nMEnzalutamide26 nM

Table 1: Comparative IC50 values of various antiandrogenic compounds in different assay systems.[1][2]

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-HSD3 is a key enzyme in the biosynthesis of testosterone (B1683101).[3][4] Inhibitors of this enzyme are being investigated as potential treatments for androgen-dependent diseases.[3][4]

DerivativeAssay SystemIC50 Value
3β-hexyl-ADTIntact HEK-293 cells~1 µM
3β-cyclohexylethyl-ADTIntact HEK-293 cells~1 µM
3β-phenylethyl-ADTIntact HEK-293 cells~1 µM
3β-phenyl-ADTIntact HEK-293 cells~1 µM
3β-phenylmethyl-ADTIntact HEK-293 cells~1 µM
Androsterone derivative 15bIntact HEK-293 cells6 nM
Androsterone derivative 17Shionogi AR+ cells35 ± 6 nM
Androsterone derivative 15Shionogi AR+ cells57 ± 13 nM
Androsterone derivative 18Shionogi AR+ cells80 ± 18 nM
Androsterone derivative 16Shionogi AR+ cells85 ± 9 nM
RM-532-105Homogenized HEK-293 cells26 nM
RM-532-105Whole HEK-293 cells5 nM

Table 2: Inhibitory potency (IC50) of various Androsterone derivatives against 17β-HSD3.[3][4][5][6][7]

Androgen Receptor Binding Affinity

The binding affinity of a compound to the androgen receptor is a primary determinant of its androgenic or antiandrogenic potential. This is often assessed through competitive binding assays.

DerivativeAssay SystemIC50 Value
Dihydrotestosterone (DHT)Hamster prostate cytosol3.2 nM
Cyproterone acetateHamster prostate cytosol4.4 nM
Seviteronel[³H]-R1881 displacement4.86 x 10⁻⁶ M
Galeterone[³H]-R1881 displacement5.46 x 10⁻⁷ M
Abiraterone[³H]-R1881 displacement7.60 x 10⁻⁶ M
Enzalutamide[³H]-R1881 displacement4.21 x 10⁻⁷ M
Bicalutamide[³H]-R1881 displacement1.31 x 10⁻⁶ M
Hydroxyflutamide[³H]-R1881 displacement2.07 x 10⁻⁷ M

Table 3: Comparative androgen receptor binding affinities (IC50) of various steroidal compounds.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine the potency of this compound derivatives.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.[9][10]

  • Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from a suitable tissue source, such as rat ventral prostates, or recombinant human androgen receptor can be used.[9][10]

  • Ligand and Test Compound Preparation: A radiolabeled ligand, such as [³H]-Mibolerone or [³H]-R1881, is used.[9] Test compounds are serially diluted to a range of concentrations.

  • Incubation: The receptor preparation is incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound or a known unlabeled androgen for non-specific binding determination.[9] Incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: The bound and free radioligand are separated using methods such as hydroxyapatite (B223615) slurry precipitation or dextran-coated charcoal.[9][10]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.[9]

Androgen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.[11][12][13]

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-1, VCaP, or engineered cell lines) is cultured.[11][14] The cells are transfected with an androgen receptor expression vector (if not endogenously expressed) and a reporter plasmid containing an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[12][13] Stable cell lines expressing both constructs can also be used for higher consistency.[12]

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound. For assessing antagonist activity, cells are co-treated with a known androgen receptor agonist (e.g., DHT or R1881).[12]

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Reporter Gene Measurement: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorometer or flow cytometry.

  • Data Analysis: The EC50 value for agonists (concentration for 50% maximal activation) or the IC50 value for antagonists (concentration for 50% inhibition of agonist-induced activity) is calculated from dose-response curves.

Hershberger Bioassay

The Hershberger bioassay is an in vivo assay used to assess the androgenic or antiandrogenic activity of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[15][16][17][18][19]

  • Animal Model: Immature, castrated male rats are used as the animal model.[15]

  • Dosing:

    • Androgenic Activity: The test substance is administered daily for 10 consecutive days. A vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate) are included.[18]

    • Antiandrogenic Activity: The test substance is co-administered daily with a reference androgen for 10 consecutive days. A control group receiving only the reference androgen is included.[17]

  • Necropsy and Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[15][16]

  • Data Analysis: The weights of the tissues from the treated groups are statistically compared to the respective control groups. A significant increase in tissue weight indicates androgenic activity, while a significant decrease in the weight of tissues in the antiandrogen protocol indicates antiandrogenic activity.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the comparative analysis.

Androgen_Receptor_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds AR_Androgen_complex AR-Androgen Complex AR_cytoplasm->AR_Androgen_complex Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR_cytoplasm Bound AR_dimer AR Dimerization AR_Androgen_complex->AR_dimer Translocates to Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Nucleus Nucleus Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Effects mRNA->Protein

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental_Workflow_AR_Binding_Assay start Start prep_receptor Prepare Androgen Receptor Source start->prep_receptor prep_ligand Prepare Radiolabeled Ligand & Test Compounds start->prep_ligand incubation Incubate Receptor, Ligand, & Test Compound prep_receptor->incubation prep_ligand->incubation separation Separate Bound & Free Ligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Calculate Specific Binding & Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Androstan-17-one in Doping Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of Androstan-17-one and its metabolites is a critical aspect of anti-doping programs. The choice of analytical methodology and the rigor of its validation are paramount to ensure the integrity of results. This guide provides a comparative overview of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the performance characteristics of these methods, supported by experimental data, and provide detailed protocols to aid in the selection and implementation of the most suitable approach for your laboratory.

Performance Snapshot: GC-MS vs. LC-MS/MS for this compound and its Analogs

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for this compound Analogs

Analyte/MetaboliteLimit of Detection (LOD)MethodReference
Androst-4-ene-3,6,17-trione (B20797)5-10 ng/mLGC-MS[1]
Metenolone Metabolite (1β-methyl-5α-androstan-17-one-3ζ-sulfate)Not specified (long detection window)GC-CI-MS/MS[2]
Various Androgenic Steroid Metabolites0.3 ng/mLGC-MS/MS[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for this compound Analogs

Analyte/MetaboliteLimit of Quantification (LOQ) / Detection Capability (CCβ)MethodReference
Androst-4-ene-3,6,17-trione5 ng/mL (LOQ)LC/MS[4]
Various Androgenic Steroids0.17-0.29 µg/L (CCβ)LC-MS/MS[5]
Unconjugated Anabolic Androgenic Steroids≤1.5 ng/mL (LOQ)LC-MS/MS[6]

Delving Deeper: Experimental Protocols

The validity of analytical results is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for both GC-MS and LC-MS/MS analysis of this compound and its analogs, based on established practices in doping control laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical workflow for the analysis of this compound metabolites in urine.

1. Sample Preparation:

  • Hydrolysis: To a 2 mL urine sample, add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave glucuronide conjugates.

  • Extraction: After cooling to room temperature, adjust the pH to 9-10 with sodium carbonate. Add 5 mL of diethyl ether and vortex for 5 minutes. Centrifuge at 3000 rpm for 5 minutes. Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 5°C/min, then ramp to 310°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general procedure for the direct analysis of this compound and its metabolites in urine.

1. Sample Preparation:

  • Dilution: Dilute 1 mL of urine with 1 mL of a mixture of methanol (B129727) and zinc sulfate (B86663) (1:1, v/v) to precipitate proteins.[7]

  • Centrifugation: Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[7]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the target analytes.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation_Prep Evaporation Extraction->Evaporation_Prep Derivatization Derivatization (TMS) Evaporation_Prep->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition & Processing GC_MS->Data Result Result Data->Result

Figure 1. General workflow for the GC-MS analysis of this compound metabolites.

LC_MS_MS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Urine_LC Urine Sample Dilution Dilution & Protein Precipitation Urine_LC->Dilution Centrifugation Centrifugation Dilution->Centrifugation Evaporation_Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS Data_LC Data Acquisition & Processing LC_MS_MS->Data_LC Result_LC Result Data_LC->Result_LC

Figure 2. General workflow for the LC-MS/MS analysis of this compound metabolites.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the detection of this compound and its metabolites in doping control. GC-MS, a well-established method, often requires derivatization but provides excellent chromatographic resolution and robust libraries for compound identification. In contrast, LC-MS/MS offers the advantage of direct analysis of conjugated and unconjugated steroids with high sensitivity and specificity, often with simpler sample preparation.

The choice between these methods will depend on the specific requirements of the laboratory, including the desired level of sensitivity, the available instrumentation, and the need for high-throughput analysis. Regardless of the chosen technique, a thorough method validation in accordance with the World Anti-Doping Agency (WADA) International Standard for Laboratories is mandatory to ensure the defensibility of analytical findings. This guide serves as a foundational resource to aid in this critical process.

References

Unveiling the Metabolic Fate: A Comparative Guide to the Stability of Androstan-17-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of therapeutic candidates is paramount. This guide provides a comparative analysis of the metabolic stability of Androstan-17-one and its structurally related analogs, offering insights supported by experimental data. The information presented herein is intended to facilitate informed decisions in the early stages of drug discovery and development.

The metabolic endurance of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen. This compound and its derivatives, a class of synthetic androgens, are subject to extensive metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. Variations in their chemical structure can significantly impact their susceptibility to these metabolic processes, thereby altering their stability and duration of action.

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound and a selection of its analogs. The data, derived from studies using human liver microsomes, provides a basis for comparing the intrinsic clearance and half-life of these compounds. It is important to note that direct comparative studies are limited, and data has been compiled from individual research efforts. Experimental conditions can vary between studies, which may affect direct comparability.

CompoundStructureIn Vitro SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Key Metabolites
This compound Human Liver MicrosomesData Not AvailableData Not AvailableHydroxylated derivatives
1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one)Human Liver MicrosomesData Not AvailableData Not AvailableData Not Available
Drostanolone (B1670957) (2α-methyl-5α-androstan-17β-ol-3-one)Human UrineNot ApplicableNot Applicable3α-hydroxy-2α-methyl-5α-androstan-17-one[1]
Epistane (2α,3α-epithio-17α-methyl-5α-androstan-17β-ol)In vivo estimation~720 (12 hours)Data Not AvailableData Not Available
Prostanozol ([2][3]oxazolo[4',5':2,3]-5α-androstan-17β-ol)Human Liver MicrosomesData Not AvailableData Not AvailableHydroxylated and ketone-formed metabolites[2]
Androstane (B1237026) analog 6a trans/cis junction of C/D ringsRat Liver Microsomes>60 (29.4% remaining after 60 min)LowData Not Available[4]
Androstane analog 6b cis/trans junction of A/B ringsRat Liver Microsomes>60 (16.6% remaining after 60 min)ModerateData Not Available[4]

Data Not Available indicates that despite a thorough literature search, no quantitative in vitro metabolic stability data for this specific analog could be located.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are crucial. Below are representative protocols for in vitro metabolic stability assays commonly employed for steroidal compounds.

Human Liver Microsomal Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[3][5] This system is enriched with Phase I metabolic enzymes, particularly cytochrome P450s.[5]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard solution

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared by combining the HLM, phosphate buffer, and the test compound at a final concentration (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.

  • Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, typically acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium

  • Test compound stock solution

  • Acetonitrile

  • Internal standard solution

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in culture medium. Cell viability is assessed.

  • Incubation: A suspension of hepatocytes is incubated with the test compound at a final concentration (e.g., 1 µM) at 37°C in a shaking water bath or incubator.

  • Sampling: Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: The reaction is stopped by adding cold acetonitrile to each aliquot.

  • Sample Processing: The samples are centrifuged to pellet cell debris and precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Signaling Pathway and Experimental Workflow

The biological effects of this compound and its analogs are primarily mediated through their interaction with the androgen receptor (AR). Understanding this signaling pathway is crucial for contextualizing the importance of metabolic stability, as the duration of receptor activation is dependent on the compound's persistence.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound analog) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

The diagram below illustrates a typical experimental workflow for assessing the metabolic stability of a compound using human liver microsomes.

MetabolicStabilityWorkflow Start Start: Test Compound Stock Solution Prepare_Mix Prepare Incubation Mixture: - Human Liver Microsomes - Buffer (pH 7.4) - Test Compound Start->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Initiate Initiate Reaction: Add NADPH Regenerating System Pre_Incubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction: Add Cold Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint Analyze->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: Experimental Workflow for Microsomal Stability Assay.

References

A Head-to-Head Comparison of Androstan-17-one Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of steroid scaffolds is a critical aspect of developing novel therapeutics. Androstan-17-one, a key intermediate in the synthesis of various bioactive steroids, can be prepared through several synthetic routes. This guide provides a detailed head-to-head comparison of two prominent methods: the Oppenauer oxidation of epiandrosterone (B191177) and the catalytic hydrogenation of androst-4-ene-3,17-dione. This analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, purity, and reaction conditions.

At a Glance: Comparison of Synthesis Methods

ParameterOppenauer Oxidation of EpiandrosteroneCatalytic Hydrogenation of Androst-4-ene-3,17-dione
Starting Material EpiandrosteroneAndrost-4-ene-3,17-dione
Key Transformation Oxidation of a secondary alcohol to a ketoneReduction of a carbon-carbon double bond
Typical Reagents Aluminum isopropoxide, acetone (B3395972)H₂, Palladium on carbon (Pd/C) or Raney Nickel
Reported Yield ~85-95%~90%
Stereoselectivity HighHigh (yields the 5α-isomer)
Reaction Conditions Refluxing solvent (e.g., toluene (B28343), acetone)Elevated pressure and temperature
Primary Advantages Mild, selective oxidation of secondary alcohols.High yield, industrially scalable.
Primary Disadvantages Requires stoichiometric amounts of aluminum alkoxide.Requires specialized high-pressure equipment.

Method 1: Oppenauer Oxidation of Epiandrosterone

The Oppenauer oxidation is a classic and reliable method for the selective oxidation of secondary alcohols to ketones. In the synthesis of this compound, this method utilizes epiandrosterone (3β-hydroxy-5α-androstan-17-one) as the starting material. The reaction is typically carried out using an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst and a ketone, commonly acetone, as the hydride acceptor. The equilibrium of the reaction is driven towards the product by using a large excess of the hydride acceptor.

Experimental Protocol:

A solution of epiandrosterone (1 g) in a suitable solvent such as toluene or acetone is treated with aluminum isopropoxide (1.5 to 2 equivalents). The mixture is heated to reflux for a period of 1 to 3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and quenched by the addition of dilute acid. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography to afford 5α-androstan-17-one.

Signaling Pathway Diagram:

Oppenauer_Oxidation Epiandrosterone Epiandrosterone (3β-hydroxy-5α-androstan-17-one) Intermediate Aluminum-Steroid-Alkoxide Intermediate Epiandrosterone->Intermediate + Al(O-i-Pr)₃ Al_isopropoxide Aluminum isopropoxide Acetone Acetone (Hydride Acceptor) Androstan_17_one 5α-Androstan-17-one Intermediate->Androstan_17_one + Acetone - Isopropanol Isopropanol Isopropanol

Caption: Oppenauer oxidation of epiandrosterone to 5α-androstan-17-one.

Method 2: Catalytic Hydrogenation of Androst-4-ene-3,17-dione

Catalytic hydrogenation is a widely used industrial method for the reduction of carbon-carbon double bonds. In the context of this compound synthesis, androst-4-ene-3,17-dione is used as the starting material. The goal is the selective reduction of the C4-C5 double bond to yield the desired 5α-androstane skeleton, without affecting the ketone groups at C3 and C17. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The stereochemical outcome is predominantly the formation of the thermodynamically more stable 5α-isomer.

Experimental Protocol:

Androst-4-ene-3,17-dione (1 g) is dissolved in an appropriate solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of 5% or 10% Palladium on carbon (typically 5-10% by weight of the substrate) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere in a high-pressure reactor (e.g., a Parr hydrogenator) at a pressure of 50-100 psi and a temperature of 50-80 °C. The reaction is monitored by the uptake of hydrogen. After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization to yield 5α-androstane-3,17-dione. Subsequent selective reduction of the 3-keto group, for instance using sodium borohydride, followed by oxidation of the resulting 3-hydroxy group would be necessary to arrive at 5α-androstan-17-one.

Experimental Workflow Diagram:

Catalytic_Hydrogenation Start Androst-4-ene-3,17-dione Hydrogenation Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Start->Hydrogenation Product1 5α-Androstane-3,17-dione Hydrogenation->Product1 Reduction Selective Reduction (e.g., NaBH₄) Product1->Reduction Intermediate 3-hydroxy-5α-androstan-17-one Reduction->Intermediate Oxidation Oxidation (e.g., PCC or Swern) Intermediate->Oxidation FinalProduct 5α-Androstan-17-one Oxidation->FinalProduct

Caption: Multi-step synthesis of 5α-androstan-17-one via catalytic hydrogenation.

Conclusion

Both the Oppenauer oxidation of epiandrosterone and the catalytic hydrogenation of androst-4-ene-3,17-dione represent viable and high-yielding methods for the synthesis of this compound. The choice between these two methods will largely depend on the available starting materials, equipment, and the desired scale of the synthesis.

The Oppenauer oxidation offers a milder, more direct route from a 3-hydroxy precursor and avoids the need for high-pressure equipment, making it well-suited for laboratory-scale synthesis. In contrast, the catalytic hydrogenation of androst-4-ene-3,17-dione, while requiring specialized equipment, is a robust and highly scalable process, making it the preferred method for industrial production. The multi-step nature of the hydrogenation route, however, may result in a lower overall yield compared to the more direct oxidation approach. Researchers and process chemists should carefully consider these factors when selecting the optimal synthetic strategy for their specific needs.

Evaluating the Specificity of Antibodies for Androstan-17-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Androstan-17-one and its derivatives are critical in various research fields, including endocrinology, oncology, and pharmacology. The specificity of the primary antibody is the most crucial factor for reliable results in immunoassays. This guide provides a comparative overview of commercially available antibodies, focusing on their specificity for this compound and related androgens. Experimental data, primarily from enzyme-linked immunosorbent assays (ELISA), is presented to aid researchers in selecting the most suitable antibody for their specific needs.

Antibody Specificity Comparison

The cross-reactivity of an antibody to structurally related molecules is a key determinant of its specificity. An ideal antibody for this compound would exhibit high affinity for the target molecule and minimal cross-reactivity with other endogenous steroids. Below are tables summarizing the cross-reactivity data for two example antibodies. It is important to note that comprehensive cross-reactivity data is not always readily available from all manufacturers, and researchers are encouraged to request this information directly from vendors.

Table 1: Cross-Reactivity of a Commercial Testosterone ELISA Kit

This table presents the cross-reactivity of a commercially available Testosterone ELISA kit, which can be used to infer the specificity for the this compound backbone.

CompoundCross-Reactivity (%)
Testosterone100
19-Nortestosterone6.6
Dihydrotestosterone (B1667394) (DHT)2.2
Androstenedione1.5
Epi-Testosterone0.4
Progesterone< 0.1
Cortisol< 0.1
Estradiol< 0.1

Data sourced from a representative commercial Testosterone ELISA kit datasheet.

Table 2: Cross-Reactivity of a Group-Specific Anti-Androgen Monoclonal Antibody (Clone 4D12)

This table shows the cross-reactivity of a monoclonal antibody developed for the broad detection of androgens. This type of antibody can be useful for screening purposes.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Methyltestosterone0.3100
Testosterone1.618.8
19-Nortestosterone2.213.6
Trenbolone4.46.8
Estradiol>1000<0.03
Progesterone>1000<0.03

Data adapted from a research publication on the development of a broad-spectrum androgen immunoassay.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for common immunoassays used to assess antibody specificity for small molecules like this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Small Molecule Detection

This protocol describes a competitive ELISA, a common format for detecting small molecules like steroids.

  • Coating: Dilute the capture antibody (e.g., anti-Androstan-17-one) to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Prepare standards of this compound and your samples. In separate tubes, mix 50 µL of the standard or sample with 50 µL of a fixed concentration of enzyme-conjugated this compound (the competitor). Add 100 µL of this mixture to the corresponding wells of the plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Western Blot Protocol for Steroid-Protein Conjugates

While Western blotting is not typically used to detect free small molecules, it can be employed to assess the specificity of an antibody against a steroid that has been conjugated to a carrier protein.

  • Sample Preparation: Prepare protein lysates from cells or tissues of interest. For a positive control, use the steroid-protein conjugate used for immunization.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight of the steroid-protein conjugate indicates antibody binding.

Immunohistochemistry (IHC) Protocol for Androgen Detection in Tissue

IHC can be used to visualize the localization of androgens in tissue sections, although it requires careful optimization and validation to ensure specificity.

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding sites with a blocking serum from the same species as the secondary antibody.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound at an optimized dilution overnight at 4°C in a humidified chamber.

  • Detection: Use a labeled streptavidin-biotin (LSAB) or polymer-based detection system. Incubate with a biotinylated secondary antibody, followed by a streptavidin-peroxidase conjugate.

  • Chromogen Application: Apply a chromogen substrate such as diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

  • Microscopic Analysis: Examine the stained sections under a light microscope to assess the localization and intensity of the staining.

Visualizations

Androgen Receptor Signaling Pathway

This compound derivatives, such as dihydrotestosterone (DHT), exert their biological effects primarily through the androgen receptor (AR). The following diagram illustrates the classical androgen receptor signaling pathway.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (this compound derivative) AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for Antibody Specificity Testing (ELISA)

The following diagram outlines the key steps in a competitive ELISA used to determine the cross-reactivity of an antibody.

ELISA_Workflow start Start coat Coat plate with anti-Androstan-17-one Ab start->coat wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 prepare_samples Prepare standards & samples with enzyme-conjugated this compound wash2->prepare_samples incubate Incubate on plate prepare_samples->incubate wash3 Wash incubate->wash3 add_substrate Add substrate wash3->add_substrate develop Color development add_substrate->develop stop Stop reaction develop->stop read Read absorbance stop->read end End read->end

Caption: Workflow for a competitive ELISA.

A Guide to Inter-Laboratory Validation of Androstan-17-one Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of androgens such as Androstan-17-one is critical. This guide provides a comparative overview of the common analytical methods used for this purpose, focusing on their inter-laboratory validation. While specific inter-laboratory validation data for this compound is not extensively published, this guide draws upon validation principles and data from closely related androgens, primarily testosterone (B1683101) and androstenedione (B190577), which are structurally and analytically similar. The methodologies discussed, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standards for steroid analysis and their validation parameters are largely transferable.

Comparison of Quantification Methods

The selection of an appropriate quantification method depends on various factors including the required sensitivity, specificity, sample matrix, and throughput. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS, the two most prevalent techniques for androgen quantification. Immunoassays, while also used, are generally less specific and more susceptible to cross-reactivity with other steroids.

Table 1: Comparison of Performance Characteristics for Androgen Quantification Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity R² > 0.99R² > 0.99[1][2]
Lower Limit of Quantification (LLOQ) 2 - 40 ng/g0.5 nmol/L (approximately 0.14 ng/mL)[3]
Intra-day Precision (%CV) 2.4 - 11%< 15%[4]
Inter-day Precision (%CV) 2.4 - 11%< 15%[4]
Accuracy/Recovery (%) 66.3 - 82.8%80 - 120%[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories. Below are outlines of typical protocols for GC-MS and LC-MS/MS analysis of androgens.

GC-MS Sample Preparation and Analysis Protocol
  • Sample Preparation:

    • For solid samples, dissolve in a suitable solvent such as NaOH (1N).

    • Perform liquid-liquid extraction with a non-polar solvent mixture like pentane (B18724) and diethyl ether (9:1 v/v).

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent such as MSTFA/NH₄I/ethanethiol.

    • Heat the mixture to ensure complete derivatization of the steroid.[5]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Employ a suitable capillary column, such as an Agilent Ultra-1, for separation.[5]

    • Set the mass spectrometer to selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Sample Preparation and Analysis Protocol
  • Sample Preparation:

    • To a plasma or serum sample, add an internal standard.[3]

    • Perform protein precipitation and extraction using a solvent like methyl tert-butyl ether (MTBE).[3]

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue in a mobile phase-compatible solvent.[3]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a reversed-phase column, such as a C18, for chromatographic separation.[1][2]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical androgen signaling pathway and a generalized workflow for inter-laboratory method validation.

androgen_signaling Androgen Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Bound in inactive state AR_complex Androgen-AR Complex AR->AR_complex Conformational Change Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element AR_complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: A simplified diagram of the androgen signaling pathway.

inter_laboratory_validation Inter-Laboratory Validation Workflow Start Start Protocol Develop Standardized Protocol Start->Protocol Samples Prepare & Distribute Homogeneous Samples Protocol->Samples LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB LabC Laboratory C Analysis Samples->LabC Data Collect & Centralize Data LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (e.g., ANOVA, Bland-Altman) Data->Stats Report Generate Validation Report Stats->Report End End Report->End

Caption: A general workflow for an inter-laboratory validation study.

References

A Comparative Analysis of Androstan-17-one's Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Androstan-17-one and its derivatives in various cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a comprehensive overview for researchers in oncology and drug development.

This compound, a steroid hormone, and its metabolites have demonstrated significant, yet varied, effects on the proliferation and survival of different cancer cell types. These differences are largely attributed to the specific cellular contexts, such as the expression of the androgen receptor (AR) and other key signaling molecules. This guide will delve into these differential effects, focusing on prostate and breast cancer cell lines as primary examples.

Data Presentation: A Quantitative Comparison

The cytotoxic and anti-proliferative effects of this compound derivatives vary significantly across different cancer cell lines. This variation is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values for different this compound derivatives in key prostate and breast cancer cell lines.

Table 1: Comparative IC50 Values of an Aminosteroid Derivative (RM-581) in Prostate Cancer Cell Lines [1]

Cell LineAndrogen Receptor StatusIC50 (µM)
LNCaPPositive1.2
LAPC-4Positive0.56
VCaPPositive5.78
22Rv1Positive1.38
PC-3Negative1.2
DU-145Negative4.4

Table 2: Comparative IC50 Values of a Testosterone (B1683101) Dimer (14β) in Prostate Cancer Cell Lines [2]

Cell LineAndrogen Receptor StatusIC50 (µM)
LNCaPPositive12.0
PC-3Negative14.2
DU-145Negative13.7

Table 3: Comparative IC50 Values of Andrographolide in Breast Cancer Cell Lines [3]

Cell LineTreatment DurationIC50 (µM)
MCF-724h63.19 ± 0.03
48h32.90 ± 0.02
72h31.93 ± 0.04
MDA-MB-23124h65.00 ± 0.02
48h37.56 ± 0.03
72h30.56 ± 0.03

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound and its derivatives.

Cell Culture
  • LNCaP Cells: These cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin. They are grown at 37°C in a humidified atmosphere with 5% CO2. LNCaP cells are known to be androgen-dependent.[4][5]

  • PC-3 Cells: This cell line is cultured in DMEM containing 10% FBS, penicillin-streptomycin, L-glutamine, and pyruvate (B1213749) sodium at 37°C with 5% CO2.[4] PC-3 cells are androgen-independent.[4]

  • MCF-7 and MDA-MB-231 Cells: These breast cancer cell lines are typically cultured in DMEM supplemented with 10% FBS and antibiotics, and maintained in a 37°C, 5% CO2 incubator.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[8][9]

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, PSA, Akt, p-Akt) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[10][11]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[10]

Signaling Pathways and Mechanisms of Action

This compound and its metabolites exert their effects through various signaling pathways, which can differ between cell lines.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation.[12][13][14][15] In some cancer cells, this compound derivatives have been shown to modulate this pathway.

PI3K_Akt_Pathway Androstan-17-one_derivative This compound Derivative Receptor Receptor Androstan-17-one_derivative->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt pAkt p-Akt (active) PDK1->pAkt phosphorylates Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) pAkt->Downstream_Targets Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Targets->Cell_Survival_Proliferation ER_beta_Pathway Androstan-17-one_metabolite This compound Metabolite (e.g., 3β-Adiol) ERβ_cytoplasm ERβ (cytoplasm) Androstan-17-one_metabolite->ERβ_cytoplasm ERβ_nucleus ERβ (nucleus) ERβ_cytoplasm->ERβ_nucleus translocation ERE Estrogen Response Element (ERE) ERβ_nucleus->ERE Gene_Transcription Gene_Transcription ERE->Gene_Transcription Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Gene_Transcription->Cell_Cycle_Arrest_Apoptosis Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture (e.g., LNCaP, PC-3, MCF-7) Treatment Treat with this compound Derivative Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

Androstan-17-one and its Derivatives: A Comparative Guide for Preclinical Therapeutic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Androstan-17-one and its key derivatives, Androsterone (B159326), Epiandrosterone, and Dehydroepiandrosterone (DHEA), as potential therapeutic agents in preclinical models. The information is intended to assist researchers in evaluating their potential for further development by comparing their mechanisms of action, efficacy, and safety profiles with established and alternative therapies. While direct comparative preclinical studies are limited, this guide synthesizes available data from various studies to offer a comprehensive overview.

I. Comparative Efficacy in Preclinical Models

The therapeutic potential of this compound derivatives has been investigated in several disease models, including cancer, neurological disorders, and cardiovascular conditions. This section summarizes the quantitative data from these preclinical studies.

Table 1: Comparative Anticancer Activity of DHEA in Head and Neck Squamous Cell Carcinoma (HNSCC) In Vitro
CompoundCell LineConcentration (µM)EffectCitation
DHEACAL 27192.2 ± 28.4IC50 at 72h[1]
DHEASAS292.9 ± 43.9IC50 at 72h[1]
DHEAHSC-3211.5 ± 13.5IC50 at 72h[1]
DHEAHOF (normal oral fibroblasts)200Less toxic compared to HNSCC cells[2]

IC50: Half-maximal inhibitory concentration.

Table 2: Comparative Anticancer Activity of DHEA in Lung Adenocarcinoma In Vivo
Treatment GroupTumor Inhibition Rate (%)Citation
DHEA (ahead of tumor induction)61.61[3]
DHEA (simultaneous with tumor induction)42.30[3]
Table 3: Preclinical Efficacy of Epiandrosterone on Cardiac Myocytes
CompoundParameterConcentrationEffectCitation
Epiandrosterone (EPI)L-type Ca2+ channel current (IBa)IC50 = 42 ± 6 µMReversible inhibition[4]
Epiandrosterone (EPI)Left-ventricular developed pressure (LVDP)100 µMDecrease from 131±9 to 34±7 mmHg[4]
Epiandrosterone (EPI)Rate of myocardial contraction (+dp/dt)100 µMDecrease from 1515±94 to 542±185 mmHg/s[4]
Table 4: Comparative Neuroprotective and Anticonvulsant Effects
CompoundModelEffectCitation
AndrosteroneMaximal Electroshock (MES)-induced seizures in mice80 mg/kg significantly raised convulsion threshold[5]
Androsterone (40 mg/kg) + CarbamazepineMES-induced seizures in miceDecreased ED50 of Carbamazepine from 8.59 to 6.05 mg/kg[5]
Androsterone (40 mg/kg) + GabapentinMES-induced seizures in miceDecreased ED50 of Gabapentin from 419.9 to 111.5 mg/kg[5]
Androsterone (40 mg/kg) + PhenobarbitalMES-induced seizures in miceDecreased ED50 of Phenobarbital from 20.86 to 10.0 mg/kg[5]
Testosterone (B1683101)Cultured human primary neuronsNeuroprotection against β-amyloid toxicity[6]

II. Mechanisms of Action and Signaling Pathways

This compound derivatives exert their therapeutic effects through diverse mechanisms of action, including modulation of ion channels, interaction with steroid hormone receptors, and regulation of key signaling pathways.

Androsterone: Modulation of GABA-A Receptors

Androsterone is known to be a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, which is crucial for its anticonvulsant properties.[7][8] This modulation is thought to occur at a binding site distinct from those for GABA, benzodiazepines, and barbiturates.[9]

GABAA_Modulation Androsterone Androsterone GABAA_Receptor GABA-A Receptor Androsterone->GABAA_Receptor Binds to allosteric site Chloride_Influx Increased Cl- Influx GABAA_Receptor->Chloride_Influx Potentiates channel opening GABA GABA GABA->GABAA_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Androsterone's modulation of the GABA-A receptor.
Epiandrosterone: Inhibition of L-type Calcium Channels

Epiandrosterone has been shown to act as an antagonist of L-type calcium channels in ventricular myocytes.[4] This inhibition reduces calcium influx, leading to decreased myocardial contractility, which could have therapeutic implications in certain cardiovascular conditions.

L_type_Ca_Channel_Inhibition Epiandrosterone Epiandrosterone L_type_Ca_Channel L-type Ca2+ Channel (Ventricular Myocytes) Epiandrosterone->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Myocardial_Contraction Reduced Myocardial Contraction Ca_Influx->Myocardial_Contraction Therapeutic_Effect Potential Therapeutic Effect (e.g., anti-arrhythmic) Myocardial_Contraction->Therapeutic_Effect

Epiandrosterone's inhibition of L-type calcium channels.
DHEA: Anti-Tumor Signaling Pathways

DHEA has demonstrated anti-cancer effects through the modulation of multiple signaling pathways. In head and neck cancer, DHEA has been shown to downregulate the WNT signaling pathway by preventing the nuclear translocation of β-catenin.[1] In lung cancer, DHEA can induce apoptosis through the PI3K/Akt pathway.[10]

DHEA_Antitumor_Signaling cluster_wnt WNT Signaling (HNSCC) cluster_pi3k PI3K/Akt Signaling (Lung Cancer) DHEA_WNT DHEA Beta_Catenin_Nuc Nuclear β-catenin DHEA_WNT->Beta_Catenin_Nuc Inhibits nuclear translocation WNT_Target_Genes WNT Target Genes (CCND1, CD44, c-MYC) Beta_Catenin_Nuc->WNT_Target_Genes Activates transcription Tumor_Growth_WNT Tumor Growth & Stemness WNT_Target_Genes->Tumor_Growth_WNT DHEA_PI3K DHEA PI3K PI3K DHEA_PI3K->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Promotes (via inhibition of pro-apoptotic factors)

DHEA's anti-tumor signaling pathways.

III. Experimental Protocols

This section provides an overview of the methodologies used in the preclinical studies cited in this guide.

In Vitro Electrophysiology in Cardiac Myocytes
  • Cell Preparation: Primary cultures of ventricular myocytes are prepared from neonatal rats through enzymatic digestion.[11]

  • Electrophysiological Recording: Whole-cell patch-clamp technique is employed to record L-type Ca2+ currents (IBa).[4]

  • Solutions: The external solution typically contains BaCl2 as the charge carrier to isolate Ca2+ channel currents. The internal pipette solution is formulated to maintain the physiological intracellular environment.

  • Data Analysis: Current-voltage relationships, steady-state inactivation curves, and dose-response curves are generated to characterize the effects of the test compound.[4]

In Vivo Neuroprotection Assay in an Alzheimer's Disease Mouse Model
  • Animal Model: Transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[12]

  • Drug Administration: The test compound is administered to the animals via oral gavage, intraperitoneal injection, or formulated in the diet.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

  • Histopathological Analysis: After the treatment period, brain tissues are collected for immunohistochemical analysis of amyloid plaques, neurofibrillary tangles, and neuronal loss.[12][13] Stereological methods are used for quantification.[12]

Anticancer Activity Assessment in a Prostate Cancer Xenograft Model
  • Cell Lines and Animal Model: Human prostate cancer cell lines (e.g., LNCaP for androgen-dependent, PC-3 for androgen-independent) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID).[14]

  • Treatment: Once tumors are established, animals are randomized into control and treatment groups. The test compound is administered at various doses and schedules.

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers or an in vivo imaging system (e.g., bioluminescence imaging).[15]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis to assess cell proliferation, apoptosis, and target modulation.[15][16]

IV. Comparison with Alternative Therapeutic Agents

Prostate Cancer

This compound derivatives with androgenic or anti-androgenic properties are being investigated as potential therapies for prostate cancer. They face a competitive landscape of established and novel hormonal therapies.

  • Androgen Deprivation Therapy (ADT): The current standard of care for advanced prostate cancer involves suppressing androgen production with LHRH agonists or antagonists.

  • Anti-androgens: Drugs like Enzalutamide and Bicalutamide directly block the androgen receptor (AR). Enzalutamide has a higher binding affinity for the AR compared to Bicalutamide.[17]

  • Androgen Synthesis Inhibitors: Abiraterone acetate inhibits CYP17A1, an enzyme crucial for androgen biosynthesis.

While preclinical data for a direct comparison is not available, the mechanisms of this compound derivatives suggest they could offer alternative or complementary approaches. For instance, their potential to modulate AR signaling or induce apoptosis through pathways distinct from direct AR antagonism could be advantageous, particularly in the context of resistance to current therapies.

V. Conclusion

This compound and its derivatives, including Androsterone, Epiandrosterone, and DHEA, represent a versatile class of steroids with demonstrated therapeutic potential in a range of preclinical models. Their diverse mechanisms of action, from ion channel modulation to regulation of critical signaling pathways, offer multiple avenues for therapeutic intervention. While the available data is promising, further preclinical studies involving direct comparisons with standard-of-care and emerging therapies are crucial to fully elucidate their clinical potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers to design and execute such validation studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Androstan-17-one, a steroid hormone derivative. Adherence to these procedures will help mitigate risks and ensure the well-being of laboratory personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required can vary based on the physical form of the compound (solid powder or in solution) and the potential for exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield with safety glasses should be worn to prevent contact with the eyes.[1]
Hand Protection Wear suitable protective gloves. For antineoplastic agents, which may include steroid derivatives, double gloving with chemotherapy-grade gloves is recommended.[2]
Body Protection A solid-front barrier gown with long sleeves and closed elastic or knit cuffs is necessary to prevent skin contact.[1][2]
Respiratory Protection In case of inadequate ventilation or when handling the powder form, which can generate dust, an approved supplied air respirator should be used.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1] It is classified as a chemical waste and must not be disposed of with household garbage or into sewer systems.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • This waste should be segregated from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[2]

2. Spill Management:

  • For Solid Spills: Immediately clean up spills, observing all precautions outlined in the PPE section.[3][4] Carefully sweep up the solid material to minimize dust generation and place it into a suitable, labeled container for disposal.[3][4]

  • For Liquid Spills (if dissolved in a solvent): Use a non-combustible absorbent material to take up the spill.[1] Shovel the absorbent material into a designated container for disposal.[1] Ventilate the spillage area and remove all sources of ignition, especially if a flammable solvent is used.[1]

3. Packaging and Labeling:

  • Place all this compound waste into a suitable, leak-proof container.

  • The container must be clearly labeled as hazardous waste, indicating the contents (this compound and any solvents) and the date of accumulation.

4. Professional Disposal:

  • The primary and mandatory step for the final disposal of this compound is to contact a licensed professional waste disposal service.[1]

  • Provide the disposal company with a comprehensive list of the waste's components. If the this compound is in a solution, the Safety Data Sheet (SDS) for the solvent must also be provided, as the solvent's properties (e.g., flammability, toxicity) will significantly impact the disposal method.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste (Powder, Contaminated Labware) assess_form->solid Solid liquid Liquid Waste (Solution, Spill Residue) assess_form->liquid Liquid contain_solid Carefully sweep or collect solid waste. Avoid generating dust. solid->contain_solid contain_liquid Absorb liquid with non-combustible material. liquid->contain_liquid package Place in a labeled, sealed hazardous waste container. contain_solid->package contain_liquid->package contact_disposal Contact Licensed Waste Disposal Service package->contact_disposal end End: Compliant Disposal contact_disposal->end

References

Comprehensive Safety and Handling Guide for Androstan-17-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Androstan-17-one. Given that specific toxicological data for this compound is limited, this guidance is based on the safety protocols for structurally similar steroid hormones, such as Androsterone and Epiandrosterone, and general best practices for handling potent powdered compounds in a laboratory setting.[1] Researchers must conduct a risk assessment for their specific application and adhere to all institutional and local regulations.

Hazard Identification and Risk Assessment

This compound is a steroid hormone. While comprehensive toxicological data is not available for this specific compound, related substances are known to have biological activity and may cause irritation to the skin, eyes, and respiratory tract.[1] Some related steroid compounds are suspected of causing reproductive toxicity or cancer.[2][3] Therefore, it is crucial to handle this compound with care to minimize exposure.

Potential Health Effects:

  • Eye Contact: May cause irritation.[1]

  • Skin Contact: May cause skin irritation.[1] Harmful if absorbed through the skin.[2][3]

  • Inhalation: May cause respiratory tract irritation.[1] Harmful if inhaled.[2][3]

  • Ingestion: May cause irritation of the digestive tract.[1] Harmful if swallowed.[2]

  • Chronic Effects: The toxicological properties have not been fully investigated.[1] However, due to its classification as a steroid hormone, there may be potential for adverse reproductive effects with chronic exposure.[4]

Personal Protective Equipment (PPE)

A robust PPE strategy is critical to prevent exposure when handling this compound in both solid and solution forms.

Activity Required PPE Additional Recommendations
Handling Solid Compound (Weighing, Aliquoting, Preparing Solutions)• Chemical-resistant nitrile gloves• Safety glasses with side shields or chemical splash goggles• Laboratory coat• Effective dust mask or respirator• Work should be conducted in a chemical fume hood or a ventilated balance enclosure.• Consider double-gloving for added protection.• Use powder-free gloves to avoid contamination.[5]
Working with Solutions (Cell culture, animal studies, etc.)• Chemical-resistant nitrile gloves• Safety glasses with side shields• Laboratory coat• Ensure work is performed in a well-ventilated area.• An accessible eye wash station and safety shower must be available.
Cleaning Spills & Waste Disposal • Chemical-resistant nitrile gloves (consider double-gloving)• Safety glasses with side shields or chemical splash goggles• Laboratory coat• Appropriate respiratory protection (if dealing with powder)• For large spills, evacuate the area and follow institutional emergency procedures.• Use absorbent materials for liquid spills.

Note: Always inspect gloves for tears or holes before use. Remove all PPE before leaving the laboratory area and wash hands thoroughly after handling the compound.

Quantitative Toxicity Data for Related Compounds

Compound Test Type Route Species Dose
AndrosteroneTDLO (Lowest Published Toxic Dose)IntraperitonealMouse40 mg/kg
AndrosteroneTDLO (Lowest Published Toxic Dose)IntraperitonealRat250 mg/kg
AndrosteroneTDLO (Lowest Published Toxic Dose)SubcutaneousRat8,400 µg/kg

Source: Cayman Chemical Safety Data Sheet

Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound powder for the preparation of a stock solution.

4.1. Preparation

  • Designate Work Area: All handling of solid this compound must occur within a certified chemical fume hood or a ventilated enclosure.

  • Assemble Materials: Gather all necessary equipment (spatula, weigh paper/boat, vials, solvent, pipettes) and PPE before starting.

  • Prepare Work Surface: Cover the work surface within the fume hood with disposable absorbent bench paper.

  • Don PPE: Put on a lab coat, safety glasses, and chemical-resistant nitrile gloves.

4.2. Weighing the Compound

  • Place a weigh boat on the analytical balance inside the ventilated enclosure and tare the balance.

  • Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean spatula.

  • Minimize dust generation by handling the powder gently and avoiding rapid movements.

  • Securely close the primary container of this compound powder.

4.3. Solubilization

  • Transfer the weighed powder into an appropriately labeled vial.

  • Slowly add the desired solvent to the vial, aiming the solvent stream down the side of the vial to avoid splashing the powder.

  • Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

4.4. Post-Handling

  • Dispose of all contaminated disposable materials (weigh boat, pipette tips, bench paper) in the designated hazardous waste container.

  • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the hazardous waste.

  • Clean the work area thoroughly.

  • Remove PPE and wash hands thoroughly with soap and water.

Emergency Procedures and First Aid

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical and/or hormonal waste and disposed of according to institutional and local environmental regulations.[7]

  • Solid Waste: All contaminated consumables, including gloves, bench paper, pipette tips, and empty primary containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not pour hormonal waste down the drain.

  • Spill Cleanup Material: Absorbent materials used to clean up spills should also be placed in the designated hazardous waste container.

Logical Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_start cluster_end prep 1. Preparation - Don PPE - Prepare Fume Hood weigh 2. Weighing - Handle solid in enclosure - Minimize dust prep->weigh Materials Ready solubilize 3. Solubilization - Add solvent slowly - Cap and mix weigh->solubilize Compound Weighed experiment 4. Experimental Use - Follow protocol - Use secondary containment solubilize->experiment Solution Prepared cleanup 5. Post-Handling Cleanup - Decontaminate surfaces - Remove PPE correctly experiment->cleanup Experiment Complete disposal 6. Waste Disposal - Segregate waste streams - Label containers cleanup->disposal Area Clean end End: Documentation disposal->end Waste Secured start Start: Risk Assessment start->prep Proceed

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.